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  • Product: (-)-trans-Pinane
  • CAS: 10281-53-5

Core Science & Biosynthesis

Foundational

Topic: The Synthesis of (-)-trans-Pinane from α-Pinene and β-Pinane: A Stereochemical Challenge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a field-proven perspective on the synthesis of (-)-trans-pinane. Rather t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a field-proven perspective on the synthesis of (-)-trans-pinane. Rather than presenting a simple, idealized protocol, we will delve into the nuanced stereochemical challenges inherent in the catalytic hydrogenation of pinenes. Understanding these core principles is critical for developing a practical and successful synthetic strategy. The reality is that the direct, highly stereoselective synthesis of trans-pinane is not a trivial undertaking, as the thermodynamics and kinetics of the reaction heavily favor the formation of its cis-diastereomer.

This guide is structured to first establish the mechanistic basis for this stereochemical preference, then explore strategies to influence the isomer ratio, and finally, detail the crucial downstream processes of separation and analysis required to isolate the desired trans-product.

Part 1: The Stereochemical Hurdle in Pinane Synthesis

Pinane, a saturated bicyclic monoterpene, is a valuable chiral building block derived from the abundant natural products α-pinene and β-pinene.[1] It exists as two diastereomers: cis-pinane and trans-pinane. The distinction lies in the relative orientation of the C2 methyl group and the C6 gem-dimethyl bridge. While much of the industrial focus has been on cis-pinane as a precursor to fragrances like linalool, (-)-trans-pinane holds significant value as a chiral auxiliary and synthetic intermediate in pharmaceutical development.[2][3]

The Fundamental Mechanism: Syn-Addition in Catalytic Hydrogenation

The conversion of pinenes to pinanes is achieved through catalytic hydrogenation, a reaction that adds two hydrogen atoms across a double bond.[4] On the surface of heterogeneous catalysts like Palladium, Platinum, or Nickel, molecular hydrogen (H₂) is adsorbed and dissociates into hydrogen atoms. The alkene also adsorbs onto the metal surface. The reaction proceeds by the sequential transfer of two hydrogen atoms from the catalyst surface to the same face of the double bond.[5] This mechanistic constraint, known as syn-addition , is the primary determinant of the product's stereochemistry.[4]

Why cis-Pinane is the Favored Product

The pinane framework is a rigid [3.1.1] bicyclic system. The key to its stereochemistry is the significant steric hindrance imposed by the gem-dimethyl group at C6.

  • From α-Pinene: The endocyclic double bond is shielded on one face by the gem-dimethyl bridge. For hydrogenation to occur, the α-pinene molecule must adsorb onto the catalyst surface via its less sterically hindered face. The subsequent syn-addition of hydrogen from the catalyst surface inevitably leads to the formation of cis-pinane as the major product.[6]

  • From β-Pinene: While the exocyclic double bond of β-pinene appears more accessible, the molecule still preferentially adsorbs on the side opposite the bulky gem-dimethyl bridge to minimize steric repulsion with the catalyst surface. This again leads to syn-addition from the less-hindered face, yielding predominantly cis-pinane. Furthermore, many catalysts used for β-pinene hydrogenation can also promote its isomerization to the more thermodynamically stable α-pinene, which then hydrogenates to primarily cis-pinane.[7]

The formation of cis-pinane is therefore the kinetically controlled product, as it is formed via the lower energy transition state (i.e., the faster reaction pathway).[8][9] In most catalytic systems, it is also the more thermodynamically stable isomer, meaning that even under equilibrium conditions, the cis form is favored. This dual preference presents the central challenge in synthesizing trans-pinane.

G cluster_process Process a_pinene (-)-α-Pinene hydrogenation Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Ra-Ni) a_pinene->hydrogenation b_pinene (-)-β-Pinene b_pinene->hydrogenation isomerization Isomerization b_pinene->isomerization competing reaction cis_pinane (-)-cis-Pinane (Major Product) hydrogenation->cis_pinane Kinetically Favored (Less Hindered Attack) trans_pinane (-)-trans-Pinane (Minor Product) hydrogenation->trans_pinane Kinetically Disfavored (Hindered Attack) isomerization->a_pinene

Caption: General reaction pathway for pinene hydrogenation.

Part 2: Strategies to Influence the cis/trans Isomer Ratio

While achieving a high selectivity for trans-pinane via direct hydrogenation is unlikely, the choice of catalyst and reaction conditions can modulate the product distribution. The goal for the researcher is to identify conditions that either reduce the inherent cis-selectivity or favor pathways that may lead to the trans-isomer, however inefficiently.

Synthesis from α-Pinene

This is the most common industrial route. The vast majority of published methods aim to maximize cis-selectivity. For example, using Ruthenium-based catalysts can yield cis-pinane with over 97% selectivity.[6] Modified Raney Nickel catalysts also show high cis-selectivity, often exceeding 95%.[10] The data consistently show that trans-pinane is a minor byproduct, typically formed in yields of 2-5%.

CatalystSupportPressure (MPa)Temp. (°C)Time (h)cis-Pinane (%)trans-Pinane (%)Reference
Raney Ni (modified)-2.0-3.080-908-1293.0-94.83.1-4.0[10]
5% RutheniumAlumina~1.4 (200 psig)25396.22.2[6]
Ru NanoparticlesMicellar (aq.)0.5501.5>99<1[11]

As a Senior Application Scientist, my interpretation of this data is that standard heterogeneous catalysis is fundamentally biased by sterics. To increase the trans-ratio, one would need to explore conditions that might promote catalyst-surface interactions that override the simple steric model, or potentially explore homogeneous catalysts that may have different steric demands. However, such methods are not well-documented for this specific transformation.

Synthesis from β-Pinene

The hydrogenation of β-pinene is more complex due to the competing isomerization reaction to α-pinene. However, one study using a 1% Rh/Al₂O₃ catalyst reported an interesting result: the reaction was accompanied by facile isomerization to α-pinene which was not hydrogenated further.[7] The reaction stalled at approximately 30% conversion, at which point the cis- and trans-pinanes were present in nearly equal amounts (16-18% yield each). While the low conversion makes this an impractical preparative method, it is a critical scientific insight. It suggests that under certain catalytic conditions that inhibit the hydrogenation of the intermediate α-pinene, the direct hydrogenation of β-pinene may have a lower intrinsic stereoselectivity. This provides a potential, albeit challenging, avenue for further research.

Part 3: The Crucial Role of Downstream Processing: Isomer Separation

Given that direct synthesis yields a mixture, the most practical path to obtaining pure (-)-trans-pinane is through efficient separation of the diastereomers.

Separation and Purification Workflow

G cluster_products Isolated Products start Hydrogenation Product Mixture (cis/trans) separation Separation Technique start->separation gc Preparative Gas Chromatography (GC) separation->gc High Purity distill Fractional Distillation separation->distill Bulk Separation cis_product Pure cis-Pinane gc->cis_product trans_product Pure trans-Pinane gc->trans_product distill->cis_product distill->trans_product analysis Analytical Validation (NMR, GC-MS) trans_product->analysis

Caption: Workflow for isolation of trans-pinane.
  • Fractional Distillation: Cis- and trans-pinane have slightly different boiling points (cis: ~167-168 °C; trans: ~164 °C).[1] While the difference is small, high-efficiency fractional distillation under vacuum can be employed for bulk separation, providing an enriched fraction of the lower-boiling trans-isomer.

  • Preparative Gas Chromatography (GC): For obtaining high-purity samples for research and development, preparative GC is the method of choice. The isomers can be separated on a suitable GC column, with the less sterically hindered trans-isomer typically having a shorter retention time.[2]

Analytical Validation: Confirming Isomer Identity

Unambiguous identification of the isolated isomers is critical.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for determining the ratio of isomers in the reaction mixture and assessing the purity of the final product. While both isomers have the same molecular weight (m/z 138), they will have different retention times on the GC column.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for stereochemical assignment.[2]

    • ¹H and ¹³C NMR: The different spatial environments lead to distinct chemical shifts for the methyl and bridgehead protons and carbons. In the cis-isomer, steric compression can cause an upfield shift (γ-gauche effect) for the C10 methyl group.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard. A clear NOE correlation between the protons of the C10 methyl group and the protons of the C8/C9 gem-dimethyl bridge is only possible in the cis-isomer. The absence of this through-space correlation definitively confirms the trans configuration.[2]

Part 4: Experimental Protocols

The following protocols represent a self-validating system. The first protocol generates the isomer mixture, and the second provides the means to verify the composition of that mixture, ensuring trustworthiness in the results.

Protocol 1: Hydrogenation of (-)-α-Pinene with Raney® Nickel

This protocol describes a standard hydrogenation that will produce a mixture rich in the cis-isomer, which can then be used for downstream separation.

  • Catalyst Preparation (Activation):

    • Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol. Handle only in a well-ventilated fume hood.

    • To a flask, add 5g of commercial Raney® Nickel alloy (Ni-Al).

    • Slowly add 100 mL of a 10% (w/v) sodium hydroxide solution at a rate that keeps the temperature below 50 °C (use an ice bath). The reaction is highly exothermic and evolves hydrogen gas.

    • Once the addition is complete, allow the mixture to stir for 1 hour.

    • Carefully decant the aqueous solution and wash the grey catalyst repeatedly with deionized water until the washings are neutral (pH ~7).

    • Wash the catalyst with three portions of 95% ethanol, followed by three portions of absolute ethanol to remove water. Store the activated catalyst as a slurry under absolute ethanol.

  • Hydrogenation Reaction:

    • Charge a high-pressure autoclave (e.g., Parr reactor) with 13.6 g (0.1 mol) of (-)-α-pinene (purity >95%) and 50 mL of absolute ethanol.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add ~1.5 g (wet weight) of the activated Raney® Nickel catalyst slurry.

    • Seal the reactor. Purge the system three times with nitrogen, followed by three times with hydrogen gas.

    • Pressurize the reactor to 2.5 MPa (~360 psi) with hydrogen.

    • Begin stirring and heat the reactor to 85 °C. Monitor the pressure drop. The reaction is typically complete within 8-12 hours.

    • Cool the reactor to room temperature, vent the excess hydrogen carefully, and purge with nitrogen.

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and must be kept wet with ethanol and disposed of properly (e.g., by slow oxidation with dilute bleach).

    • Remove the ethanol from the filtrate via rotary evaporation.

    • The resulting crude oil is a mixture of cis- and trans-pinane, ready for analysis and purification.

Protocol 2: Analysis of Product Mixture by GC-MS
  • Sample Preparation: Dilute one drop of the crude product oil in 1 mL of hexane or ethyl acetate.

  • GC Conditions (Example):

    • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Analysis: Identify the peaks for trans-pinane (earlier retention time) and cis-pinane (later retention time). Integrate the peak areas to determine the relative percentage of each isomer. Both will show a molecular ion at m/z 138.

References

  • CN1054595C - Catalytic hydrogenation process preparing cis-pinane
  • Selective Hydrogenation of α-Pinene to Cis-pinane over Ru Nanocatalysts in Aqueous Micellar Nanoreactors - The Royal Society of Chemistry. [Link]

  • Pinane - Wikipedia. [Link]

  • US4310714A - Hydrogenation of α-pinene to cis-pinane - Google P
  • WO2002072508A1 - HYDROGENATION OF α-PINENE - Google P
  • Catalytic Hydrogenation of Alkenes - Chemistry LibreTexts. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. [Link]

  • Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. [Link]

  • (PDF) Anchored Wilkinson Catalyst: Hydrogenation of ?? Pinene - ResearchGate. [Link]

  • Thermal isomerization of (+)-cis- and (-)-trans-pinane leading to (-)-beta-citronellene and (+)-isocitronellene - PubMed. [Link]

  • Brief Description of cis/trans-Pinane - Foreverest Resources Ltd. [Link]

  • 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) - eCampusOntario Pressbooks. [Link]

  • Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene - YouTube. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and History of (-)-trans-Pinane for Researchers, Scientists, and Drug Development Professionals

Abstract (-)-trans-Pinane, a saturated bicyclic monoterpene, represents a cornerstone of stereochemistry and a versatile chiral building block in modern organic synthesis. Its rigid, conformationally defined structure, d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(-)-trans-Pinane, a saturated bicyclic monoterpene, represents a cornerstone of stereochemistry and a versatile chiral building block in modern organic synthesis. Its rigid, conformationally defined structure, derived from the abundant natural product β-pinene, has made it an invaluable scaffold for the construction of complex chiral molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the discovery, history, stereoselective synthesis, and analytical characterization of (-)-trans-Pinane. We will delve into the pioneering work that established its structure, the evolution of synthetic methodologies to access this specific diastereomer, and its strategic application in the field of drug development. This document is intended to serve as a technical resource, offering not only historical context but also practical, field-proven insights and detailed experimental protocols for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Perspective: From Pine Resin to a Chiral Workhorse

The story of (-)-trans-Pinane is intrinsically linked to the broader history of terpene chemistry, a field that captivated chemists for centuries with the fragrant and diverse compounds isolated from plant essential oils.

The Dawn of Terpene Chemistry and the Pinane Skeleton

The systematic study of terpenes began in the 19th century, with chemists like Jöns Jacob Berzelius and Jean-Baptiste Dumas making early attempts to classify these "resinous" substances. However, it was the seminal work of Otto Wallach in the late 1800s that brought order to the chaotic world of terpenes and laid the foundation for our understanding of the pinane skeleton. Wallach's meticulous investigations into the components of turpentine oil, a resinous exudate from pine trees, led to the isolation and characterization of α-pinene and β-pinene.[1][2] His groundbreaking research, which earned him the Nobel Prize in Chemistry in 1910, established that these seemingly disparate natural products shared a common bicyclic framework: the pinane skeleton.[1] Early work involved treating turpentine oil with hydrochloric acid, which produced a solid compound initially dubbed "synthetic camphor," later identified as pinene hydrochloride.[3] This early derivatization was a key step in unraveling the underlying structure of the pinenes.

The Emergence of Stereoisomerism: Differentiating cis- and trans-Pinane

With the establishment of the pinane framework, the concept of stereoisomerism became central to understanding its chemistry. The hydrogenation of the double bond in α-pinene or β-pinene yields the saturated bicyclic alkane, pinane.[4] However, this hydrogenation can occur from two different faces of the molecule, leading to the formation of two diastereomers: cis-pinane and trans-pinane.

In cis-pinane, the C2 methyl group and the C6,C6-dimethyl bridge are on the same side of the bicyclo[3.1.1]heptane ring system. Conversely, in trans-pinane, they are on opposite sides. The initial differentiation and structural elucidation of these isomers were challenging and relied on a combination of classical chemical degradation studies and the developing principles of stereochemistry. The definitive assignment of their relative stereochemistry was later confirmed with the advent of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereoselective Synthesis of (-)-trans-Pinane: A Tale of Two Pinenes

The stereochemical outcome of the catalytic hydrogenation of pinenes is highly dependent on the starting material (α-pinene vs. β-pinene), the choice of catalyst, and the reaction conditions. While many industrial processes are optimized for the production of cis-pinane, the synthesis of the trans isomer is crucial for its application as a chiral building block.

The Role of the Starting Material
  • Hydrogenation of α-Pinene: The catalytic hydrogenation of α-pinene typically favors the formation of cis-pinane. The double bond is endocyclic, and the gem-dimethyl bridge sterically hinders one face of the molecule, directing the hydrogen to add from the less hindered face, resulting in the cis configuration.

  • Hydrogenation of β-Pinene: In contrast, the hydrogenation of β-pinene, where the double bond is exocyclic, can be steered to produce a higher proportion of trans-pinane. The less hindered nature of the exocyclic double bond allows for more flexibility in the approach of the hydrogen to the catalyst surface.

Catalytic Systems and Mechanistic Rationale

The choice of catalyst plays a pivotal role in the diastereoselectivity of pinene hydrogenation. Heterogeneous catalysts are predominantly used in industrial settings.

  • Nickel-based Catalysts: Raney nickel and other nickel-based catalysts are widely used for the hydrogenation of pinenes. While often leading to mixtures of isomers, modifications to the catalyst can influence the product distribution.

  • Noble Metal Catalysts (Pd, Pt, Rh, Ru): Platinum, palladium, and rhodium catalysts, often supported on carbon or alumina, are also effective for pinene hydrogenation.[5] The choice of metal can impact the cis/trans ratio. For instance, studies have shown that rhodium catalysts can lead to isomerization of β-pinene to α-pinene during hydrogenation, which can complicate the stereochemical outcome.[6]

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the adsorption of the alkene onto the metal surface, followed by the stepwise addition of two hydrogen atoms. The stereochemistry of the product is determined by the orientation of the alkene on the catalyst surface. To favor the formation of trans-pinane from β-pinene, conditions are sought that promote a specific adsorption geometry where the subsequent hydrogen addition leads to the desired stereoisomer.

Quantitative Data on Pinane Synthesis

The following table summarizes representative data for the catalytic hydrogenation of pinenes, highlighting the influence of the starting material and catalyst on the product distribution. It is important to note that many published procedures are optimized for cis-pinane due to its industrial demand.

Starting MaterialCatalystTemperature (°C)Pressure (MPa)cis:trans RatioConversion (%)Reference
α-PineneModified Raney Ni80-852.0-3.096.4 : 3.5>99[7]
α-PineneRuthenium on Carbon25~0.4 (60 psig)97.4 : 2.6100[8]
β-PineneAnchored Wilkinson's CatalystNot specifiedNot specified85-88 : 12-15~100[6]
α/β-Pinene mixture0.9% Rh/C800.63Predominantly cisNot specified[5]

Experimental Protocols: Synthesis and Characterization

Synthesis of (-)-trans-Pinane via Hydrogenation of (-)-β-Pinene

This protocol is a representative procedure for the laboratory-scale synthesis of (-)-trans-Pinane, emphasizing conditions that can favor the trans isomer.

Materials:

  • (-)-β-Pinene (high purity)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Catalyst Pre-reduction: In a high-pressure reaction vessel, add a catalytic amount of PtO₂ (e.g., 0.1-0.5 mol%) suspended in a minimal amount of ethanol.

  • Seal the vessel and purge with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen to approximately 0.3-0.4 MPa (45-60 psi) and shake or stir vigorously until the black platinum catalyst is formed and hydrogen uptake ceases.

  • Hydrogenation: Carefully vent the hydrogen and, under an inert atmosphere (e.g., nitrogen or argon), add a solution of (-)-β-pinene in ethanol to the reaction vessel.

  • Seal the vessel, purge again with hydrogen, and then pressurize to the desired pressure (e.g., 0.5-1.0 MPa).

  • Heat the reaction mixture to a controlled temperature (e.g., 25-50 °C) and shake or stir vigorously.

  • Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reaction vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the catalyst pad with a small amount of ethanol.

  • Purification: Remove the ethanol from the filtrate by rotary evaporation. The resulting crude pinane can be purified by fractional distillation under reduced pressure to separate the cis and trans isomers.

Causality behind Experimental Choices:

  • Catalyst: Platinum oxide is a common and effective catalyst for the hydrogenation of alkenes. The pre-reduction step ensures the formation of the active platinum black catalyst.

  • Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and can dissolve both the starting material and the hydrogen gas to some extent.

  • Pressure and Temperature: These parameters can be optimized to influence the reaction rate and, to some extent, the stereoselectivity. Milder conditions are generally preferred to minimize side reactions.

Analytical Characterization of (-)-trans-Pinane

The definitive characterization and differentiation of cis- and trans-pinane isomers rely on a combination of chromatographic and spectroscopic techniques.

GC is an excellent technique for separating the cis and trans isomers due to their slightly different boiling points and polarities.

Typical GC-MS Protocol:

  • Column: A non-polar capillary column (e.g., DB-5 or HP-5) is suitable for separating the isomers.

  • Oven Program: A temperature gradient program is typically used, for example, starting at 60°C and ramping to 240°C.[9]

  • Carrier Gas: Helium is commonly used as the carrier gas.[9]

  • Detection: A mass spectrometer is used as the detector. While the mass spectra of the cis and trans isomers are very similar due to their identical molecular weight and similar fragmentation patterns, their different retention times on the GC column allow for their identification and quantification.

NMR spectroscopy is the most powerful tool for the unambiguous stereochemical assignment of pinane isomers.

Key Differentiating Features in NMR:

  • ¹H NMR: The chemical shifts and coupling constants of the protons in the cis and trans isomers are subtly different due to their different spatial environments.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the methyl carbons, are also diagnostic.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for differentiating cis and trans isomers. A NOESY experiment shows through-space correlations between protons that are close to each other. In cis-pinane, a cross-peak will be observed between the C2-methyl protons and the protons on the gem-dimethyl bridge. This correlation is absent in the trans-isomer, providing unequivocal proof of the stereochemistry.[10]

NMR Sample Preparation:

  • Dissolve 5-10 mg of the pinane sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Applications in Drug Development and Asymmetric Synthesis

The rigid, chiral scaffold of (-)-trans-Pinane makes it a valuable starting material for the synthesis of chiral auxiliaries and complex molecular targets in the pharmaceutical industry.

Pinane-Derived Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered. Pinane-based structures have been successfully employed as chiral auxiliaries in a variety of asymmetric reactions. For example, amino alcohols derived from the pinane skeleton have been used as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes.[3]

(-)-trans-Pinane as a Chiral Building Block

Beyond its use in chiral auxiliaries, the (-)-trans-pinane framework itself can be incorporated into the final structure of a target molecule, imparting its inherent chirality. Its derivatives have been used in the stereoselective synthesis of various biologically active compounds, including amino diols and other complex natural product analogues.[7][8] For instance, derivatives of (-)-α-pinene have been used to synthesize pinane-based 2-amino-1,3-diols.[11]

Workflow for the Application of Pinane Derivatives in Chiral Synthesis:

G cluster_0 Chiral Pool Starting Material cluster_1 Synthesis of Chiral Intermediate cluster_2 Asymmetric Transformation cluster_3 Final Product Synthesis beta-Pinene beta-Pinene Hydrogenation Hydrogenation beta-Pinene->Hydrogenation trans-Pinane trans-Pinane Hydrogenation->trans-Pinane Functionalization Functionalization trans-Pinane->Functionalization Pinane_Derivative Pinane_Derivative Functionalization->Pinane_Derivative e.g., Amino alcohol Stereoselective_Reaction Stereoselective_Reaction Pinane_Derivative->Stereoselective_Reaction Prochiral_Substrate Prochiral_Substrate Prochiral_Substrate->Stereoselective_Reaction + Pinane Derivative Chiral_Product Chiral_Product Stereoselective_Reaction->Chiral_Product Further_Steps Further_Steps Chiral_Product->Further_Steps e.g., Deprotection Chiral_Product->Further_Steps API API Further_Steps->API

Caption: Workflow illustrating the use of (-)-β-pinene as a starting material for the synthesis of chiral pinane derivatives and their application in asymmetric synthesis to produce active pharmaceutical ingredients (APIs).

Conclusion

(-)-trans-Pinane, a molecule with a rich history rooted in the pioneering days of terpene chemistry, has evolved into a sophisticated tool for modern organic synthesis. Its journey from a component of pine resin to a valuable chiral building block highlights the enduring importance of natural products in chemical innovation. For researchers and professionals in drug development, a thorough understanding of the stereoselective synthesis, characterization, and application of (-)-trans-Pinane provides a powerful strategy for the construction of enantiomerically pure molecules. The methodologies and principles outlined in this guide serve as a testament to the elegance and utility of this remarkable bicyclic monoterpene.

References

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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447). [Link]

  • Lewis, D. E. (2010). ChemInform Abstract: Otto Wallach: Founder of Terpene Chemistry and Nobel Laureate 1910. ResearchGate. [Link]

  • Bajtel, A., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. ResearchGate. [Link]

  • LibreTexts. (2021). 11.2: Hydrogenation with Heterogeneous Catalysts. [Link]

  • Lee, S., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]

  • da Silva, A. J. R., et al. (2004). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. [Link]

  • Stolle, A., et al. (2011). Isomerization of α‐Pinene Oxide to Trans‐Pinocarveol. ResearchGate. [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

  • Oishi, T. (1998). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 118(10), 427-446. [Link]

  • The OChem Lounge. (2019, March 24). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry [Video]. YouTube. [Link]

  • dos S. Martins, G., et al. (2025). Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro Evaluation and In Silico SAR/ADMET Profiling. ACS Publications. [Link]

  • Boussaada, O., et al. (2008). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. International Journal of Aromatherapy, 18(1), 34-39. [Link]

  • NobelPrize.org. (n.d.). Otto Wallach – Facts. [Link]

  • Nishida, J., et al. (2018). Efficient synthesis and unit-selective π-extension of π-fused [4.3.3]propellane as a chiral building block. Chemical Communications, 54(76), 10731-10734. [Link]

  • Christmann, M. (n.d.). 26. Otto Wallach: Founder of Terpene Chemistry and Nobel Laureate 1910. Freie Universität Berlin. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Storage of (-)-trans-Pinane

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding (-)-trans-Pinane (-)-trans-Pinane (CAS No: 10281-53-5), a bicyclic monoterpene, is a valuable chiral building block in synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding (-)-trans-Pinane

(-)-trans-Pinane (CAS No: 10281-53-5), a bicyclic monoterpene, is a valuable chiral building block in synthetic organic chemistry.[1][2] Its unique stereochemistry and chemical properties make it a key intermediate in the synthesis of complex molecules, including fragrances and pharmaceuticals.[3] As with any reactive chemical, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety, handling, and storage precautions for (-)-trans-Pinane, grounded in established safety protocols and scientific principles.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. For (-)-trans-Pinane, the primary hazards are its flammability and potential for irritation.

Physicochemical Properties

A summary of the key physicochemical properties of (-)-trans-Pinane is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1][2][4]
Appearance Colorless liquid[5]
Boiling Point 165-167 °C[1][2]
Density 0.854 g/mL at 20 °C[1][2]
Flash Point 48 °C (closed cup)[2]
GHS Classification

(-)-trans-Pinane is classified as a Flammable Liquid, Category 3 (H226), indicating that it is a flammable liquid and vapor.[2][4]

Toxicological Data
Risk Assessment Workflow

A systematic risk assessment is crucial before commencing any work with (-)-trans-Pinane. The following diagram illustrates a logical workflow for this process.

RiskAssessment cluster_assessment Risk Assessment Process start Identify Hazards (Flammability, Irritation) process Evaluate Risks (Scale of experiment, duration, conditions) start->process Analyze potential for exposure control Implement Control Measures (Engineering, Administrative, PPE) process->control Select appropriate controls review Review and Refine (Monitor effectiveness, update as needed) control->review Continuously improve safety PPESelection cluster_ppe PPE Selection for (-)-trans-Pinane task Task Assessment (e.g., Transfer, Reaction, Distillation) inhalation Inhalation Hazard? task->inhalation skin Skin Contact Hazard? task->skin eyes Eye Splash Hazard? task->eyes fume_hood Work in Fume Hood inhalation->fume_hood Yes gloves Wear Nitrile/Neoprene Gloves skin->gloves Yes lab_coat Wear Flame-Resistant Lab Coat skin->lab_coat Yes goggles Wear Safety Goggles eyes->goggles Yes face_shield Wear Face Shield goggles->face_shield High risk of splash

Caption: Decision tree for PPE selection.

Section 3: Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for the safe handling of (-)-trans-Pinane.

General Handling Precautions
  • Avoid Ignition Sources: Keep away from open flames, hot surfaces, and sparks. [10]Use of non-sparking tools is recommended.

  • Static Discharge: For transfers of larger volumes, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity. [1][11]* Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood. [1][12]* Personal Hygiene: Wash hands thoroughly after handling. [13]Do not eat, drink, or smoke in the laboratory. [13]

Protocol: Transferring (-)-trans-Pinane from a Stock Bottle

This protocol outlines the steps for safely transferring a small volume of (-)-trans-Pinane.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (safety goggles, flame-resistant lab coat, nitrile/neoprene gloves).

    • Have a spill kit readily accessible.

  • Procedure:

    • Place the stock bottle of (-)-trans-Pinane and the receiving vessel inside the fume hood.

    • Slowly and carefully open the stock bottle, being mindful of any potential pressure buildup.

    • Use a clean, dry pipette or syringe to withdraw the desired volume of the liquid.

    • Dispense the liquid into the receiving vessel, ensuring the tip of the pipette or syringe is close to the liquid surface to minimize splashing.

    • Securely cap both the stock bottle and the receiving vessel immediately after the transfer.

  • Cleanup:

    • Wipe down any minor drips with a chemical-resistant wipe and dispose of it as hazardous waste.

    • Clean the work area within the fume hood.

Section 4: Storage and Incompatibility

Proper storage is crucial to maintain the stability of (-)-trans-Pinane and to prevent hazardous situations.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [10][13]* Store away from sources of heat, sparks, and open flames. [10]* Store in a flammable liquids storage cabinet. [13][14]

Incompatibility

(-)-trans-Pinane is incompatible with strong oxidizing agents. [14]Contact with these substances can lead to vigorous reactions, potentially causing a fire or explosion. Examples of incompatible oxidizing agents include:

  • Peroxides

  • Nitric acid

  • Perchlorates

  • Chlorine dioxide [15]

Section 5: Emergency Procedures

Preparedness is key to effectively responding to any incidents involving (-)-trans-Pinane.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Isolate the spill area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a direct water jet, as it may spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a (-)-trans-Pinane spill.

SpillResponse cluster_spill (-)-trans-Pinane Spill Response spill Spill Detected evacuate Evacuate and Alert spill->evacuate assess Assess Spill Size and Hazards evacuate->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Requires emergency response) assess->large_spill Large contain Contain with Absorbent Material small_spill->contain report Report Incident large_spill->report collect Collect and Dispose as Hazardous Waste contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->report

Caption: Workflow for responding to a (-)-trans-Pinane spill.

Section 6: Waste Disposal

All waste containing (-)-trans-Pinane, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste. [2]

  • Collection: Collect waste in a clearly labeled, sealed container. [16]* Segregation: Do not mix (-)-trans-Pinane waste with incompatible materials, such as strong oxidizers. [17]* Disposal: Arrange for collection by a licensed hazardous waste disposal company. [2]Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

(-)-trans-Pinane is a valuable reagent in chemical synthesis. By understanding its hazards, implementing appropriate control measures, and adhering to safe handling and storage protocols, researchers can work with this compound in a safe and responsible manner. This guide serves as a comprehensive resource to support a strong safety culture in the laboratory.

References

  • Foreverest Resources Ltd. (2023, August 4). Brief Description of cis/trans-Pinane. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Composition, Antioxidant Potential, and Genotoxic Safety of Lamiaceae Essential Oils from Eastern Morocco: A Multimethod Evaluation. Retrieved from [Link]

  • Pillai, K. S. (2021, August 6). Classifying chemicals into toxicity categories based on LC50 values- Pros and cons. Environmental Science and Pollution Research. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Storemasta Blog. Retrieved from [Link]

  • Ekins, S. (2021). Comparing LD50/LC50 Machine Learning Models for Multiple Species. PMC. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Pinene is a FLAMMABLE - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (-)-trans-Pinane. NIST WebBook. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 29). Terpenes Standard - Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Chlordane. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Delistraty, D. (2021, August 6). Comparisons of Acute Toxicity of Selected Chemicals to Rainbow Trout and Rats. Retrieved from [Link]

  • Lab Manager. (n.d.). Safe Storage and Use of Flammable Solvents. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Australian Government Department of Health. (2018, June 29). Beta-pinene: Human health tier II assessment. Retrieved from [Link]

  • Tulane University. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Office of Environmental Health and Safety (OEHS). Retrieved from [Link]

  • University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • Foreverest Resources Ltd. (2023, August 4). Brief Description of cis/trans-Pinane. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • American Chemical Society. (2024, April 5). Chemical and Redox Noninnocence of Pentane-2,4-dione Bis(S-methylisothiosemicarbazone) in Cobalt Complexes and Their Application. PUBDB. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • YouTube. (2021, June 27). (ENGLISH) KURNAKOV'S TEST REACTION APPLICATION TRANS EFFECT DISTINGUISH CIS TRANS ISOMERS CISPLATIN. Retrieved from [Link]

  • National Institutes of Health. (n.d.). trans-Chlordane. PubChem. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of (-)-trans-Pinane for Researchers, Scientists, and Drug Development Professionals

Introduction (-)-trans-Pinane, a bicyclic monoterpene, is a saturated hydrocarbon derived from the hydrogenation of pinenes.[1] As a chiral molecule, it and its parent compounds, α-pinene and β-pinene, are fundamental bu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(-)-trans-Pinane, a bicyclic monoterpene, is a saturated hydrocarbon derived from the hydrogenation of pinenes.[1] As a chiral molecule, it and its parent compounds, α-pinene and β-pinene, are fundamental building blocks in the synthesis of a wide array of fine chemicals, fragrances, and pharmaceutical intermediates.[1][2] The stereochemistry and rigid bicyclic structure of the pinane skeleton make it an attractive scaffold for asymmetric synthesis and drug design.

Understanding the thermodynamic properties of (-)-trans-Pinane is paramount for its effective utilization. Properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), standard molar entropy (S°), and heat capacity (Cp) govern the feasibility, spontaneity, and energy requirements of chemical reactions. For researchers in drug development, these parameters offer insights into molecular stability, intermolecular interactions, and the energetics of binding to biological targets. This guide provides a comprehensive overview of the key thermodynamic properties of (-)-trans-Pinane, detailing both computational and experimental methodologies for their determination, and explores the practical implications of this data in scientific research and development.

Core Thermodynamic Properties of (-)-trans-Pinane

While extensive experimental data for many terpenes exists, specific, experimentally-derived thermodynamic values for (-)-trans-Pinane are not abundantly available in the literature. The values presented below are a synthesis of data from computational studies on related pinane isomers and established group contribution methods. These serve as reliable estimates for initial process design and theoretical analysis, though experimental validation is always recommended for critical applications.

Thermodynamic PropertySymbolEstimated ValueUnitSignificance in Application
Standard Enthalpy of Formation (gas)ΔfH°-150 ± 15kJ/molIndicates the energy released or absorbed during the formation of the molecule from its constituent elements. Crucial for calculating reaction enthalpies and assessing thermal hazards.
Standard Molar Entropy (gas)410 ± 20J/(mol·K)A measure of the molecule's disorder. Essential for calculating the entropy change of reactions and determining the temperature dependence of reaction spontaneity.
Standard Gibbs Free Energy of Formation (gas)ΔfG°60 ± 25kJ/molRepresents the "useful" energy available for work. The most direct indicator of a compound's thermodynamic stability and the spontaneity of its formation under standard conditions.[3]
Isobaric Heat Capacity (liquid)Cp~250J/(mol·K)The amount of heat required to raise the temperature of the substance by one degree Kelvin at constant pressure. Critical for designing heating and cooling systems in chemical reactors and for understanding how a molecule's energy content changes with temperature.[4]

Note: The values are estimated based on data for related isomers like α-pinene and β-pinene and their derivatives, as comprehensive experimental data for (-)-trans-Pinane is limited.

Methodologies for Determining Thermodynamic Properties

A dual approach, combining computational modeling with experimental validation, provides the most robust understanding of a molecule's thermodynamic landscape.

Part A: Computational Approaches (In Silico Estimation)

Computational chemistry offers a rapid, cost-effective, and safe method for estimating thermodynamic properties, particularly for novel or difficult-to-handle substances.

1. Rationale for Computational Methods:

  • Predictive Power: Allows for the estimation of properties before a compound is synthesized.

  • Safety: Avoids potentially hazardous experimental conditions.

  • Efficiency: Multiple isomers and derivatives can be studied in a relatively short timeframe.

2. Key Computational Techniques:

  • Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of a molecule to derive its thermodynamic properties. The choice of functional and basis set is critical for accuracy.

  • Group Contribution Methods (GCMs): An empirical approach that estimates thermodynamic properties by summing the contributions of individual functional groups within the molecule.

3. Generalized Computational Workflow (DFT):

A typical workflow for calculating thermodynamic properties using DFT involves the following steps:

  • Molecular Geometry Optimization: The 3D structure of (-)-trans-Pinane is optimized to find its lowest energy conformation.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to calculate vibrational, rotational, and translational contributions to the thermodynamic properties.

  • Thermochemical Analysis: The output from the frequency calculation is used to determine the enthalpy, entropy, and Gibbs free energy at a specified temperature and pressure.

DFT_Workflow cluster_input Input Phase cluster_computation Computational Phase cluster_output Output & Analysis start Define Molecular Structure ((-)-trans-Pinane) method Select DFT Functional & Basis Set (e.g., B3LYP/6-31G*) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_analysis Thermochemical Analysis freq_calc->thermo_analysis results Thermodynamic Properties (ΔfH°, S°, ΔfG°, Cp) thermo_analysis->results

Computational workflow for determining thermodynamic properties using DFT.
Part B: Experimental Determination

Experimental measurements are the gold standard for obtaining accurate thermodynamic data. The following protocols are designed to be self-validating systems, ensuring the integrity and reliability of the results.

1. Isobaric Heat Capacity (Cp) via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: Essential for volatile samples like (-)-trans-Pinane to prevent mass loss through evaporation during the experiment, which would lead to inaccurate results.

  • Modulated Temperature Program: A heat-cool-heat cycle is used to remove the thermal history of the sample and ensure a stable baseline.

  • Inert Atmosphere (Nitrogen or Argon): Prevents any oxidative degradation of the sample at elevated temperatures.

Detailed Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Baseline Calibration: Perform a run with two empty, hermetically sealed aluminum pans to establish the baseline heat flow.

  • Standard Measurement: Accurately weigh a sapphire standard (a material with well-characterized Cp values) into a pan, seal it, and run the temperature program.

  • Sample Preparation: Accurately weigh a sample of (-)-trans-Pinane (typically 5-10 mg) into a new hermetically sealed pan.

  • Sample Measurement: Run the sample through the same temperature program as the standard.

  • Data Analysis: Calculate the heat capacity of the sample by comparing its heat flow signal to that of the sapphire standard and the baseline, using the instrument's software.

Self-Validating System: The use of a well-characterized standard like sapphire for calibration and comparison provides a continuous check on the instrument's performance and the accuracy of the measurement.

DSC_Workflow cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis calibrate Calibrate DSC with Indium baseline Run Baseline (Empty Pans) calibrate->baseline standard Run Sapphire Standard baseline->standard analyze Calculate Cp based on Sample, Standard, and Baseline baseline->analyze standard->analyze prep_sample Prepare & Weigh Sample in Hermetic Pan run_sample Run Sample with Temperature Program prep_sample->run_sample run_sample->analyze result Liquid Heat Capacity (Cp) vs. Temperature analyze->result

Experimental workflow for determining heat capacity (Cp) using DSC.

2. Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) in a bomb calorimeter and then applying Hess's Law.

Causality Behind Experimental Choices:

  • Oxygen Bomb: Provides a high-pressure oxygen environment to ensure complete combustion of the hydrocarbon sample.

  • Benzoic Acid as Standard: Benzoic acid is a widely accepted primary standard for calibrating bomb calorimeters due to its well-defined and certified enthalpy of combustion.

  • Volatile Sample Handling: The liquid (-)-trans-Pinane is typically encapsulated in a gelatin capsule or a polyethylene ampoule of known mass and heat of combustion to ensure safe and complete combustion.

Detailed Step-by-Step Protocol:

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter (the "bomb") by combusting a known mass of benzoic acid and measuring the temperature rise of the surrounding water bath.

  • Sample Preparation: Encapsulate a precisely weighed amount of (-)-trans-Pinane in a gelatin capsule. Place the capsule in the crucible inside the bomb.

  • Assembly and Pressurization: Seal the bomb and pressurize it with pure oxygen (typically to ~30 atm).

  • Combustion: Place the bomb in the calorimeter's water bath, allow the system to reach thermal equilibrium, and then ignite the sample using a fuse wire.

  • Temperature Measurement: Record the temperature of the water bath before and after combustion, correcting for any heat exchange with the surroundings.

  • Data Analysis: Calculate the heat released during the combustion of the sample. After subtracting the heat from the combustion of the capsule and fuse wire, this gives the enthalpy of combustion of (-)-trans-Pinane.

  • Calculation of ΔfH°: Use the experimental ΔcH° and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) in the balanced combustion reaction to calculate the standard enthalpy of formation of (-)-trans-Pinane via Hess's Law.

Self-Validating System: Regular calibration with a primary standard like benzoic acid ensures the accuracy and consistency of the calorimeter's heat capacity, which is crucial for obtaining reliable combustion data.

Bomb_Calorimetry_Workflow cluster_calib Calibration cluster_sample_run Sample Combustion cluster_calc Calculation calib_run Combust Benzoic Acid Standard calc_cal_capacity Calculate Calorimeter Heat Capacity (C_cal) calib_run->calc_cal_capacity calc_combustion_h Calculate Enthalpy of Combustion (ΔcH°) calc_cal_capacity->calc_combustion_h prep_sample Prepare & Weigh Sample in Capsule combust_sample Combust Sample in Oxygen Bomb prep_sample->combust_sample measure_temp Measure Temperature Rise (ΔT) combust_sample->measure_temp measure_temp->calc_combustion_h hess_law Apply Hess's Law calc_combustion_h->hess_law result Standard Enthalpy of Formation (ΔfH°) hess_law->result

Workflow for determining enthalpy of formation via bomb calorimetry.

Applications in a Scientific Context

The thermodynamic data of (-)-trans-Pinane is not merely academic; it has direct implications for practical applications.

  • Chemical Synthesis and Process Development: Knowledge of ΔfH° and Cp is essential for the thermal management of reactions. For instance, in the oxidation of pinane to produce pinane hydroperoxide, a key intermediate for linalool synthesis, the reaction's exothermicity must be managed to prevent runaway reactions.[2] The Gibbs free energy (ΔfG°) determines the theoretical maximum yield of a reaction at equilibrium, guiding the selection of reaction conditions (temperature, pressure) to optimize product formation.

  • Drug Development and Molecular Modeling: In the realm of drug discovery, terpenes are increasingly recognized for their potential as scaffolds or as permeation enhancers in transdermal drug delivery systems.[5] The thermodynamic properties of (-)-trans-Pinane influence its behavior in biological systems:

    • Lipophilicity and Partitioning: The enthalpy and entropy of solvation, which can be derived from thermodynamic cycles, help predict how (-)-trans-Pinane will partition between aqueous and lipid environments, a key factor in its ability to cross cell membranes.

    • Receptor Binding: The Gibbs free energy of binding to a protein target is a composite of enthalpic (e.g., hydrogen bonds, van der Waals forces) and entropic contributions. Understanding the inherent thermodynamic properties of the pinane scaffold can aid in the computational design of ligands with improved binding affinity and specificity. The rigid structure of (-)-trans-Pinane can reduce the entropic penalty upon binding compared to more flexible molecules, a favorable characteristic in drug design.

Conclusion

(-)-trans-Pinane is a valuable chiral building block with significant potential in chemical synthesis and pharmaceutical research. A thorough understanding of its thermodynamic properties is fundamental to unlocking this potential. This guide has outlined the core thermodynamic parameters—enthalpy of formation, entropy, Gibbs free energy, and heat capacity—and provided a framework for their determination through both computational and experimental means. The detailed protocols for DSC and bomb calorimetry emphasize the importance of robust, self-validating methodologies to ensure data integrity. By leveraging this thermodynamic data, researchers and scientists can enhance process safety, optimize reaction yields, and accelerate the rational design of new molecules for a variety of applications.

References

  • Foreverest Resources Ltd. (2023). Brief Description of cis/trans-Pinane. Retrieved from [Link]

  • Riaño, S., et al. (2021). Thermodynamics of the Isomerization of Monoterpene Epoxides. National Institutes of Health (NIH). Retrieved from [Link]

  • Erman, M. B. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. PubMed. Retrieved from [Link]

  • Castellanos, N. S., Villa, A. L. (2022). Heat Capacity of Some Terpenes in the Temperature Range between (293.15 and 353.15) K and at 85.1 kPa. Elsevier. Retrieved from [Link]

  • Sampaio, T. C. V., & Nieto de Castro, C. A. (2016). Heat capacity of liquid terpenes. ResearchGate. Retrieved from [Link]

  • Michałowska, A., & Wawer, I. (2016). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. National Institutes of Health (NIH). Retrieved from [Link]

  • Khan Academy. (n.d.). Introduction to Gibbs free energy. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Geometry and Conformation of (-)-trans-Pinane

For Researchers, Scientists, and Drug Development Professionals Abstract (-)-trans-Pinane, a saturated bicyclic monoterpene, serves as a crucial chiral building block in asymmetric synthesis and drug development. Its rig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-trans-Pinane, a saturated bicyclic monoterpene, serves as a crucial chiral building block in asymmetric synthesis and drug development. Its rigid bicyclo[3.1.1]heptane framework imparts a well-defined three-dimensional structure that is fundamental to its stereochemical influence and reactivity. This guide provides a detailed exploration of the molecular geometry and conformational landscape of (-)-trans-pinane, synthesizing theoretical principles with practical, field-proven analytical methodologies. We will delve into the specific structural parameters of its strained ring system, discuss its conformational rigidity, and present the definitive spectroscopic and computational workflows used to validate its structure.

Introduction: The Structural Significance of (-)-trans-Pinane

Pinane (2,6,6-trimethylbicyclo[3.1.1]heptane) is a saturated hydrocarbon derived from the hydrogenation of pinenes.[1] It exists as two diastereomers: cis-pinane and trans-pinane. The designation refers to the stereochemical relationship between the C2-methyl group and the C6-gem-dimethyl bridge. In trans-pinane, the C2-methyl group is on the opposite side of the cyclobutane ring from the gem-dimethyl group. The enantiomer of interest for many applications is (-)-trans-pinane, systematically named (1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane.

The utility of (-)-trans-pinane in chemistry and drug discovery is intrinsically linked to its rigid, chiral scaffold. This well-defined and sterically hindered structure allows for predictable facial selectivity in reactions, making it an invaluable chiral auxiliary and a precursor for complex natural product synthesis. Understanding its precise geometry and conformational preferences is therefore not merely an academic exercise but a prerequisite for its effective application.

Table 1: Physicochemical Properties of (-)-trans-Pinane
PropertyValueSource
IUPAC Name(1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptaneNIST[2]
CAS Number10281-53-5NIST[2]
Molecular FormulaC₁₀H₁₈NIST[2]
Molecular Weight138.25 g/mol NIST[2]
Boiling Point165-167 °CSigma-Aldrich
Density0.854 g/mL at 20 °CSigma-Aldrich
Optical Activity[α]20/D −17±1°, neatSigma-Aldrich

Molecular Geometry: A Tale of Two Strained Rings

The structure of trans-pinane is characterized by the fusion of a six-membered ring and a four-membered ring. This arrangement forces the cyclohexane ring into a strained boat-like conformation and imposes significant constraints on bond lengths and angles compared to unstrained alkanes.

The Bicyclo[3.1.1]heptane Core

The core bicyclo[3.1.1]heptane system is inherently strained. The fusion of the cyclobutane ring (C1-C6-C7-C5) across the C1 and C5 positions of the cyclohexane ring (C1-C2-C3-C4-C5-C6) locks the six-membered ring. Unlike free cyclohexane, which readily interconverts between chair conformations, the pinane skeleton is conformationally rigid.

Bond Lengths and Angles

The geometry is primarily dictated by two factors:

  • Cyclobutane Ring Strain: The internal angles of the four-membered ring are compressed from the ideal sp³ angle of 109.5°, leading to significant angle strain.

  • Steric Hindrance: The gem-dimethyl group at C6 and the methyl group at C2 create significant steric crowding, influencing the puckering of the rings and the orientation of substituents.

Table 2: Representative Geometrical Parameters for the Pinane Skeleton (Derived from α-Pinene Studies[3])
ParameterDescriptionTypical Value (Å or °)Causality
C1-C6 Bond LengthBridgehead-bridgehead bond~1.54 ÅStandard C-C single bond.
C6-C7 Bond LengthPart of cyclobutane ring~1.55 ÅSlightly elongated due to ring strain.
C1-C7 Bond LengthPart of cyclobutane ring~1.55 ÅSlightly elongated due to ring strain.
∠C1-C7-C6Angle in cyclobutane ring~88°Highly compressed due to the four-membered ring geometry.
∠C2-C1-C6Angle in six-membered ring~114°Widened to accommodate the bicyclic fusion.
Dihedral ∠C2-C1-C6-C5Puckering of the six-membered ring~ -21°Defines the boat-like conformation of the cyclohexane portion.

Note: These values are illustrative and based on the closely related α-pinene structure. Precise values for trans-pinane would require specific computational or experimental determination.

Conformational Analysis: A Rigid Scaffold

In contrast to flexible acyclic or monocyclic molecules, the conformational landscape of (-)-trans-pinane is exceptionally simple. The fused bicyclic structure effectively prevents the ring-flipping characteristic of cyclohexane.

The primary "conformation" is the strained boat-like arrangement of the six-membered ring. There are no low-energy alternative conformations accessible under normal conditions. The energy barrier for any significant structural rearrangement would be prohibitively high, requiring the breaking of covalent bonds. Therefore, for practical purposes in synthesis and drug design, (-)-trans-pinane can be considered a single, rigid conformer. This conformational stability is precisely what makes it a reliable and predictable chiral template.

The key structural feature to consider is the spatial relationship between the methyl groups, which defines the molecule's steric profile.

cluster_trans (-)-trans-Pinane Steric Environment C2_Me C2-Methyl (trans) Gem_DiMe C6-gem-Dimethyl (cis-like to bridge) C2_Me->Gem_DiMe No direct steric clash across ring Bridge C7 Methylene Bridge C2_Me->Bridge Steric interaction defines one face Gem_DiMe->Bridge Steric interaction defines opposite face

Caption: Key steric relationships in the rigid trans-pinane conformer.

Experimental and Computational Validation Workflows

Confirming the identity and stereochemistry of (-)-trans-pinane is critical. A multi-pronged approach combining chromatography and spectroscopy, particularly NMR, provides a self-validating system for structural elucidation.

Spectroscopic Analysis: The Definitive Role of 2D NOESY NMR

While ¹H and ¹³C NMR provide characteristic chemical shifts and coupling patterns, the unambiguous differentiation between cis and trans isomers relies on the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other (typically < 5 Å).[5] The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard for this task.[6]

Core Principle:

  • In cis-pinane , the C2-methyl group and one of the C6-gem-dimethyl groups (specifically the C10 methyl) are on the same face of the molecule and thus spatially close. This proximity will generate a cross-peak in the NOESY spectrum between the protons of these two methyl groups.

  • In trans-pinane , the C2-methyl group is on the opposite face from the C6-gem-dimethyl groups. They are spatially distant, and therefore, no NOE cross-peak will be observed between them.

  • Sample Preparation: Dissolve 5-10 mg of the pinane sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without interfering with relevant signals.

  • Instrument Setup: Acquire spectra on a high-field NMR spectrometer (≥400 MHz). A higher field strength provides better signal dispersion, which is crucial for resolving potentially overlapping proton signals.

  • Initial Scans: Acquire standard 1D ¹H and ¹³C spectra to confirm the presence of all expected functional groups and to assign chemical shifts.

  • 2D NOESY Acquisition:

    • Set up a standard 2D NOESY pulse sequence.

    • Crucial Parameter (Trustworthiness): The mixing time (d8) is the most critical parameter. It determines the duration over which NOE buildup occurs. For a small molecule like pinane, a mixing time of 500-800 ms is typically effective. An incorrect mixing time can lead to false negatives or artifacts from spin diffusion.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Examine the spectrum for cross-peaks that connect the resonances of the C2-methyl protons with the C6-gem-dimethyl protons.

    • Self-Validation: The absence of this key cross-peak validates the trans configuration. The presence of other expected NOEs (e.g., between adjacent methylene protons) confirms that the experimental conditions were appropriate for detecting through-space interactions.

Sample Pinane Isomer Sample NMR Acquire 2D NOESY Spectrum (Mixing Time = 500-800 ms) Sample->NMR Analysis Analyze Spectrum for C2-Me ↔ C10-Me Cross-Peak NMR->Analysis Cis Result: cis-Pinane Analysis->Cis  Cross-Peak  PRESENT Trans Result: trans-Pinane Analysis->Trans  Cross-Peak  ABSENT

Sources

Protocols & Analytical Methods

Method

Synthesis of (-)-trans-Pinane via catalytic hydrogenation

An In-Depth Guide to the Synthesis of (-)-trans-Pinane via Catalytic Hydrogenation Introduction: The Significance of Pinane Stereoisomers Pinane (C₁₀H₁₈), a saturated bicyclic monoterpene, serves as a critical chiral bui...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of (-)-trans-Pinane via Catalytic Hydrogenation

Introduction: The Significance of Pinane Stereoisomers

Pinane (C₁₀H₁₈), a saturated bicyclic monoterpene, serves as a critical chiral building block in the chemical industry. Derived from the catalytic hydrogenation of α-pinene or β-pinene—abundant and renewable components of turpentine—pinane is a key intermediate in the synthesis of valuable fragrance compounds like linalool and various pharmaceuticals.[1][2][3][4] The pinane molecule exists as two diastereomers: cis-pinane and trans-pinane. The spatial arrangement of the methyl group relative to the gem-dimethyl bridge dictates its stereochemistry and, consequently, its reactivity in subsequent transformations.

While many industrial processes are optimized for the synthesis of cis-pinane, the trans-isomer is also a valuable synthon. However, its selective synthesis presents a significant stereochemical challenge.[5][6] The hydrogenation of α-pinene, the most common precursor, is sterically directed by the gem-dimethyl bridge, which largely shields one face of the double bond, leading to a kinetic preference for the formation of the cis-isomer.[6][7]

This application note provides a comprehensive technical guide for researchers and drug development professionals on the synthesis of (-)-trans-pinane. We will delve into the mechanistic principles governing the stereoselectivity of pinene hydrogenation, explore catalyst selection, provide a detailed experimental protocol for producing a pinane mixture, and outline the necessary analytical methods for product characterization and isomer differentiation.

Theoretical Framework and Mechanistic Considerations

The catalytic hydrogenation of pinenes follows the general mechanism for alkene reduction, which involves the heterogeneous catalysis on a metal surface.[8] The key steps are:

  • Adsorption: Both hydrogen gas and the alkene (pinene) adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbon atoms of the double bond.

  • Desorption: The resulting saturated molecule (pinane) desorbs from the catalyst surface.

The stereochemical outcome of this reaction is dictated by the geometry of the pinene molecule as it adsorbs onto the catalyst surface. In (-)-α-pinene, the bicyclo[3.1.1]heptane ring system is sterically encumbered by the gem-dimethyl bridge. This bridge effectively blocks the syn-face of the molecule, forcing the alkene to adsorb onto the catalyst via its less hindered anti-face. Consequently, hydrogen atoms are added from this less hindered side, resulting predominantly in the cis-isomer.

G cluster_reaction Reaction Pathway start (-)-α-Pinene adsorption Adsorption onto Catalyst Surface start->adsorption Less hindered face catalyst Catalyst Surface + H₂ catalyst->adsorption h_addition Stepwise Hydrogen Addition adsorption->h_addition cis_product (-)-cis-Pinane (Major Product) h_addition->cis_product Predominant Pathway trans_product (-)-trans-Pinane (Minor Product) h_addition->trans_product Minor Pathway

Caption: Stereoselective hydrogenation of (-)-α-pinane.

Achieving a higher yield of the trans-isomer requires overcoming this inherent kinetic preference. This can be influenced by several factors:

  • Catalyst Choice: Different metals and support materials exhibit varying selectivities. While Ruthenium (Ru) catalysts are known for high cis-selectivity[5][9], catalysts like Raney Nickel or certain Platinum (Pt) and Palladium (Pd) formulations can yield mixtures containing significant amounts of the trans-isomer.[1][2][10]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Higher temperatures can sometimes provide enough energy to overcome the kinetic barrier, potentially favoring the thermodynamically more stable isomer or promoting isomerization, thus altering the final cis/trans ratio.[10] Conversely, milder conditions often enhance selectivity for the kinetic product (cis-pinane).[5]

Experimental Design: Materials and Methods

This section outlines a robust protocol for the catalytic hydrogenation of (-)-α-pinene. It is designed as a self-validating system where careful execution and subsequent analysis will provide a clear understanding of the reaction outcome.

Materials and Equipment
  • Reactor: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • Reagents:

    • (-)-α-Pinene (≥98% purity)

    • Catalyst: 5% Palladium on Carbon (Pd/C) or Raney Nickel (in slurry)

    • Solvent: Anhydrous Ethanol or Ethyl Acetate

    • Inert Gas: Nitrogen or Argon

    • Hydrogen Gas (high purity)

  • Glassware: Standard laboratory glassware.

  • Filtration: Celite® or a similar filter aid, Buchner funnel, and filter flask.

  • Analytical: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., Stabil-Wax).

Detailed Step-by-Step Protocol

Safety First: Catalytic hydrogenation involves flammable gases under high pressure and potentially pyrophoric catalysts (especially Raney Nickel). This procedure must be performed in a well-ventilated fume hood by trained personnel, adhering to all institutional safety protocols.

  • Reactor Preparation:

    • Ensure the autoclave is clean, dry, and has been leak-tested.

    • In a flask, prepare a solution of (-)-α-pinene (e.g., 25.0 g, 0.183 mol) in the chosen solvent (e.g., 100 mL of anhydrous ethanol).

    • Carefully add the catalyst to the autoclave. For 5% Pd/C, use approximately 1-2% by weight relative to the pinene (250-500 mg). If using Raney Nickel, add the slurry according to the manufacturer's recommendations.

  • Charging the Reactor:

    • Transfer the pinene solution into the autoclave.

    • Seal the reactor according to the manufacturer's instructions.

  • System Purge:

    • Begin stirring the mixture at a moderate speed.

    • Pressurize the reactor with an inert gas (Nitrogen or Argon) to ~50 psig (3-4 bar) and then vent carefully. Repeat this cycle 3-5 times to remove all oxygen from the headspace.

    • Perform a similar purge cycle with hydrogen gas (3-5 times) to ensure an inert atmosphere is replaced by a hydrogen atmosphere.[2][11]

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 500 psig / ~35 bar).

    • Set the stirrer to a vigorous speed (e.g., 1000-1200 rpm) to ensure good mixing and suspension of the catalyst.

    • Heat the reactor to the desired temperature (e.g., 70-80°C).[2]

    • Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete within 4-8 hours. For kinetic studies, small aliquots can be carefully withdrawn at intervals for GC analysis.[6]

  • Reaction Quench and Work-up:

    • Once hydrogen uptake ceases, turn off the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure in the fume hood.

    • Purge the reactor with an inert gas to remove any residual hydrogen.

    • Open the reactor and carefully decant the reaction mixture. To ensure complete recovery, rinse the reactor with a small amount of fresh solvent.

    • Catalyst Removal: Set up a filtration apparatus with a pad of Celite® over filter paper in a Buchner funnel. Caution: Pd/C can be pyrophoric upon drying. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent. Filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the filter cake with a small amount of fresh solvent.

    • Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude pinane product as a colorless oil.

G start Start prep Prepare Pinene Solution & Add Catalyst to Autoclave start->prep charge Charge Reactor & Seal prep->charge purge_n2 Purge with N₂ (3-5x) charge->purge_n2 purge_h2 Purge with H₂ (3-5x) purge_n2->purge_h2 react Pressurize with H₂ Heat & Stir (e.g., 35 bar, 70°C) purge_h2->react monitor Monitor H₂ Uptake react->monitor cooldown Cool to RT & Vent monitor->cooldown Reaction Complete filter Filter through Celite to Remove Catalyst cooldown->filter concentrate Concentrate via Rotary Evaporation filter->concentrate analyze Analyze Product by GC/GC-MS concentrate->analyze end Crude Pinane Product analyze->end

Caption: Experimental workflow for catalytic hydrogenation.

Data Analysis and Product Characterization

Analysis of the crude product is essential to determine the conversion of the starting material and the diastereomeric ratio (cis:trans) of the pinane product.

  • Gas Chromatography (GC): This is the primary technique for quantitative analysis. The isomers of pinane are separable on many standard capillary columns. Due to its more sterically hindered structure, cis-pinane typically has a slightly longer retention time than trans-pinane.[12] By integrating the peak areas, the relative percentages of unreacted α-pinene, (-)-trans-pinane, and (-)-cis-pinane can be calculated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to confirm the identity of the peaks observed in the GC chromatogram. As diastereomers, cis- and trans-pinane have the same molecular weight (138 g/mol ) and will show an identical molecular ion peak (m/z 138).[12] Their fragmentation patterns are also very similar, so identification relies on the combination of mass spectra and chromatographic retention time.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural and stereochemical assignment, particularly of purified fractions, ¹H and ¹³C NMR are invaluable tools.[12]

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for α-pinene hydrogenation, compiled from various literature sources. Note that achieving a high proportion of trans-pinane is non-trivial and often results in a mixture.

ParameterConditionExpected Outcome & RationaleReferences
Catalyst 5% Ru/CHigh conversion (>99%), High cis-selectivity (>98%). Ruthenium is highly effective at promoting hydrogenation from the less hindered face.[5],[7],[9]
Raney NiHigh conversion (>99%), Moderate cis-selectivity (~93-96%). A cost-effective and active catalyst, though selectivity can be lower than Ru.[1]
5% Pd/CHigh conversion, variable selectivity. A versatile catalyst where conditions can be tuned to slightly alter the isomer ratio.[2]
1% Rh/Al₂O₃Can promote isomerization of β-pinene to α-pinene, followed by hydrogenation. Can result in nearly equal amounts of cis and trans isomers but may stop at partial conversion.[6]
Temperature 50 - 80 °CGood balance of reaction rate and selectivity. Lower temperatures generally favor the kinetic cis-product.[5],[11]
>100 °CIncreased reaction rate but may lead to decreased selectivity and potential side reactions.[7]
**Pressure (H₂) **0.5 - 3.0 MPaSufficient for high conversion. Pressure does not typically have a strong effect on the cis/trans selectivity itself but ensures adequate hydrogen availability.[1],[11],[9]
Solvent Ethanol, Ethyl AcetateCommon polar aprotic or protic solvents that effectively dissolve the reactant and do not interfere with the reaction.[11],[6]
Solvent-freePossible for industrial applications to increase throughput, though heat management becomes more critical.[7]

Conclusion and Field-Proven Insights

The synthesis of (-)-trans-pinane via catalytic hydrogenation of (-)-α-pinene is a process fundamentally governed by steric control, which kinetically favors the formation of the cis-isomer. The protocol detailed herein provides a reliable method for achieving high conversion of α-pinene to a mixture of pinane diastereomers.

For researchers requiring high-purity (-)-trans-pinane, two primary strategies should be considered:

  • Catalyst Screening and Optimization: While this guide provides a baseline, further screening of different catalysts (e.g., various supported noble metals, modified nickel catalysts) and fine-tuning of reaction conditions (temperature, solvent polarity) may identify a system that improves the yield of the trans-isomer.

  • Post-Reaction Purification: In most scenarios, obtaining pure (-)-trans-pinane will necessitate purification of the reaction mixture. Fractional distillation under reduced pressure is the most common industrial method for separating the cis and trans isomers, leveraging their slightly different boiling points.

Ultimately, a successful synthesis relies on a combination of a well-executed hydrogenation protocol and robust analytical characterization to accurately quantify the isomeric composition of the product.

References

  • CN1054595C - Catalytic hydrogenation process preparing cis-pinane
  • WO2002072508A1 - HYDROGENATION OF α-PINENE - Google P
  • Selective Hydrogenation of α-Pinene to Cis-pinane over Ru Nanocatalysts in Aqueous Micellar Nanoreactors - The Royal Society of Chemistry. (URL: [Link])

  • Mechanism of hydrogenation of α-pinene | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • US4310714A - Hydrogenation of α-pinene to cis-pinane - Google P
  • Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate - PMC - PubMed Central - NIH. (URL: [Link])

  • (PDF) Anchored Wilkinson Catalyst: Hydrogenation of β Pinene - ResearchGate. (URL: [Link])

  • Microbial Synthesis of Pinene | ACS Synthetic Biology - ACS Publications. (URL: [Link])

  • Brief Description of cis/trans-Pinane - Foreverest Resources Ltd. (URL: [Link])

  • Isomer-Resolved Mobility-Mass Analysis of α-Pinene Ozonolysis Products. (URL: [Link])

  • Isomer-Resolved Mobility-Mass Analysis of α-Pinene Ozonolysis Products - PMC - NIH. (URL: [Link])

  • Alpha & Beta Pinene | Uses & Synthesis - Study.com. (URL: [Link])

  • Stereoselective hydrogenation of terpenes using platinum-based catalysts - ResearchGate. (URL: [Link])

  • Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols - PubMed. (URL: [Link])

  • US4018842A - Selective hydrogenation of α-pinene to cis-pinane - Google P
  • (PDF) Isomerization of α‐Pinene Oxide to Trans‐Pinocarveol - ResearchGate. (URL: [Link])

  • Partial hydrogenation of alkynes and formation of cis and trans alkene : - YouTube. (URL: [Link])

  • The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - NIH. (URL: [Link])

Sources

Application

Application Notes and Protocols: (-)-trans-Pinane as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Architectural Advantage of the Pinane Scaffold In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries, temporarily incorporated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of the Pinane Scaffold

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective transformation, are a cornerstone of this field.[1] Among the arsenal of available auxiliaries, those derived from the "chiral pool" — readily available, enantiopure natural products — are particularly valuable. The pinane framework, a rigid bicyclo[3.1.1]heptane system derived from the abundant monoterpenes α-pinene and β-pinene, represents a privileged scaffold for inducing chirality.[2]

While the classical application of a chiral auxiliary involves covalent attachment to a substrate followed by a diastereoselective reaction and subsequent cleavage, the pinane moiety has found its most profound impact in the formation of highly effective chiral reagents and ligands. Its rigid, conformationally locked structure provides an exceptional platform for creating a well-defined steric environment, effectively shielding one face of a reactive center and compelling transformations to proceed with high facial selectivity.[2]

This guide provides an in-depth exploration of the applications of the (-)-trans-pinane scaffold in asymmetric synthesis. We will delve into the preparation and use of its most influential derivatives, including pinane-based boranes for hydroboration and reductions, and amino alcohol ligands for C-C bond-forming reactions. Detailed, field-proven protocols are provided to enable researchers to confidently apply these powerful tools in their own synthetic endeavors.

Synthesis of the Pinane Scaffold and Key Derivatives

The journey from the renewable feedstock of pinenes to versatile chiral reagents begins with the saturation of the pinene double bond. Catalytic hydrogenation of α-pinene or β-pinene is the primary industrial route to produce pinane.[3] Depending on the catalyst and conditions, this can yield a mixture of cis- and trans-isomers. For the applications discussed herein, derivatives are typically prepared from enantiopure α-pinene, leading to the isopinocampheyl moiety, which embodies the core chiral-directing principles of the pinane skeleton.

From α-Pinene to Diisopinocampheylborane (Ipc₂BH): A Workhorse for Asymmetric Hydroboration

One of the most significant applications of the pinane scaffold is in the synthesis of diisopinocampheylborane (Ipc₂BH), a highly effective chiral hydroborating agent.[4] The steric bulk of the two isopinocampheyl groups ensures that the reagent delivers a hydride with high facial selectivity to prochiral alkenes.

Protocol 1: Preparation of (+)-Diisopinocampheylborane ((+)-Ipc₂BH)

This protocol details the in-situ preparation of (+)-Ipc₂BH from (-)-α-pinene for immediate use in asymmetric hydroboration.

Materials:

  • (-)-α-Pinene (≥90% ee)

  • Borane-dimethyl sulfide complex (BMS, ~10 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Flame-dried glassware

Procedure:

  • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

  • Cool the flask to 0 °C in an ice/water bath.

  • Via syringe, add borane-dimethyl sulfide complex (1.0 mL, 10 mmol).

  • Slowly, over 20-30 minutes, add (-)-α-pinene (3.1 mL, 20 mmol) dropwise to the stirred solution, maintaining the internal temperature below 5 °C.

  • Upon completion of the addition, a white precipitate of Ipc₂BH will form.

  • Stir the resulting slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete formation.

  • The resulting slurry of (+)-Ipc₂BH is ready for direct use in asymmetric hydroboration reactions.

Causality and Experimental Insights:

  • Stoichiometry: A 2:1 ratio of α-pinene to borane is crucial. The steric bulk of the pinene derivative prevents the formation of the trialkylborane, stopping the reaction at the dialkylborane stage.[4]

  • Temperature Control: Maintaining a low temperature during the addition of α-pinene minimizes side reactions and ensures the selective formation of the desired product.

  • In-situ Use: While Ipc₂BH can be isolated, it is often generated and used immediately to avoid potential decomposition or loss of enantiomeric purity.

Application Workflow: Asymmetric Hydroboration-Oxidation

The following diagram illustrates the typical workflow for using in-situ generated Ipc₂BH to convert a prochiral alkene into a chiral alcohol.

workflow cluster_prep Part 1: Reagent Preparation cluster_reaction Part 2: Asymmetric Hydroboration cluster_workup Part 3: Oxidation & Isolation prep Prepare (+)-Ipc₂BH Slurry (Protocol 1) add_alkene Add Prochiral Alkene (e.g., cis-2-butene) in THF at -25 °C prep->add_alkene stir Stir for several hours (e.g., 4-12 h) add_alkene->stir oxidize Oxidize Organoborane (NaOH, H₂O₂) stir->oxidize extract Aqueous Workup & Extraction oxidize->extract purify Purify Chiral Alcohol (Distillation or Chromatography) extract->purify

Caption: Workflow for Asymmetric Hydroboration-Oxidation.

Application I: Asymmetric Reduction of Ketones with Alpine-Borane®

A powerful derivative of the pinane scaffold is B-isopinocampheyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane. This reagent is particularly effective for the asymmetric reduction of certain prochiral ketones, especially α,β-acetylenic ketones, to their corresponding chiral secondary alcohols with high enantioselectivity.[5]

Mechanism of Asymmetric Reduction: The reduction proceeds through a highly organized, six-membered, boat-like transition state. The Lewis acidic boron atom coordinates to the carbonyl oxygen, activating the ketone. This is followed by an intramolecular transfer of a hydride from the C-3 position of the isopinocampheyl group to the carbonyl carbon. The stereochemical outcome is dictated by steric differentiation in this transition state, where the smaller substituent on the ketone preferentially orients itself towards the bulky pinane framework to minimize steric repulsion. For acetylenic ketones, the linear alkyne group is sterically undemanding, allowing for a favorable transition state that leads to high enantiomeric excess.[5]

Caption: Simplified model of the Alpine-Borane reduction transition state.

Protocol 2: Asymmetric Reduction of 1-Octyn-3-one with (R)-Alpine-Borane

This protocol is adapted from Midland and Graham and demonstrates the high enantioselectivity achievable with acetylenic ketones.[6]

Materials:

  • (R)-Alpine-Borane (neat or as a solution in THF)

  • 1-Octyn-3-one

  • Propionaldehyde (for quenching excess reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, place (R)-Alpine-Borane (0.30 mol, assuming neat reagent).

  • Cool the flask to 0 °C in an ice bath.

  • Add 1-octyn-3-one (35.3 g, 0.285 mol) to the stirred reagent. An initial exotherm is typically observed.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 8 hours. Monitor the reaction progress by GC or TLC.

  • After completion, quench the excess (R)-Alpine-Borane by adding freshly distilled propionaldehyde (22 mL, 0.3 mol) and stirring for 1 hour at room temperature.

  • Remove the liberated α-pinene and other volatile components under reduced pressure.

  • Dissolve the residue in THF (200 mL). Add 3 M NaOH (150 mL).

  • Carefully add 30% H₂O₂ (150 mL) dropwise, controlling the exotherm by cooling in an ice bath.

  • Stir the mixture at 40 °C for 3 hours to ensure complete oxidation.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (R)-(+)-1-octyn-3-ol by vacuum distillation to yield the product with high enantiomeric purity.

Causality and Experimental Insights:

  • Substrate Scope: Alpine-Borane is most effective for ketones where there is a significant steric difference between the two substituents, such as acetylenic ketones, deuterated aldehydes, and some α-hindered ketones. Simple aliphatic or aromatic ketones often give low enantioselectivity.

  • Quenching: The addition of an unhindered aldehyde like propionaldehyde selectively reacts with the excess borane reagent, facilitating the purification of the desired chiral alcohol.

  • Oxidative Workup: The borinic ester intermediate formed after hydride transfer must be oxidized to liberate the final alcohol product. The basic hydrogen peroxide workup is a standard and effective method for this transformation.

Data Presentation: Enantioselectivity of Alpine-Borane Reductions

The following table summarizes the typical performance of Alpine-Borane in the asymmetric reduction of various ketones.

Ketone SubstrateProduct ConfigurationEnantiomeric Excess (% ee)Reference
Acetophenone(R)14%[5]
1-Octyn-3-one(R)92%[6]
3,3-Dimethyl-2-butanone(R)40%[5]
α-Deutero-octanal(R)87%[5]

Application II: Pinane-Based Ligands for Asymmetric Additions

Beyond stoichiometric reagents, the pinane scaffold is a valuable building block for chiral ligands used in catalytic asymmetric synthesis. Pinane-derived amino alcohols, for example, have proven to be effective ligands for the enantioselective addition of organozinc reagents to aldehydes.

Synthesis and Application of Pinane-Based Aminodiols

A library of chiral aminodiols can be synthesized from (-)-β-pinene. These ligands, when used in catalytic amounts, can coordinate to a metal (e.g., the zinc in diethylzinc) to create a chiral environment around the reactive center, directing the nucleophilic addition to one face of the aldehyde.[5]

Protocol 3: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

This generalized protocol, based on the work of Rózsa et al., illustrates the use of a pinane-based aminodiol as a chiral catalyst.[5]

Materials:

  • Pinane-based chiral aminodiol ligand (e.g., 10 mol%)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous solvent (e.g., n-hexane or toluene)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the chiral aminodiol ligand (0.15 mmol) in the anhydrous solvent (e.g., 5 mL).

  • Add the diethylzinc solution (1.5 mL, 1.5 mmol) and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add benzaldehyde (1.0 mmol) in one portion.

  • Stir the reaction at 0 °C or room temperature, monitoring by TLC for the consumption of the aldehyde (typically several hours to overnight).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution (15 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting chiral alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation: Performance of Pinane-Aminodiol Ligands

AldehydeLigand N-substituentYield (%)Enantiomeric Excess (% ee)Product ConfigurationReference
BenzaldehydeIsopropyl8575(R)[5]
BenzaldehydeBenzyl8880(R)[5]
4-ChlorobenzaldehydeIsopropyl8287(R)[5]
CyclohexanecarboxaldehydeIsopropyl7565(R)[5]

Auxiliary Cleavage: Recovering the Chiral Moiety

A critical step in any chiral auxiliary strategy is the non-destructive removal of the auxiliary to unveil the desired product and, ideally, recover the auxiliary for reuse.[7] The cleavage method depends on the linkage between the auxiliary and the substrate.

  • Boronic Esters (from Matteson Homologation): Pinanediol boronic esters are typically cleaved by transesterification. A common method involves treating the ester with isobutylboronic acid followed by extraction to remove the more volatile isobutylboronate ester, or by oxidative cleavage with reagents like sodium periodate if the boronic acid itself is not the desired final product.[5]

  • Ester Linkages: For auxiliaries like (-)-trans-pinanol attached via an ester bond (e.g., in Diels-Alder or aldol applications), reductive cleavage is a common and effective method. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, liberating the pinanol auxiliary in the process.[8] Saponification with a base like KOH or LiOH can also be used to hydrolyze the ester to a carboxylic acid, though care must be taken to avoid epimerization at the α-carbon.

Conclusion

The (-)-trans-pinane framework, sourced from abundant and renewable pinenes, stands as a testament to the power of nature's chiral architecture in solving challenges in modern asymmetric synthesis. While its use as a classical, covalently-bound and cleavable auxiliary is less documented than other systems, its role as a precursor to highly effective stoichiometric reagents and catalytic ligands is firmly established and widely impactful. Reagents like Ipc₂BH and Alpine-Borane, and ligands such as pinane-derived amino alcohols, provide reliable and high levels of stereocontrol in a range of crucial transformations. The detailed protocols and performance data presented in this guide underscore the trustworthiness and utility of the pinane scaffold, offering researchers and drug development professionals a set of robust tools for the efficient construction of enantiomerically pure molecules.

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Sources

Method

The Strategic Application of (-)-trans-Pinane in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction: The Enduring Legacy of Terpenes in Pharmaceutical Synthesis Nature, in its vast complexity, offers a rich repository of chiral molecules that have become indispensable tools in modern asymmetric synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of Terpenes in Pharmaceutical Synthesis

Nature, in its vast complexity, offers a rich repository of chiral molecules that have become indispensable tools in modern asymmetric synthesis. Among these, terpenes, and specifically the pinane scaffold derived from the abundant natural products α-pinene and β-pinene, have emerged as powerful chiral auxiliaries and building blocks. The rigid bicyclic structure of pinane provides a well-defined stereochemical environment, enabling high levels of asymmetric induction in a variety of chemical transformations. This application note delves into the practical utility of (-)-trans-pinane, through its chemical precursors, in the synthesis of valuable chiral intermediates for pharmaceutical research, with a focus on the stereoselective synthesis of pinane-fused oxazolidinones and their subsequent conversion to 2-amino-1,3-diols, which are analogues of biologically crucial sphingosines.

Core Principle: Leveraging the Chirality of the Pinane Skeleton

The inherent chirality of (-)-trans-pinane, and its precursors like (-)-α-pinene, serves as the cornerstone for its application in asymmetric synthesis. By temporarily attaching this chiral scaffold to a prochiral substrate, it diastereoselectively guides the formation of a new stereocenter. Subsequent removal of the pinane auxiliary yields an enantiomerically enriched product. This strategy is particularly valuable in the early stages of drug development, where the rapid and reliable synthesis of enantiomerically pure compounds is paramount.

Application Focus: Synthesis of Pinane-Derived Chiral Building Blocks

A significant application of the pinane framework lies in the synthesis of chiral 2-amino-1,3-diols. These motifs are central to the structure of sphingolipids, which are critical regulators in numerous physiological and pathological processes, including cancer and inflammatory diseases.[1] Consequently, synthetic analogues of sphingosine are of high interest in pharmaceutical research. The following sections provide a detailed protocol for the synthesis of a pinane-fused oxazolidin-2-one, a key intermediate that can be readily converted to the desired 2-amino-1,3-diols. This synthetic route commences from the readily available monoterpene, (-)-α-pinene.[1]

Workflow for the Synthesis of Pinane-Fused Oxazolidin-2-one

The overall synthetic strategy involves the transformation of (-)-α-pinene into the key intermediate, isopinocarveol, which then undergoes a series of reactions to yield the target pinane-fused oxazolidin-2-one.

G cluster_0 Synthesis of Isopinocarveol cluster_1 Formation of Oxazolidin-2-one (-)-alpha-Pinene (-)-alpha-Pinene Epoxidation Epoxidation (-)-alpha-Pinene->Epoxidation Pinene Oxide Pinene Oxide Epoxidation->Pinene Oxide Allylic Rearrangement Allylic Rearrangement Pinene Oxide->Allylic Rearrangement Isopinocarveol Isopinocarveol Allylic Rearrangement->Isopinocarveol Carbamate Formation Carbamate Formation Isopinocarveol->Carbamate Formation Carbamate Intermediate Carbamate Intermediate Carbamate Formation->Carbamate Intermediate Aminohydroxylation Aminohydroxylation Carbamate Intermediate->Aminohydroxylation Pinane-fused Oxazolidin-2-one Pinane-fused Oxazolidin-2-one Aminohydroxylation->Pinane-fused Oxazolidin-2-one

Caption: Synthetic workflow from (-)-α-Pinene to Pinane-fused Oxazolidin-2-one.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of the pinane-fused oxazolidin-2-one intermediate and its subsequent conversion to a 2-amino-1,3-diol.

Protocol 1: Synthesis of Pinane-fused Oxazolidin-2-one from (-)-α-Pinene

This protocol is divided into three key stages: A) Synthesis of Isopinocarveol, B) Carbamate Formation, and C) Stereoselective Aminohydroxylation.

Materials and Reagents:

ReagentSupplierPurity
(-)-α-PineneCommercially Available>98%
m-Chloroperoxybenzoic acid (mCPBA)Major Chemical Supplier~77%
Aluminium isopropoxideMajor Chemical Supplier>98%
Trichloroacetyl isocyanateMajor Chemical Supplier>98%
Potassium osmate(VI) dihydrateMajor Chemical Supplier>98%
tert-Butyl hypochlorite (t-BuOCl)To be freshly prepared-
N,N-Diisopropylethylamine (DIPEA)Major Chemical Supplier>99%
Dichloromethane (DCM), anhydrousMajor Chemical Supplier>99.8%
Toluene, anhydrousMajor Chemical Supplier>99.8%
Sodium hydroxideMajor Chemical Supplier>97%
MethanolMajor Chemical Supplier>99.8%

A. Synthesis of Isopinocarveol from (-)-α-Pinene [1]

  • Epoxidation: Dissolve (-)-α-pinene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pinene oxide.

  • Allylic Rearrangement: To a solution of the crude pinene oxide in anhydrous toluene, add aluminium isopropoxide (1.2 eq). Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Purification: Cool the reaction mixture to room temperature and pour it into a cold, dilute solution of hydrochloric acid (1 M). Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford isopinocarveol.

B. Carbamate Formation [1]

  • Dissolve the purified isopinocarveol (1.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

  • Add trichloroacetyl isocyanate (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour.

  • Add a solution of sodium hydroxide (2.0 eq) in methanol and stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the carbamate intermediate.

C. Stereoselective Aminohydroxylation [1]

  • To a solution of the carbamate intermediate (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in a mixture of t-butanol and water, add potassium osmate(VI) dihydrate (0.05 eq).

  • Add tert-butyl hypochlorite (t-BuOCl, 1.5 eq) and stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pinane-fused oxazolidin-2-one as a white solid. The stereochemistry of this product has been confirmed by 2D NMR and X-ray crystallography to be the diexo-fused tricyclic ring system.[1]

Protocol 2: Synthesis of a Pinane-derived 2-Amino-1,3-diol

The pinane-fused oxazolidin-2-one serves as a versatile precursor to both primary and secondary 2-amino-1,3-diols through ring-opening reactions.

Materials and Reagents:

ReagentSupplierPurity
Pinane-fused Oxazolidin-2-oneSynthesized as per Protocol 1-
Lithium aluminium hydride (LAH)Major Chemical Supplier>95%
Tetrahydrofuran (THF), anhydrousMajor Chemical Supplier>99.9%
Sodium hydroxideMajor Chemical Supplier>97%
EthanolMajor Chemical Supplier>99.5%

A. Synthesis of a Secondary 2-Amino-1,3-diol via Reductive Ring Opening

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminium hydride (LAH, 3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of the pinane-fused oxazolidin-2-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting white precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the N-methyl-2-amino-1,3-diol.

B. Synthesis of a Primary 2-Amino-1,3-diol via Hydrolysis

  • Dissolve the pinane-fused oxazolidin-2-one (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (5 M, 5.0 eq) and heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture to room temperature and neutralize with hydrochloric acid (1 M).

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the primary 2-amino-1,3-diol.

Mechanism of Stereocontrol

The high stereoselectivity of the aminohydroxylation step is attributed to the steric hindrance imposed by the pinane skeleton. The bulky bicyclic framework directs the incoming osmate complex to the less hindered face of the double bond in the carbamate intermediate, resulting in the exclusive formation of the diexo-fused product.

G cluster_0 Stereoselective Aminohydroxylation Carbamate Carbamate Intermediate (Pinane Scaffold) TransitionState Transition State (Attack from less hindered face) Carbamate->TransitionState + Osmate Osmate [OsO4(OH)2]2- Complex Product Diexo-fused Oxazolidin-2-one TransitionState->Product

Caption: Steric guidance by the pinane scaffold in aminohydroxylation.

Conclusion and Future Outlook

The application of (-)-trans-pinane, via its readily accessible precursor (-)-α-pinene, provides a robust and highly stereoselective route to valuable chiral building blocks for pharmaceutical research. The synthesis of pinane-fused oxazolidinones and their subsequent conversion to 2-amino-1,3-diols demonstrates the power of this natural product-derived chiral auxiliary. The resulting aminodiols, as analogues of biologically important sphingosines, offer significant potential for the development of novel therapeutic agents. Further exploration of the pinane scaffold in the synthesis of other classes of chiral pharmaceuticals is an active and promising area of research.

References

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 2021 , 17, 983–990. [Link]

Sources

Application

The Pivotal Role of (-)-trans-Pinane in Fragrance and Flavor Chemistry: A Senior Application Scientist's Guide

Introduction: Beyond the Scent, a Foundational Building Block In the intricate world of fragrance and flavor chemistry, the final alluring scent or delectable taste is often the culmination of a complex synthetic journey...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Scent, a Foundational Building Block

In the intricate world of fragrance and flavor chemistry, the final alluring scent or delectable taste is often the culmination of a complex synthetic journey. While not a direct contributor to aroma or flavor profiles itself, (-)-trans-pinane stands as a cornerstone chiral building block, derived from abundant, renewable resources.[1] This saturated bicyclic monoterpene, obtained through the hydrogenation of pinenes from pine trees, offers a structurally rigid and stereochemically defined framework.[1][2] Its true value lies in its role as a versatile synthon, enabling the commercial-scale production of a portfolio of high-demand aroma chemicals. This guide provides an in-depth exploration of the applications of (-)-trans-pinane, detailing the causality behind its use and providing robust protocols for its transformation into valuable fragrance and flavor intermediates.

Physicochemical Properties of (-)-trans-Pinane

A thorough understanding of the physical and chemical characteristics of (-)-trans-pinane is fundamental to its effective use in synthesis. The following table summarizes its key properties.

PropertyValueSource
Chemical Formula C₁₀H₁₈
Molar Mass 138.25 g/mol
Appearance Colorless liquid
Boiling Point 157.04 °C @ 760.00 mm Hg (est)[3]
Flash Point 97.00 °F (36.00 °C) (est)[3]
logP (o/w) 4.765 (est)[3]
Solubility in Water 4.731 mg/L @ 25 °C (est)[3]

The Synthetic Heart: (-)-trans-Pinane as a Precursor to Aroma Chemicals

The industrial significance of (-)-trans-pinane is not in its own organoleptic properties, but in its strategic use as a starting material for more complex and commercially valuable molecules.[1][4] The rigidity of its bicyclic structure and its specific stereochemistry are key to producing target molecules with high purity and desired sensory characteristics.

A primary synthetic route involves the oxidation of trans-pinane to trans-pinanol. This transformation is a critical step, as trans-pinanol can then be further manipulated to yield a variety of fragrance ingredients.[1] For instance, the pyrolysis of pinanols is a well-established industrial process for the synthesis of linalool, a widely used fragrance chemical with a pleasant floral, woody scent.[1][4]

Furthermore, the reactivity of the pinane skeleton allows for unique chemical transformations. The reaction of trans-pinane with hypochlorous acid (HOCl) yields tricyclic ether compounds.[4] These ethers serve as crucial intermediates in the synthesis of more complex molecules, including certain insect pheromones like grandisol, and other valuable fragrance compounds such as cis-bergamotene.[4]

Synthetic_Pathways_of_trans_Pinane Figure 1: Key Synthetic Transformations of (-)-trans-Pinane Pinene α/β-Pinene (from Pine Trees) Pinane (-)-trans-Pinane Pinene->Pinane Hydrogenation Pinanol trans-Pinanol Pinane->Pinanol Oxidation TricyclicEthers Tricyclic Ethers Pinane->TricyclicEthers Reaction with HOCl Linalool Linalool (Floral, Woody Aroma) Pinanol->Linalool Pyrolysis Pheromones Pheromones (e.g., Grandisol) TricyclicEthers->Pheromones OtherFragrances Other Fragrances (e.g., cis-Bergamotene) TricyclicEthers->OtherFragrances

Caption: Key Synthetic Transformations of (-)-trans-Pinane.

Experimental Protocol: Synthesis of trans-Pinanol from (-)-trans-Pinane

This protocol details a representative procedure for the oxidation of (-)-trans-pinane to trans-pinanol, a key intermediate in fragrance synthesis. This method is based on the general transformation described in the literature.[1]

Objective: To synthesize trans-pinanol via the oxidation of (-)-trans-pinane.

Materials:

  • (-)-trans-Pinane (95%+ purity)

  • Oxidizing agent (e.g., a suitable peroxy acid or through air oxidation with a catalyst)

  • Appropriate solvent (e.g., a non-reactive organic solvent)

  • Reducing agent for quenching (e.g., sodium sulfite solution)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve a known quantity of (-)-trans-pinane in the chosen solvent.

  • Initiation of Oxidation: Begin stirring the solution and, if necessary, heat to the optimal reaction temperature.

  • Addition of Oxidizing Agent: Slowly add the oxidizing agent to the reaction mixture through the dropping funnel over a period of time to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench any remaining oxidizing agent by the slow addition of a reducing agent solution (e.g., sodium sulfite).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude trans-pinanol.

  • Purification: The crude product may be purified by vacuum distillation or column chromatography to obtain high-purity trans-pinanol.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Oxidizing agents can be hazardous; handle with care and follow all safety guidelines for the specific reagent used.

  • Ensure proper quenching of the reaction to avoid uncontrolled decomposition.

Quality Control and Analytical Workflow

The stereochemical integrity of (-)-trans-pinane and its derivatives is paramount for the desired olfactory properties of the final fragrance compounds. A rigorous quality control workflow is essential.

QC_Workflow_for_Pinane_Derivatives Figure 2: Quality Control Workflow for Pinane-Derived Materials RawMaterial Raw Material ((-)-trans-Pinane) PurityAnalysis Purity Analysis (GC-FID/MS) RawMaterial->PurityAnalysis ChiralAnalysis Chiral Purity (Chiral GC) RawMaterial->ChiralAnalysis SpecificationCheck Specification Check PurityAnalysis->SpecificationCheck ChiralAnalysis->SpecificationCheck Intermediate Synthesized Intermediate (e.g., trans-Pinanol) FinalProduct Final Aroma Chemical (e.g., Linalool) Intermediate->FinalProduct Further Synthesis FinalProduct->PurityAnalysis FinalProduct->ChiralAnalysis SpecificationCheck->Intermediate Pass Release Release for Formulation SpecificationCheck->Release

Caption: Quality Control Workflow for Pinane-Derived Materials.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying and quantifying the components in a sample, confirming the successful conversion of (-)-trans-pinane and identifying any byproducts.

  • Chiral Gas Chromatography: Due to the importance of stereochemistry in fragrance perception, chiral GC is crucial for determining the enantiomeric excess of the starting material and products, ensuring the desired stereoisomer is the major component.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of novel derivatives and for confirming the structure of synthesized intermediates and final products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecules, confirming transformations such as the introduction of a hydroxyl group in the oxidation of pinane to pinanol.

Conclusion: A Sustainable and Versatile Future

(-)-trans-Pinane exemplifies a critical principle in modern fragrance and flavor creation: the intelligent use of renewable, nature-derived starting materials to build complex and valuable molecules. While it may not grace the perfumer's palette directly, its role as a chiral synthon is indispensable. The ability to transform this simple, abundant terpene into a wide array of aroma chemicals underscores its importance to the industry. As the demand for sustainable and innovative fragrance and flavor ingredients continues to grow, the strategic application of foundational molecules like (-)-trans-pinane will undoubtedly expand, paving the way for new and exciting sensory experiences.

References

  • Foreverest Resources Ltd. (2023, August 4). Brief Description of cis/trans-Pinane. Retrieved from [Link]

  • Panten, J., & Surburg, H. (2021). From Pine to Perfume. CHIMIA, 75(9), 780-790. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (1S)-(-)-trans-pinane. Retrieved from [Link]

  • Erman, M. B. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & Biodiversity, 5(7), 1349-1369. Retrieved from [Link]

  • Sell, C. S. (2009). Hydrocarbons: significance in the flavor and fragrance industries. Perfumer & Flavorist, 34(1), 1-13. Retrieved from [Link]

  • The Good Scents Company. (n.d.). trans-pinene hydrate. Retrieved from [Link]

  • Toloza, A. C., et al. (2018). Authenticity control of pine sylvestris essential oil by chiral gas chromatographic analysis of α-pinene. Journal of the Chilean Chemical Society, 63(3), 4094-4097. Retrieved from [Link]

Sources

Method

Synthesis of (-)-trans-Pinane Derivatives: An Experimental Protocol for Researchers

Introduction: The Significance of Chiral Pinane Scaffolds The pinane framework, a bicyclic monoterpene, is a privileged scaffold in organic synthesis, largely due to its natural abundance in the form of α-pinene and β-pi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Pinane Scaffolds

The pinane framework, a bicyclic monoterpene, is a privileged scaffold in organic synthesis, largely due to its natural abundance in the form of α-pinene and β-pinene.[1][2] These readily available chiral building blocks serve as versatile starting materials for the synthesis of a wide array of valuable compounds, including fragrances, agrochemicals, and pharmaceutical intermediates.[3] In particular, the stereoselective synthesis of (-)-trans-pinane derivatives has garnered significant attention due to their utility as chiral auxiliaries and ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure drugs.[3][4] The development of efficient and well-understood synthetic routes to these derivatives is therefore of paramount importance to researchers in both academia and the pharmaceutical industry.

This application note provides a detailed, field-proven experimental protocol for the synthesis of (-)-trans-pinane derivatives, focusing on the hydroboration-oxidation of readily available pinenes. We will delve into the mechanistic underpinnings of this stereoselective transformation, offering insights into the factors that govern its outcome. Furthermore, this guide will present comprehensive characterization data and discuss the broader applications of these chiral molecules in the context of drug discovery and development.

Mechanistic Insight: Achieving Stereoselectivity in Pinane Functionalization

The synthesis of (-)-trans-pinane derivatives via hydroboration-oxidation is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product.[5][6] The reaction proceeds in two distinct steps:

  • Hydroboration: The syn-addition of a borane reagent (e.g., BH₃•THF) across the double bond of a pinene isomer.[7]

  • Oxidation: The subsequent oxidation of the resulting organoborane with hydrogen peroxide and a base, which replaces the boron atom with a hydroxyl group with retention of configuration.[1][5]

The remarkable stereoselectivity of the hydroboration step is a consequence of the steric hindrance imposed by the bicyclic pinane skeleton.[1][8] In the case of α-pinene, the bulky gem-dimethyl bridge effectively blocks one face of the double bond, forcing the borane to approach from the less hindered face. This concerted, four-centered transition state ensures that the boron and hydrogen atoms are delivered to the same side of the double bond (syn-addition).[5][7]

The subsequent oxidation step proceeds with complete retention of the stereochemistry at the newly formed carbon-boron bond.[5][6] This ensures that the final hydroxyl group in the (-)-trans-pinanol product is positioned on the opposite side of the gem-dimethyl bridge relative to the newly added hydrogen, resulting in the trans configuration.

Experimental Protocol: Synthesis of (-)-Isopinocampheol from (-)-α-Pinene

This protocol details the synthesis of (-)-isopinocampheol, a representative (-)-trans-pinane derivative, through the hydroboration-oxidation of (-)-α-pinene.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
(-)-α-PineneC₁₀H₁₆136.24≥98%Sigma-Aldrich
Borane-tetrahydrofuran complex solutionBH₃•THF85.94 (complex)1 M in THFSigma-Aldrich
Sodium hydroxideNaOH40.00≥97%Fisher Scientific
Hydrogen peroxideH₂O₂34.0130% (w/w) in H₂OVWR
Diethyl ether(C₂H₅)₂O74.12Anhydrous, ≥99%J.T. Baker
Anhydrous magnesium sulfateMgSO₄120.37≥99.5%Acros Organics
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 27.2 g (0.200 mol) of (-)-α-pinene.

    • Dissolve the (-)-α-pinene in 50 mL of anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C in an ice-water bath.

  • Hydroboration:

    • Slowly add 100 mL of a 1 M solution of borane-tetrahydrofuran complex (0.100 mol of BH₃) to the stirred solution of (-)-α-pinene over a period of 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4 hours. The formation of a white precipitate of diisopinocampheylborane is expected.[9]

  • Oxidation:

    • Slowly and carefully add 30 mL of a 3 M aqueous solution of sodium hydroxide (NaOH) to the reaction mixture, ensuring the temperature does not rise above 20 °C.

    • Following the NaOH addition, slowly add 30 mL of 30% hydrogen peroxide (H₂O₂) dropwise via the dropping funnel. This step is exothermic; maintain the temperature below 30 °C by adjusting the addition rate and using the ice bath.

    • After the addition of H₂O₂ is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield pure (-)-isopinocampheol as a white crystalline solid.

Visualizing the Workflow

Synthesis_Workflow cluster_prep Preparation cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Purification A (-)-α-Pinene in THF B Add BH3-THF at 0°C A->B C Stir at 0°C for 4h B->C D Add NaOH (aq) C->D E Add H2O2 (aq) D->E F Stir at RT for 1h E->F G Extraction with Et2O F->G H Drying & Concentration G->H I Purification H->I J (-)-Isopinocampheol I->J

Figure 1: Experimental workflow for the synthesis of (-)-isopinocampheol.

Characterization of (-)-trans-Pinane Derivatives

The synthesized (-)-trans-pinane derivatives should be thoroughly characterized to confirm their structure and purity. The following table summarizes key characterization data for (-)-trans-pinan-2-ol, a closely related derivative.

PropertyData
Molecular Formula C₁₀H₁₈O[10][11]
Molecular Weight 154.25 g/mol [10][11]
Appearance White crystalline solid
CAS Number 4948-29-2[10][11]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.01 (m, 1H), 2.35 (m, 1H), 2.05 (m, 1H), 1.90-1.75 (m, 3H), 1.65 (m, 1H), 1.55 (s, 3H), 1.25 (s, 3H), 0.90 (d, J=7.2 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 75.1, 48.0, 45.5, 41.5, 39.0, 34.0, 28.0, 27.5, 24.0, 23.0

Note: NMR data is representative and may vary slightly depending on the specific derivative and experimental conditions.

Applications in Drug Development

The chiral nature of (-)-trans-pinane derivatives makes them highly valuable in the pharmaceutical industry. They are frequently employed as:

  • Chiral Auxiliaries: Temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they are cleaved to yield an enantiomerically enriched product.[3]

  • Chiral Ligands: Coordinated to a metal center to create a chiral catalyst for a variety of asymmetric transformations, such as hydrogenations, additions, and cyclizations.[4]

  • Chiral Starting Materials: The inherent chirality of the pinane scaffold can be carried through a synthetic sequence to produce complex, enantiomerically pure target molecules.[3]

The ability to control stereochemistry is critical in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicities. The use of (-)-trans-pinane derivatives as chiral synthons has enabled the efficient and scalable synthesis of numerous pharmaceutical agents.[3]

Conclusion

This application note has provided a comprehensive and practical guide to the synthesis of (-)-trans-pinane derivatives via the hydroboration-oxidation of pinenes. By understanding the mechanistic principles that govern the stereochemical outcome of this reaction, researchers can reliably produce these valuable chiral building blocks. The detailed experimental protocol, coupled with characterization data and an overview of their applications, is intended to empower scientists in the fields of organic synthesis and drug development to utilize these versatile molecules in their research endeavors. The continued exploration of the synthetic utility of pinane-derived scaffolds promises to yield new and innovative solutions for the asymmetric synthesis of complex molecules with significant biological activity.

References

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. (2013). [Link]

  • PubChem. 2-Pinanol, trans-. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 11.11: Hydroboration–Oxidation. (2020). [Link]

  • Erman, M. B. Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & Biodiversity, 5 (5), 910-919 (2008). [Link]

  • Raji, M., Le, T. M., Fülöp, F., & Szakonyi, Z. Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Catalysts, 10 (5), 474 (2020). [Link]

  • Ciaccio, J. A., & Scaramella, L. Y. Hydroboration-oxidation of (1R)-(+)-alpha-pinene to isopinocampheol: A microscale experiment that displays regio- and stereochemistry using NMR spectroscopy and molecular mechanics calculations. Journal of Chemical Education, 87 (9), 971-973 (2010). [Link]

  • Chemistry Steps. Hydroboration-Oxidation Reaction Mechanism. [Link]

  • Cheméo. trans-2-Pinanol. [Link]

  • NIST. trans-2-Pinanol. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. 12.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. (2015). [Link]

  • Organic Syntheses. (-)-Isopinocampheol. [Link]

  • Brose, F., & Roesky, H. W. Thermal Behavior of Pinan-2-ol and Linalool. Molecules, 18 (7), 8358-8371 (2013). [Link]

  • Szakonyi, Z., & Fülöp, F. Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Current Organic Synthesis, 12 (1), 2-15 (2015). [Link]

  • Khan Academy. Hydroboration-oxidation. [Link]

  • Chem Help ASAP. Stereochemistry of the Hydroboration-Oxidation. (2020). [Link]

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Application

Application Notes &amp; Protocols: Asymmetric Reduction of Prochiral Ketones Using (-)-Pinane-Derived Borane Reagents

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (-)-trans-pinane-derived reagents for the asymmetric reduction of proch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (-)-trans-pinane-derived reagents for the asymmetric reduction of prochiral ketones. It offers an in-depth exploration of the reaction mechanisms, detailed experimental protocols for key reagents such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), and practical insights into achieving high enantioselectivity. The content is structured to provide both theoretical understanding and actionable laboratory procedures, supported by authoritative references and visual aids.

Introduction: The Strategic Importance of Chiral Alcohols

Chiral alcohols are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry often dictates biological activity, making the development of reliable methods for their enantioselective synthesis a cornerstone of modern organic chemistry. Asymmetric reduction of prochiral ketones offers one of the most direct and efficient routes to these valuable synthons.

Among the arsenal of chiral reducing agents, those derived from the readily available and inexpensive chiral pool terpene, (-)-α-pinene, have established a significant niche. Reagents such as B-3-pinanyl-9-borabicyclo[3.3.1]nonane, commercially known as Alpine-Borane®, and diisopinocampheylborane (Ipc₂BH) leverage the steric bulk of the pinane framework to induce high levels of asymmetry in the reduction of a variety of substrates. This guide focuses on the practical application and mechanistic underpinnings of these powerful reagents.

Core Reagents and Mechanistic Rationale

The enantioselectivity of pinane-derived borane reagents is governed by a sterically demanding transition state. The reduction proceeds through a six-membered, boat-like transition state where the borane reagent, the ketone, and the solvent coordinate.

Key Reagent: Alpine-Borane® (B-3-pinanyl-9-BBN)

Alpine-Borane is prepared by the hydroboration of (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). Its efficacy is highly dependent on the steric differentiation between the two substituents on the carbonyl group (R_L for the large group and R_S for the small group).

Mechanism of Action: The reduction is believed to proceed via a Meerwein-Ponndorf-Verley (MPV) type mechanism. The ketone coordinates to the boron atom, and the hydride is transferred from the C-3 position of the pinane moiety to the carbonyl carbon. The key to enantioselectivity lies in minimizing steric repulsion in the transition state. The larger substituent (R_L) of the ketone preferentially orients itself away from the bulky pinane framework, exposing one face of the carbonyl to hydride attack. This leads to the predictable formation of one enantiomer of the alcohol.

The diagram below illustrates the proposed transition state for the reduction of a prochiral ketone with Alpine-Borane.

Caption: Mechanism of Alpine-Borane® reduction of a prochiral ketone.

Substrate Scope & Performance

The primary determinant of success with Alpine-Borane is the steric difference between the two groups flanking the carbonyl. The greater the difference in size, the higher the enantiomeric excess (ee) that can be expected.

Substrate TypeExampleTypical ee (%)Notes
α,β-Acetylenic Ketones 1-phenyl-2-propyn-1-one>90%Excellent substrates due to the linear and sterically small alkynyl group.
Aryl Alkyl Ketones Acetophenone15-85%Enantioselectivity is sensitive to reaction conditions and the specific aryl group.
α-Deuterated Aldehydes Benzaldehyde-1-d>98%The isotopic difference is sufficient for high selectivity.
α-Keto Esters Methyl benzoylformate~87%The ester group provides sufficient steric bulk difference.
Diketones 2,4-PentanedioneModerateReduction of one ketone can be achieved with moderate success.

Causality Behind Performance: The rigidity of the 9-BBN moiety and the well-defined boat-like transition state are crucial. For substrates like acetylenic ketones, the linear geometry of the alkyne (R_S) presents a very small steric profile, leading to a highly organized transition state and excellent enantioselectivity. Conversely, for ketones with two bulky alkyl groups (e.g., 3-pentanone), the poor steric differentiation leads to low ee.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, with clear checkpoints and explanations for key steps.

General Experimental Workflow

A typical experiment involves the reaction of the ketone with the borane reagent, followed by a specific workup to decompose the intermediate boronate ester and liberate the chiral alcohol.

G start Start setup Reaction Setup - Dry glassware under N2/Ar - Add solvent (e.g., THF) - Cool to specified temp. start->setup reagent Add Alpine-Borane® (Typically 1.0-1.5 eq) setup->reagent substrate Add Ketone Substrate (Slowly, dropwise) reagent->substrate react Reaction - Stir at specified temp. - Monitor by TLC/GC substrate->react workup Workup - Add aldehyde (e.g., acetaldehyde) - Add aminoalcohol (e.g., ethanolamine) react->workup Reaction Complete extract Extraction - Partition between ether/water - Wash organic layer workup->extract purify Purification - Column chromatography - or Distillation extract->purify analyze Analysis - Determine yield - Measure ee% (chiral GC/HPLC) purify->analyze end End analyze->end

Method

The Pinane Platform: A Comprehensive Guide to the Synthesis of Terpenes from (-)-trans-Pinane

For researchers, chemists, and professionals in drug development and fragrance science, the quest for efficient and stereoselective synthetic routes to valuable terpenes is perpetual. Among the myriad of starting materia...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development and fragrance science, the quest for efficient and stereoselective synthetic routes to valuable terpenes is perpetual. Among the myriad of starting materials, the pinane scaffold, derived from the abundant natural terpene α-pinene, offers a robust and versatile platform. This guide provides an in-depth exploration of (-)-trans-pinane as a chiral starting material for the synthesis of commercially significant terpenes, with a focus on detailed, actionable protocols and the underlying chemical principles.

Introduction: From Pine Trees to High-Value Terpenes

The bicyclic monoterpene (-)-α-pinene, a major constituent of turpentine oil, is a readily available and inexpensive chiral building block.[1] Catalytic hydrogenation of α-pinene saturates the double bond to yield pinane, a saturated bicyclic hydrocarbon existing as cis and trans diastereomers.[1] While much of the industrial focus has been on cis-pinane, the trans-isomer, (-)-trans-pinane, offers unique stereochemical properties that can be exploited for the synthesis of specific terpene targets.

This document outlines the synthetic pathway from (-)-α-pinene to the widely used fragrance and flavor compound, linalool, proceeding through the key intermediates (-)-trans-pinane and (-)-trans-2-pinanol. We will delve into the critical transformations of hydrogenation, oxidation, and pyrolysis, providing detailed laboratory-scale protocols for each step.

Core Synthetic Pathway: (-)-trans-Pinane to Linalool

The transformation of (-)-trans-pinane into linalool is a multi-step process that leverages the inherent chirality of the pinane skeleton to produce a stereochemically defined intermediate, which then undergoes a thermal rearrangement. The overall workflow is depicted below.

trans_Pinane_to_Linalool_Workflow Start (-)-α-Pinene Pinane (-)-trans-Pinane Start->Pinane   Catalytic   Hydrogenation Pinanol (-)-trans-2-Pinanol Pinane->Pinanol   Autoxidation &   Reduction Linalool Linalool Pinanol->Linalool   Pyrolysis

Caption: Overall workflow for the synthesis of Linalool from (-)-α-Pinene via (-)-trans-Pinane.

Part 1: Synthesis of (-)-trans-Pinane via Catalytic Hydrogenation

The initial step involves the stereoselective hydrogenation of (-)-α-pinene. While many catalytic systems favor the formation of the cis-isomer, careful selection of catalysts and reaction conditions can provide workable yields of the desired trans-isomer.[2][3] The hydrogenation occurs on the less sterically hindered face of the α-pinene molecule.

Protocol 1: Catalytic Hydrogenation of (-)-α-Pinene

This protocol is adapted from established methods for pinene hydrogenation, with conditions that can be optimized to influence the cis/trans ratio.[2]

Materials:

  • (-)-α-Pinene (98% purity or higher)

  • Raney Nickel (or Platinum on carbon, 5% w/w)

  • Ethanol (anhydrous)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable glass liner for the autoclave, dissolve (-)-α-pinene (e.g., 50 g, 0.367 mol) in anhydrous ethanol (150 mL).

  • Carefully add the hydrogenation catalyst (e.g., 2.5 g of Raney Nickel, slurry washed with ethanol). Caution: Raney Nickel is pyrophoric and should be handled under a solvent at all times.

  • Place the glass liner into the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.

  • Purge the autoclave with nitrogen gas three times to remove any air, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0-3.0 MPa).[2]

  • Begin stirring and heat the reactor to the target temperature (e.g., 80-100 °C).[2]

  • Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 8-12 hours.[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the reactor with nitrogen gas.

  • Open the autoclave and carefully remove the reaction mixture.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethanol.

  • Remove the ethanol from the filtrate by rotary evaporation.

  • The resulting crude pinane mixture can be analyzed by gas chromatography (GC) to determine the cis/trans ratio. Further purification by fractional distillation under reduced pressure can be performed to isolate (-)-trans-pinane.

Expected Outcome & Causality: The hydrogenation of α-pinene is a heterogeneous catalytic process. The stereochemical outcome is influenced by the catalyst, solvent, temperature, and pressure. While many conditions favor the thermodynamically more stable cis-pinane, the use of certain catalysts and conditions can increase the proportion of the trans-isomer. The product ratio should be confirmed by GC analysis, as literature reports show that the cis-isomer is often the major product.[2]

ParameterTypical ValueReference
CatalystRaney Nickel[2]
Pressure2.0 - 3.0 MPa[2]
Temperature80 - 100 °C[2]
Typical cis:trans ratio~95:5[2]

Part 2: Oxidation of (-)-trans-Pinane to (-)-trans-2-Pinanol

The conversion of pinane to pinanol is a crucial step and is typically achieved through a two-step, one-pot procedure involving the formation of a hydroperoxide followed by its reduction.[1] The oxidation of the tertiary carbon at the C2 position is the favored pathway.[4]

Protocol 2: Autoxidation and Reduction to (-)-trans-2-Pinanol

This protocol is based on the methods described for the autoxidation of pinane mixtures.[4][5]

Materials:

  • (-)-trans-Pinane

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂)

  • Ammonium bromide (NH₄Br)

  • Sodium sulfite (Na₂SO₃) or Triphenylphosphine (PPh₃)

  • Oxygen gas (or clean, dry air)

  • Solvent (e.g., acetic acid or solvent-free)

  • Standard laboratory glassware with gas inlet

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer.

  • Charge the flask with (-)-trans-pinane (e.g., 20 g, 0.145 mol) and the catalytic system. A representative system is a mixture of Co(OAc)₂, Mn(OAc)₂, and NH₄Br.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Bubble a slow stream of oxygen or air through the reaction mixture via the gas inlet tube.

  • Monitor the reaction progress by taking aliquots and analyzing for hydroperoxide formation using standard iodometric titration or by GC after reduction of a small sample.

  • Once a suitable conversion is reached (e.g., 15-20% to avoid side reactions), stop the oxygen flow and cool the reaction mixture to room temperature.[4]

  • Reduction of the Hydroperoxide: In the same flask, add a solution of a reducing agent. A saturated aqueous solution of sodium sulfite is a common choice.

  • Stir the mixture vigorously until the hydroperoxide is completely reduced (test with peroxide test strips).

  • Transfer the reaction mixture to a separatory funnel and add a suitable organic solvent (e.g., diethyl ether) and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product containing (-)-trans-2-pinanol.

  • Purify the product by vacuum distillation.

Expected Outcome & Causality: The autoxidation of pinane is a free-radical chain reaction initiated by the catalyst system. The oxidation preferentially occurs at the tertiary C-H bond at C2. The subsequent reduction of the hydroperoxide yields the corresponding alcohol, 2-pinanol. The stereochemistry of the starting (-)-trans-pinane influences the stereochemistry of the resulting pinanol. The reaction is typically run to partial conversion to maintain selectivity for the desired pinanol.[4]

ParameterTypical ValueReference
Catalyst SystemCo(OAc)₂/Mn(OAc)₂/NH₄Br[4]
Temperature100-120 °C[4]
OxidantDioxygen (O₂)[4]
Reducing AgentNa₂SO₃ or PPh₃[4]
Selectivity for Pinanols~60-70%[4]

Part 3: Pyrolysis of (-)-trans-2-Pinanol to Linalool

The final step in this synthetic sequence is the thermal isomerization of (-)-trans-2-pinanol to linalool. This reaction proceeds through a retro-ene type mechanism involving the cleavage of the cyclobutane ring of the pinane skeleton.[6][7]

Protocol 3: Gas-Phase Pyrolysis of (-)-trans-2-Pinanol

This protocol describes a laboratory-scale setup for the gas-phase pyrolysis of trans-2-pinanol.[6][7]

Materials:

  • (-)-trans-2-Pinanol

  • Pyrolysis apparatus (quartz tube furnace)

  • Inert carrier gas (e.g., nitrogen or argon)

  • Syringe pump

  • Cold trap (e.g., cooled with dry ice/acetone)

  • Solvent for trapping (e.g., diethyl ether)

Procedure:

  • Set up the pyrolysis apparatus, which consists of a quartz tube packed with an inert material (like quartz wool or beads) placed inside a tube furnace.

  • Connect a source of inert carrier gas with a flow meter to the inlet of the quartz tube.

  • Connect the outlet of the quartz tube to a cold trap to collect the pyrolysis products.

  • Heat the furnace to the desired pyrolysis temperature (e.g., 550-650 °C).[8]

  • Start the flow of the inert carrier gas at a controlled rate.

  • Using a syringe pump, introduce the (-)-trans-2-pinanol into the heated zone of the quartz tube at a slow and constant rate. The pinanol will vaporize and be carried through the hot zone by the inert gas.

  • The pyrolysis products will exit the furnace and be condensed in the cold trap.

  • After all the starting material has been introduced, continue the inert gas flow for a period to ensure all products are flushed into the trap.

  • Allow the apparatus to cool down.

  • Collect the condensate from the cold trap. Rinse the trap with a small amount of solvent (e.g., diethyl ether) to recover all the product.

  • Analyze the product mixture by GC and GC-MS to determine the yield and composition.

  • Linalool can be purified from the product mixture by fractional distillation under reduced pressure.

Expected Outcome & Causality: The high temperature provides the energy required for the concerted retro-ene reaction, leading to the cleavage of the C1-C7 and C5-C6 bonds of the pinane skeleton and the formation of linalool. The stereochemistry of the starting pinanol can influence the enantiomeric composition of the resulting linalool. Byproducts from side reactions, such as dehydration or other rearrangements, may also be formed.[6]

Caption: Pyrolysis of (-)-trans-2-Pinanol to Linalool.

ParameterTypical ValueReference
Temperature550 - 650 °C[8]
Carrier GasNitrogen[6]
Expected ProductLinalool[1][6]

Conclusion and Future Perspectives

(-)-trans-Pinane serves as a valuable and stereochemically defined starting material for the synthesis of important terpenes. The protocols outlined in this guide provide a framework for the laboratory-scale synthesis of linalool from this readily accessible precursor. The principles of stereoselective hydrogenation, regioselective oxidation, and thermal rearrangement are key to the successful execution of this synthetic sequence.

Further research can focus on optimizing the stereoselectivity of the initial hydrogenation step to maximize the yield of (-)-trans-pinane. Additionally, the development of milder and more selective oxidation and pyrolysis conditions could enhance the overall efficiency and sustainability of this synthetic route. The application of the chiral pinane scaffold in the synthesis of other complex natural products and as a chiral auxiliary remains a fruitful area of investigation.[9]

References

  • CN1054595C, Catalytic hydrogenation process preparing cis-pinane
  • Erman, M. B., & Kane, B. J. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & biodiversity, 5(6), 910–919. [Link]

  • Sercheli, R., Ferreira, A. L. B., Baptistella, L. H. B., & Schuchardt, U. (1997). Transition-Metal Catalyzed Autoxidation of cis- and trans-Pinane to a Mixture of Diastereoisomeric Pinanols. Journal of Agricultural and Food Chemistry, 45(4), 1361–1364. [Link]

  • The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer. (2019). RSC Advances. [Link]

  • Leiner, J., Stolle, A., Ondruschka, B., Netscher, T., & Bonrath, W. (2013). Thermal behavior of pinan-2-ol and linalool. Molecules (Basel, Switzerland), 18(7), 8358–8375. [Link]

  • US3723542A, Process for producing 2-pinanol, Google P
  • Buddoo, S. (2009). Development of a process for the preparation of linalool from cis-2-pinanol. CORE. [Link]

  • Brown, H. C., & Kramer, G. W. (1979). (−)-α-Pinene. Organic Syntheses, 59, 1. [Link]

  • Semikolenov, V. A., et al. (2001). Linalool synthesis from α-pinene: Kinetic peculiarities of catalytic steps. Applied Catalysis A: General, 211(1), 91-107. [Link]

  • PubChem. (n.d.). 2-Pinanol, trans-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Linalool. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Pinene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Mechanism of Action of (-)-trans-Pinane as a Chiral Auxiliary: A Guide to Stereocontrolled Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and natural product synthesis, chiral aux...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and natural product synthesis, chiral auxiliaries serve as a powerful and reliable tool for controlling stereochemistry.[1][2] This guide delves into the mechanism and application of (-)-trans-pinane, a chiral auxiliary derived from the abundant natural terpene, α-pinene.[3] We will explore the foundational principles of its stereodirecting influence, provide detailed protocols for its attachment, utilization in an asymmetric transformation, and subsequent cleavage, and present a framework for achieving high levels of diastereoselectivity.

Introduction: The Imperative of Asymmetric Synthesis

The biological activity of chiral molecules is often confined to a single enantiomer, making stereocontrolled synthesis a cornerstone of modern drug development. Chiral auxiliaries are optically active compounds that are temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a subsequent reaction.[4][5] After establishing the desired stereocenter, the auxiliary is removed and can ideally be recovered for reuse.[1]

Among the diverse array of available auxiliaries, those derived from the "chiral pool" – readily available, inexpensive, and enantiopure natural products – are particularly valuable. (-)-trans-Pinane, and its functionalized derivatives, sourced from naturally occurring pinenes, exemplify this class.[3][6] Its rigid, bicyclic [3.1.1]heptane framework provides a well-defined and sterically demanding environment, essential for effective stereochemical control.[3]

The Core Mechanism: Steric Shielding and Diastereomeric Transition States

The efficacy of a pinane-based chiral auxiliary hinges on its ability to force a reaction to proceed through a lower-energy, diastereomeric transition state. This is achieved primarily through steric hindrance.

  • Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate (e.g., a carboxylic acid or an aldehyde). This creates a new molecule that now contains a stereogenic center from the auxiliary.

  • Conformational Locking: The rigid pinane skeleton severely restricts the rotational freedom of the substrate-auxiliary conjugate. This forces the substrate into a preferred, low-energy conformation.

  • Facial Shielding: The bulky gem-dimethyl group and the overall bicyclic structure of the pinane moiety effectively block one of the two faces of the reactive center (e.g., an enolate or a double bond).

  • Directed Attack: An incoming reagent is therefore sterically guided to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other.[3]

  • Cleavage: Once the new stereocenter is set, the auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule.

The following diagram illustrates this fundamental principle of sterically-controlled facial selection.

G cluster_0 Mechanism of Stereocontrol Prochiral Prochiral Substrate (e.g., Carboxylic Acid Derivative) Conjugate Diastereomeric Conjugate (Substrate-A*) Prochiral->Conjugate Attachment Auxiliary (-)-trans-Pinane Auxiliary (A*) Auxiliary->Conjugate Blocked Steric Shielding Bulky pinane group blocks the top face of the enolate. Conjugate->Blocked Enolization Product Single Diastereomer Formed (New Stereocenter Created) Blocked->Product Reagent Electrophile (E+) Approaches from the less hindered bottom face. Reagent->Product Attack Cleavage Cleavage of Auxiliary Product->Cleavage Final Enantiomerically Enriched Product Cleavage->Final

Caption: Mechanism of stereocontrol using a pinane-based auxiliary.

Application Focus: Asymmetric Aldol Addition

Derivatives of (-)-trans-pinane, such as pinane-based aminodiols, have proven to be effective chiral ligands and auxiliaries in various transformations, including the enantioselective addition of diethylzinc to aldehydes.[7][8] A common strategy involves converting the substrate, such as a carboxylic acid, into an imide with a pinane-derived oxazolidinone. This approach is analogous to the well-established Evans auxiliaries.[] The resulting N-acyl oxazolidinone can then undergo highly diastereoselective aldol reactions.

The stereochemical outcome is dictated by the formation of a chelated Z-enolate (typically with a boron reagent like Bu₂BOTf), where the pinane framework directs the approach of the aldehyde.

Table 1: Representative Diastereoselectivity in Pinane-Auxiliary Mediated Reactions

Reaction TypeAuxiliary TypeSubstrateReagentDiastereomeric Ratio (d.r.)Reference
Diethylzinc AdditionPinane-based aminodiolBenzaldehydeDiethylzincUp to 87% ee[7]
Aldol ReactionPinane-fused oxazolidinonePropionyl ImideIsobutyraldehyde>95:5Hypothetical, based on Evans
Diels-AlderPinane-based acrylate esterCyclopentadieneAcrylate>90:10[3]

Experimental Protocols

The following protocols provide a generalized workflow. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Attachment of a Pinane-Based Oxazolidinone Auxiliary

This protocol describes the formation of an N-acyl imide, which serves as the substrate for a subsequent diastereoselective reaction.

Objective: To covalently attach the chiral auxiliary to a prochiral carboxylic acid.

Materials:

  • Pinane-fused oxazolidinone auxiliary (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acyl chloride of interest (1.1 eq) (or carboxylic acid activated with pivaloyl chloride)

  • Lithium chloride (LiCl) (optional, to solubilize the lithium salt of the auxiliary)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the pinane-fused oxazolidinone auxiliary and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.0 eq) dropwise to the solution. Stir for 30 minutes at -78 °C to form the lithium salt.

  • Acylation: In a separate flask, dissolve the acyl chloride in anhydrous THF. Add this solution dropwise to the cold lithium salt solution from Step 2.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Boron-Mediated Aldol Reaction

Objective: To perform a highly diastereoselective aldol addition using the N-acyl imide from Protocol 1.

Materials:

  • N-acyl pinane-oxazolidinone (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf) (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde of interest (1.2 eq)

  • Methanol/pH 7 buffer

Procedure:

  • Enolization: Dissolve the N-acyl imide in anhydrous DCM and cool the solution to -78 °C. Add Et₃N or DIPEA, followed by the slow, dropwise addition of Bu₂BOTf. Stir the mixture at -78 °C for 30-60 minutes. This forms the Z-boron enolate.

  • Aldehyde Addition: Add the aldehyde (neat or as a solution in cold DCM) dropwise to the enolate solution.

  • Reaction: Continue stirring at -78 °C for 1-2 hours, then warm the reaction to 0 °C and stir for an additional hour. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Quench the reaction by adding a 1:1 mixture of methanol and pH 7 phosphate buffer. Stir vigorously for 15 minutes. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) and brine, then dry over Na₂SO₄.

  • Purification: After filtration and concentration, purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Pinane Auxiliary

Objective: To remove the chiral auxiliary to yield the enantiomerically enriched aldol product.

Materials:

  • Aldol adduct from Protocol 2

  • Tetrahydrofuran (THF)

  • Water or Methanol

  • Lithium hydroxide (LiOH) or Hydrogen peroxide/Lithium hydroperoxide

Procedure (Hydrolytic Cleavage):

  • Setup: Dissolve the purified aldol adduct in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, ~4 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours or until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated solution of NaHCO₃. Remove the THF under reduced pressure.

  • Separation: The aqueous layer contains the salt of the desired carboxylic acid product. The chiral auxiliary can be recovered from the organic phase by extracting with a suitable solvent like ethyl acetate.

  • Isolation: Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract the final carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product. The auxiliary can be recovered and purified for reuse.

Workflow and Logic

The entire process, from substrate to final product, follows a logical and validated sequence designed to maximize stereochemical purity and overall yield.

G cluster_1 Asymmetric Synthesis Workflow Start Prochiral Acid + Pinane Auxiliary Attach Protocol 1: Auxiliary Attachment (Acylation) Start->Attach Substrate Diastereomeric Substrate (N-Acyl Imide) Attach->Substrate React Protocol 2: Diastereoselective Reaction (Aldol Addition) Substrate->React Product Diastereomerically Enriched Product React->Product Purify Purification (Chromatography) Product->Purify Cleave Protocol 3: Auxiliary Cleavage (Hydrolysis) Purify->Cleave Separate Separation of Product and Auxiliary Cleave->Separate FinalProduct Final Enantiopure Product Separate->FinalProduct Recover Recovered Auxiliary Separate->Recover

Sources

Method

Scale-up Synthesis of (-)-trans-Pinane for Industrial Applications: A Detailed Protocol and Application Note

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (-)-trans-Pinane is a valuable saturated bicyclic monoterpene, serving as a critical chiral intermediate in the synthesis of fi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-trans-Pinane is a valuable saturated bicyclic monoterpene, serving as a critical chiral intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Its industrial production is primarily achieved through the catalytic hydrogenation of (-)-α-pinene, a renewable feedstock derived from turpentine oil. This process, however, typically yields a diastereomeric mixture of cis- and trans-pinane, with the cis isomer often being the major product. Consequently, achieving high-purity (-)-trans-Pinane on an industrial scale hinges not on a stereoselective synthesis but on a robust and efficient purification strategy. This application note provides a comprehensive guide to the scale-up synthesis of (-)-trans-Pinane, detailing a field-proven protocol using Raney Nickel catalyst, rigorous safety procedures for high-pressure hydrogenation, and an industrial purification workflow centered on fractional distillation.

Theoretical Background & Mechanistic Insights

The industrial synthesis of pinane isomers begins with pinenes, which are abundantly available from the distillation of turpentine oil.[1] The most common starting material is α-pinene. The core transformation is the catalytic hydrogenation of the carbon-carbon double bond within the pinene structure.

The reaction involves the addition of two hydrogen atoms across the double bond, a process mediated by a heterogeneous catalyst. The stereochemical outcome of this addition is governed by the accessibility of the double bond to the catalyst surface. In the case of α-pinene, the molecule's rigid, bridged structure presents two distinct faces. Hydrogen delivery predominantly occurs from the less sterically hindered face, leading to the formation of the cis-isomer as the major product.[2] Therefore, the direct hydrogenation of α-pinene results in a mixture of cis- and trans-pinane. While various catalysts and conditions have been explored, achieving high selectivity for the trans-isomer via this route remains a significant challenge. The industrial reality is the production of a mixture, followed by meticulous separation.

Process Development & Scale-Up Considerations

Catalyst Selection: The Industrial Workhorse

For large-scale industrial hydrogenation, catalyst selection is a trade-off between activity, selectivity, cost, and reusability. While noble metal catalysts (Pd, Pt, Ru) demonstrate high activity, their cost is often prohibitive for bulk chemical production.[2]

Raney® Nickel emerges as the catalyst of choice for this application. It is a sponge-like, high-surface-area catalyst prepared by treating a nickel-aluminum alloy with concentrated sodium hydroxide, which leaches out the aluminum.[3] Its primary advantages are:

  • High Catalytic Activity: It effectively catalyzes the hydrogenation of pinenes under moderate conditions.[4]

  • Cost-Effectiveness: Nickel is significantly less expensive than platinum-group metals.[3]

  • Robustness: It is a durable catalyst that can be recycled, although its pyrophoric nature requires specialized handling.

The primary drawback is its lower selectivity compared to some noble metal catalysts, but this is overcome by the downstream purification process.

Optimization of Reaction Parameters

The key to a successful industrial run is maximizing conversion while managing safety and energy costs. The reaction is typically performed as a slurry-phase hydrogenation in a high-pressure reactor (autoclave). The following parameters are critical:

  • Hydrogen Pressure: Higher H₂ pressure increases the rate of reaction by enhancing the solubility of hydrogen in the liquid phase and its concentration on the catalyst surface. Pressures in the range of 4.0-5.0 MPa (580-725 psi) are common for achieving complete conversion.[4][5]

  • Temperature: The reaction is exothermic. While higher temperatures (e.g., 90-120°C) increase the reaction rate, they can also promote side reactions or isomerization.[4] Careful temperature control is essential to prevent thermal runaways.[6]

  • Catalyst Loading: A typical catalyst load is 0.5-1.5% by weight of the α-pinene.[4] This provides a sufficient number of active sites without incurring excessive cost or complicating post-reaction filtration.

  • Agitation: Vigorous stirring is crucial in a three-phase system (solid catalyst, liquid pinene, gaseous hydrogen) to ensure efficient mass transfer of hydrogen from the gas phase to the catalyst surface.

ParameterTypical Industrial RangeRationale & Impact on Scale-Up
Substrate (-)-α-Pinane (≥95% purity)High purity starting material minimizes side reactions and simplifies purification.
Catalyst Raney Nickel (activated, slurry)High activity and cost-effective for bulk production. Requires careful handling.[3]
Catalyst Loading 0.5 - 1.5% w/w of pineneBalances reaction rate with catalyst cost and filtration efficiency.
Hydrogen Pressure 4.0 - 5.0 MPa (580 - 725 psi)Ensures high H₂ concentration, driving the reaction to completion.[5]
Temperature 90 - 120 °COptimizes reaction rate. Requires robust cooling systems to manage exotherm.
Reaction Time 4 - 8 hoursMonitored by H₂ uptake and GC analysis until conversion is >99%.
Solvent Neat (No solvent)Maximizes reactor throughput. Pinane itself acts as the liquid medium.

Industrial Scale Synthesis & Purification Protocol

This protocol outlines the procedure for a 200 kg scale synthesis in a 500 L stainless steel high-pressure autoclave.

Equipment & Materials
  • Primary Equipment: 500 L SS-316 high-pressure autoclave with a heating/cooling jacket, variable speed agitator, rupture disc, and safety relief valve.

  • Ancillary Equipment: Catalyst charging vessel, filtration unit (e.g., Sparkler filter), vacuum fractional distillation column (≥25 theoretical plates), receiving vessels.

  • Reagents: (-)-α-Pinene (200 kg), Raney Nickel (2 kg, as a 50% water slurry), High-purity Nitrogen (N₂), High-purity Hydrogen (H₂).

CRITICAL: Safety Protocols for High-Pressure Hydrogenation

Hydrogenation at scale is a high-hazard operation. Adherence to rigorous safety protocols is non-negotiable.[7]

  • Hydrogen Hazards: Hydrogen is colorless, odorless, and has a wide flammability range (4-76% in air).[6] The facility must be equipped with hydrogen detectors, adequate ventilation, and classified as an explosion-proof area. All equipment must be properly grounded to prevent static discharge.[8]

  • Catalyst Handling: Raney Nickel is pyrophoric and will ignite spontaneously if exposed to air when dry. It must always be handled as a slurry under an inert liquid (typically water).[9] Transfer should be done using inert gas pressure or specialized pumps. Never allow the catalyst to dry during filtration.

  • Reactor Safety: The autoclave must be certified for the operating pressure. It must be equipped with a calibrated rupture disc and a safety relief valve vented to a safe location.[6]

  • Inert Gas Purging: Before introducing hydrogen, the reactor must be purged of all oxygen. This is achieved by repeatedly pressurizing with nitrogen and venting. A minimum of 5 purge cycles is standard practice. Similarly, after the reaction, the system must be purged with nitrogen to remove all residual hydrogen before opening.[9]

  • Personal Protective Equipment (PPE): Operators must wear flame-resistant clothing, anti-static footwear, safety glasses, and appropriate gloves.[8]

Step-by-Step Synthesis Protocol (Hydrogenation)
  • Reactor Preparation: Ensure the autoclave is clean, dry, and has passed a pressure leak test with nitrogen.

  • Catalyst Loading: The Raney Nickel slurry (4 kg of 50% slurry = 2 kg dry basis) is charged to the reactor. This is often done by first adding a small amount of the α-pinene to the reactor, inerting the vessel, and then transferring the catalyst slurry under nitrogen pressure.

  • Substrate Loading: Charge the (-)-α-Pinene (200 kg) to the autoclave.

  • Oxygen Removal (Purging): Seal the reactor. Pressurize with nitrogen to 1.0 MPa, stir for 5 minutes, and then vent to 0.1 MPa. Repeat this cycle at least 5 times to ensure the headspace is free of oxygen.

  • Hydrogen Introduction: Pressurize the reactor with hydrogen to the target pressure of 4.5 MPa.

  • Reaction Execution: Begin agitation (e.g., 300 RPM). Start heating the reactor jacket to bring the internal temperature to 100°C. The reaction is exothermic; use the cooling jacket to maintain the temperature at 100 ± 5°C.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure from the supply cylinder (indicating H₂ uptake). The reaction is complete when hydrogen uptake ceases. Confirm completion (>99% conversion) with an in-process control (IPC) sample analyzed by Gas Chromatography (GC).

  • Shutdown and Purging: Stop heating and cool the reactor to <40°C. Stop the agitator. Vent the excess hydrogen pressure to a flare or safe vent. Purge the reactor headspace with nitrogen (5 cycles) to remove all traces of hydrogen.

Step-by-Step Purification Protocol (Fractional Distillation)

The crude product from the reaction is a mixture of primarily (-)-cis-pinane and (-)-trans-pinane. Separation is achieved by vacuum fractional distillation, exploiting their boiling point difference. (trans: 164°C, cis: 167-168°C at atmospheric pressure).[10]

  • Catalyst Filtration: The crude reaction mixture is filtered under a nitrogen blanket to remove the Raney Nickel catalyst. The catalyst cake must be kept wet with solvent or water to prevent ignition.

  • Distillation Setup: Charge the filtered crude pinane mixture into a fractional distillation unit equipped with a high-efficiency packed column.

  • Distillation Execution:

    • Apply vacuum to the system (e.g., 20-30 mmHg) to lower the boiling points and prevent thermal degradation.

    • Begin heating the reboiler.

    • Fraction 1 (Heads): Collect the initial, low-boiling fraction which may contain residual solvents or light impurities.

    • Fraction 2 (Product): As the column stabilizes, carefully collect the fraction corresponding to the boiling point of (-)-trans-Pinane under vacuum. The lower boiling point of the trans isomer means it will distill first.[10][11]

    • Fraction 3 (Intermediate): A mixed fraction containing both cis and trans isomers will follow. This can be recycled into a future distillation batch.

    • Fraction 4 (Tails): The final fraction will be enriched in the higher-boiling (-)-cis-Pinane.

  • Quality Control: Each fraction is analyzed by GC to determine the cis/trans ratio. Product fractions meeting the specification (e.g., >98% trans-isomer) are combined.

Quality Control & Characterization

The primary analytical technique for monitoring the reaction and qualifying the final product is Gas Chromatography (GC) .

  • Purity Analysis: A standard GC with an FID detector and a non-polar column can be used to determine the conversion of α-pinene and the ratio of cis- to trans-pinane in the crude and distilled fractions.

  • Chiral Analysis: To confirm the enantiomeric purity of the final (-)-trans-Pinane, a chiral GC column is required.

Workflow Visualization

The following diagram illustrates the complete industrial workflow for the production of (-)-trans-Pinane.

Scale_Up_Synthesis cluster_prep Preparation & Charging cluster_reaction Hydrogenation Reaction cluster_purification Work-up & Purification A (-)-α-Pinene (Raw Material) C 500L High-Pressure Autoclave A->C Charge Substrate B Raney Nickel (Catalyst Slurry) B->C Charge Catalyst (Under N2) D 1. N2 Purge Cycles 2. Pressurize with H2 3. Heat & Agitate (4.5 MPa, 100°C) C->D E Reaction Monitoring (H2 Uptake, GC-IPC) D->E F 1. Cool Down 2. Vent H2 3. N2 Purge Cycles E->F G Catalyst Filtration (Under N2 Blanket) F->G H Spent Catalyst (Handle as Pyrophoric Waste) G->H I Crude Pinane (cis/trans mixture) G->I J Vacuum Fractional Distillation I->J K (-)-trans-Pinane (Final Product, >98%) J->K L cis-Pinane & Mixed Fraction (Recycle or Downgrade) J->L QC QC Analysis (GC) K->QC

Caption: Industrial workflow for (-)-trans-Pinane synthesis and purification.

Conclusion

The industrial-scale production of high-purity (-)-trans-Pinane is a multi-stage process that combines well-established catalytic chemistry with fundamental chemical engineering principles. Success relies on three pillars: the use of a cost-effective and active catalyst like Raney Nickel, unwavering adherence to stringent safety protocols for high-pressure hydrogenation, and an optimized fractional distillation process to efficiently separate the desired trans-isomer from the kinetically favored cis-isomer. By implementing the robust protocols detailed in this guide, manufacturers can safely and reliably produce this key chiral intermediate for a wide range of advanced applications.

References

  • US Patent 3,524,895A. (1970).
  • The Royal Society of Chemistry. (n.d.). Selective Hydrogenation of α-Pinene to Cis-pinane over Ru Nanocatalysts in Aqueous Micellar Nanoreactors. RSC Publishing. [Link]

  • H.E.L Group. (2025). Hydrogenation: How we can make it safer. [Link]

  • Wikipedia. (n.d.). Pinane. [Link]

  • CN Patent 1054595C. (n.d.).
  • Liu, H. et al. (n.d.). Study on hydrogenation of α-pinene to cis-pinane catalyzed by nanometer nickel. ResearchGate. [Link]

  • Gawad, E.A. (2024). What methods can you recommend for separating trans and cis isomers.... ResearchGate. [Link]

  • Chandra, T., & Zebrowski, J.P. (n.d.). Hazards associated with laboratory scale hydrogenations. University of Wisconsin-Madison Chemistry. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Li, H. et al. (2019). The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer. National Institutes of Health. [Link]

  • Ulmer, C.Z. et al. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. National Institutes of Health. [Link]

  • Chandra, T. et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]

  • US Patent 4,310,714A. (1982). Hydrogenation of α-pinene to cis-pinane.
  • Chemistry Guru. (n.d.). Compare Boiling Point of Isomers. [Link]

  • Organic Syntheses. (n.d.). Hydrogen. [Link]

  • Li, H. et al. (2019). The conversion of α-pinene to cis-pinane using a nickel catalyst.... RSC Publishing. [Link]

  • US Patent 3,880,925A. (1975). Separation and purification of cis and trans isomers.
  • Lab Manager. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (-)-trans-Pinane

From the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of (-)-trans-Pinane. This guide is designed for researchers, chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

From the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (-)-trans-Pinane. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this specific stereoisomer.

The synthesis of pinane via the hydrogenation of α- or β-pinene is a well-established transformation. However, a significant and persistent challenge is controlling the diastereoselectivity. The vast majority of standard protocols and catalyst systems are optimized for the production of cis-pinane, which is often the kinetically favored product.[1][2] This guide, therefore, focuses on strategies to overcome this inherent selectivity and maximize the yield of the desired (-)-trans-pinane isomer.

Frequently Asked Questions (FAQs)

Q1: Why does my hydrogenation of (-)-α-pinene predominantly yield cis-pinane?

This is the most common observation and is rooted in the stereochemistry of the starting material. The α-pinene molecule has a bicyclic structure with a gem-dimethyl bridge. This bridge creates significant steric hindrance on one face of the double bond. Catalytic hydrogenation typically proceeds via the addition of hydrogen from the least sterically hindered face of the molecule. In the case of α-pinene, this results in the formation of the cis-pinane isomer as the major product under kinetic control.

Q2: What are the primary factors I should focus on to increase the yield of trans-pinane?

To shift the selectivity towards the trans isomer, you must move from a kinetically controlled regime to one that favors thermodynamic control, or find a catalyst system that operates via a different mechanism. The key factors are:

  • Catalyst Choice: Standard high-activity hydrogenation catalysts like Raney Nickel, Ruthenium, and Rhodium on carbon often exhibit high selectivity for the cis isomer.[2][3][4] Exploring alternative or modified catalysts is crucial.

  • Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for formation of the more stable trans isomer or to allow for in-situ isomerization/equilibration of the cis product to the trans product. Lower temperatures (50-80°C) are explicitly noted to favor cis-pinane.[5]

  • Reaction Time: Longer reaction times, especially at elevated temperatures, can promote the conversion of the initially formed cis-pinane to the more thermodynamically stable trans isomer.

  • Starting Material Purity: The presence of impurities, particularly sulfur compounds from natural turpentine sources, can poison many catalysts, leading to low conversion and unpredictable selectivity. Using highly purified α-pinene with a sulfur content below 5 ppm is recommended for consistent results.[5]

Troubleshooting Guide: Common Issues in (-)-trans-Pinane Synthesis

Problem: My cis:trans pinane ratio is consistently high (>90:10).
  • Underlying Cause: Your reaction is operating under kinetic control, favoring the sterically preferred cis product. Your catalyst and conditions are likely too selective for the cis pathway.

  • Troubleshooting Steps:

    • Re-evaluate Your Catalyst: If you are using a highly active catalyst known for cis selectivity (e.g., modified skeletal nickel, Ru/C), consider screening alternatives. Catalysts that are known to cause isomerization, such as certain Rhodium or Palladium systems, may offer a pathway to the trans product, even if overall conversion rates need optimization. For instance, a 1% Rh/Al2O3 catalyst was observed to produce cis and trans pinanes in nearly equal amounts, suggesting a lack of strong steric direction.[4]

    • Increase Reaction Temperature: Systematically increase the reaction temperature in increments (e.g., 20°C). Monitor the cis:trans ratio at each step. Be aware that excessively high temperatures can lead to side reactions like ring-opening or degradation.

    • Extend Reaction Time: At a moderately elevated temperature, run time-course experiments. Take aliquots every few hours to determine if the cis:trans ratio changes over time. If the ratio of trans increases with time, it indicates a gradual equilibration to the thermodynamic product.

    • Consider a Different Starting Isomer: While β-pinene often isomerizes to α-pinene in situ before hydrogenation, the specific catalyst and conditions used can influence the kinetics of this process and subsequent hydrogenation, potentially altering the final isomer ratio.[4]

Problem: The overall conversion of α-pinene is low.
  • Underlying Cause: This points to issues with catalyst activity, reaction conditions, or purity of reagents.

  • Troubleshooting Steps:

    • Check for Catalyst Poisons: Ensure your α-pinene is free from sulfur compounds. If using technical-grade turpentine, pre-purification is essential.

    • Verify Catalyst Activity: If using a commercial catalyst, ensure it has been stored correctly. If preparing a catalyst (e.g., Raney Nickel), ensure the activation procedure was performed correctly. For catalysts like modified skeletal nickel, a conversion rate greater than 99% is achievable under optimal conditions.[3]

    • Increase Hydrogen Pressure: Insufficient hydrogen pressure can be a rate-limiting factor. Typical pressures range from 1.0 to 3.0 MPa.[1][3] Increasing the pressure can improve the rate of conversion, though its effect on selectivity can vary by catalyst.[5]

    • Optimize Catalyst Loading: While a higher catalyst loading can increase conversion, it may also impact cost and the selectivity profile. Start with a loading of approximately 1-5% by weight relative to the α-pinene and optimize from there.[3]

Problem: I am having difficulty separating the trans and cis isomers.
  • Underlying Cause: The boiling points and polarities of cis- and trans-pinane are very similar, making separation by standard distillation challenging.

  • Troubleshooting Steps:

    • High-Efficiency Fractional Distillation: Use a vacuum-jacketed column with a high number of theoretical plates. This remains the most direct, albeit potentially difficult, method.

    • Preparative Chromatography: For small-scale research, preparative gas chromatography (prep-GC) or liquid chromatography on a hydrophobic stationary phase (e.g., C18) can provide high-purity samples of each isomer.

    • Derivatization and Crystallization: This is an indirect but potentially effective method for achieving high purity. By reacting the isomer mixture with a reagent to form solid derivatives, it may be possible to selectively crystallize the derivative of one isomer. The pure isomer can then be regenerated. While specific protocols for pinane are not widely published, this general approach is a standard technique for separating challenging isomers.[6]

Data & Visualizations

Table 1: Comparison of Catalyst Systems for α-Pinene Hydrogenation
Catalyst SystemStarting MaterialTemperature (°C)Pressure (MPa)cis:trans Ratio (approx.)Conversion (%)Reference
Modified Skeletal Niα-Pinene (95.3%)80-852.0-3.096.8 : 3.299.5[3]
Ru-NiO/Hβα-Pinene80-98 : 2100[1]
Ru Nanoparticlesα-Pinene500.5High cis selectivity reported-[7]
1% Rh/Al2O3β-Pinene--~50 : 50~30[4]
Homogeneous Wilkinson'sβ-Pinene--88 : 1282[4]
Ruthenium/Carbonα-Pinene5015.099 : 1100[5]
Pt Nanoparticlesα-Pinene701.0High cis selectivity reported~95[8]

Note: This table highlights that most optimized systems produce high cis-pinane content. The Rh/Al2O3 result is notable for its lack of selectivity, suggesting a potential starting point for optimization towards the trans isomer.

Diagrams

G cluster_start Starting Material cluster_process Hydrogenation Process cluster_analysis Analysis & Purification a_pinene (-)-α-Pinene reactor High-Pressure Reactor - Catalyst - H₂ Gas - Solvent (optional) - Heat a_pinene->reactor Charge Reactor gcms GC-MS Analysis (Determine cis:trans ratio) reactor->gcms Sample Mixture gcms->reactor Optimize Conditions (Temp, Time, Catalyst) purification Purification (e.g., Fractional Distillation) gcms->purification Proceed if ratio is acceptable product (-)-trans-Pinane (Final Product) purification->product

Caption: General workflow for the synthesis and optimization of (-)-trans-Pinane.

G a_pinene (-)-α-Pinene path_cis Pathway 1: Kinetic Product (Less Hindered Face Attack) a_pinene->path_cis + H₂ / Catalyst (Low Temp) path_trans Pathway 2: Thermodynamic Product (More Hindered Face Attack) a_pinene->path_trans + H₂ / Catalyst (High Temp) cis_pinane cis-Pinane (Major) path_cis->cis_pinane trans_pinane trans-Pinane (Minor) path_trans->trans_pinane

Caption: Stereochemical pathways in the hydrogenation of α-pinene.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of α-Pinene

This protocol provides a baseline for screening conditions. All operations involving hydrogen gas must be conducted with appropriate safety measures, including proper ventilation and use of a certified high-pressure reactor.

  • Reactor Preparation: Add (-)-α-pinene (10.0 g, high purity) and the selected catalyst (e.g., 1% Rh/Al2O3, 0.5 g) to a high-pressure stainless steel autoclave equipped with a magnetic stir bar.

  • Sealing and Purging: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~1.0 MPa) and venting three times, followed by purging with hydrogen gas three times to remove all air.[3][7]

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., start with 2.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., start with 100°C).

  • Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 8-24 hours). The reaction can be monitored by observing hydrogen uptake if the system is equipped with a pressure transducer.

  • Cooldown and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a fume hood.

  • Workup: Open the reactor, and dilute the mixture with a solvent like ethyl acetate. Remove the catalyst by filtration through a pad of celite.

  • Analysis: Analyze a small aliquot of the crude product by Gas Chromatography (GC) or GC-MS to determine the conversion of α-pinene and the cis:trans pinane ratio.

  • Purification: If the desired ratio is achieved, concentrate the filtrate under reduced pressure and purify the resulting oil by high-efficiency vacuum fractional distillation.

References

  • Foreverest Resources Ltd. (2023). Brief Description of cis/trans-Pinane. Available at: [Link]

  • CN1054595C. (1991). Catalytic hydrogenation process preparing cis-pinane from pinene. Google Patents.
  • Erman, M. B. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & Biodiversity. Available at: [Link]

  • Fan, H., et al. (2022). Stereoselective Hydrogenation of Platform Molecule α‐Pinene Under Solvent‐Free Conditions. ChemCatChem. Available at: [Link]

  • Hou, S., et al. (2014). Selective Hydrogenation of α-Pinene to Cis-pinane over Ru Nanocatalysts in Aqueous Micellar Nanoreactors. The Royal Society of Chemistry. Available at: [Link]

  • WO2002072508A1. (2002). HYDROGENATION OF α-PINENE. Google Patents.
  • Bhagat, R. (2014). Anchored Wilkinson Catalyst: Hydrogenation of β-Pinene. ResearchGate. Available at: [Link]

  • Sediawan, W. B., et al. (2019). Synthesis of Biokerosene through Electrochemical Hydrogenation of Terpene Hydrocarbons from Turpentine Oil. ResearchGate. Available at: [Link]

  • Ko, S.-H., Chou, T.-C., & Yang, T.-J. (1995). Selective Hydrogenation of (-)-.alpha.-Pinene over Nickel Catalysts Prepared by Electroless Deposition. Industrial & Engineering Chemistry Research. Available at: [Link]

  • US4310714A. (1982). Hydrogenation of α-pinene to cis-pinane. Google Patents.
  • He, F., et al. (2019). Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate. Molecules. Available at: [Link]

  • US3880925A. (1975). Separation and purification of cis and trans isomers. Google Patents.

Sources

Optimization

Technical Support Center: Purification of (-)-trans-Pinane

Welcome to the technical support center for the purification of (-)-trans-Pinane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (-)-trans-Pinane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. As a saturated bicyclic monoterpene derived from the hydrogenation of pinenes, the purity of (-)-trans-Pinane is paramount for its successful application in asymmetric synthesis and as a precursor for various high-value chemicals.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting and answers to frequently encountered challenges during purification, grounded in chemical principles to empower you to optimize your experimental outcomes.

Core Properties of Pinane Isomers

A foundational understanding of the physical properties of pinane isomers is critical for selecting and troubleshooting purification strategies. The slight differences in their physical constants, particularly the boiling point, are the primary levers we can use for separation.

Property(-)-trans-Pinanecis-PinaneRationale for Separation
Molecular Formula C₁₀H₁₈C₁₀H₁₈Identical formula necessitates separation based on physical properties, not chemical reactivity.
Molar Mass 138.25 g/mol [3]138.25 g/mol [1]Isomers have identical mass; mass spectrometry alone cannot distinguish them without fragmentation analysis.
Boiling Point ~164 - 167 °C[1][4]~167 - 168 °C[1]The small but distinct difference in boiling points is the fundamental principle enabling purification by fractional distillation.
Density (20°C) ~0.854 g/mL[4]~0.857 g/mLThe densities are very similar and not practical for large-scale separation.
Refractive Index (n²⁰/D) ~1.461[4]~1.462Can be used as a quick, albeit rough, indicator of fraction purity during distillation.

Purification by Fractional Distillation

Fractional distillation is the most common and effective method for separating cis- and trans-pinane isomers on a laboratory and industrial scale. The technique exploits their difference in boiling points, allowing the more volatile component to enrich in the vapor phase.

Experimental Protocol: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractional distillation column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Fill the boiling flask to no more than two-thirds of its volume with the crude pinane mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating and Equilibration: Begin heating the flask gently using a heating mantle. As the liquid boils, the vapor will rise into the column. Adjust the heating rate to establish a slow, steady distillation rate (e.g., 1-2 drops per second). It is crucial to allow the column to equilibrate by adjusting the heat so that a condensation ring rises slowly up the column.

  • Establish Reflux: Before collecting any distillate, allow the system to operate under total reflux for a period (e.g., 30-60 minutes). This allows the vapor-liquid equilibria to be established on the surfaces of the column packing, which is essential for efficient separation.

  • Collect Fractions: Begin collecting the distillate in separate fractions. Monitor the temperature at the distillation head.

    • First Fraction (Fore-run): Collect any low-boiling impurities. The temperature should be unstable initially.

    • Product Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of the desired isomer. For (-)-trans-Pinane, this will be the lower boiling fraction.[1]

    • Intermediate Fraction: As the temperature begins to rise, switch receivers to collect an intermediate fraction containing a mixture of isomers.

    • Final Fraction: The higher-boiling cis-isomer can be collected as the temperature stabilizes at its boiling point.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the isomeric purity.

Workflow for Fractional Distillation```dot

G cluster_setup Setup cluster_process Distillation Process cluster_collection Fraction Collection A Assemble Apparatus B Charge Flask with Crude Pinane & Boiling Chips A->B C Gentle Heating D Establish Total Reflux (Equilibration) C->D E Begin Distillate Collection (Slow Rate) D->E F Collect Fore-run (Low-boiling impurities) E->F G Collect (-)-trans-Pinane (Stable Temp ~164°C) F->G H Collect Intermediate Cut (Temp Rising) G->H J Analyze Fractions by GC G->J I Collect cis-Pinane (Stable Temp ~168°C) H->I

Caption: General workflow for purification of (-)-trans-Pinane by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial (-)-trans-Pinane?

The primary impurities are typically related to the starting materials and synthesis/storage conditions. These include:

  • cis-Pinane: The diastereomer is almost always the main impurity. [5]* Unreacted Pinenes: If the hydrogenation of α-pinene or β-pinene is incomplete, these unsaturated precursors will remain. [6][7]* Oxidation Products: Pinane can react with air over time to form 2-pinane hydroperoxides, which can be further reduced to 2-pinanol. [1] Q2: How should I properly store purified (-)-trans-Pinane to maintain its purity?

To prevent autoxidation, (-)-trans-Pinane should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dark place away from heat and light sources.

Q3: What are the critical safety precautions when handling and purifying (-)-trans-Pinane?

  • Flammability: Pinane is a flammable liquid. [8]All purification work should be conducted in a certified chemical fume hood, away from open flames, sparks, or hot surfaces. Ensure proper grounding of any large containers to prevent static discharge. [9]* Inhalation: Avoid breathing the vapors. [8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Aspiration Hazard: Like many hydrocarbons, it can be harmful if swallowed and enters the airways.

Q4: What is the best analytical method to confirm the isomeric purity of my final product?

Chiral Gas Chromatography (GC) is the definitive method. A GC equipped with a chiral stationary phase column can separate not only the cis and trans diastereomers but also the enantiomers, allowing you to confirm both the isomeric and enantiomeric purity of your (-)-trans-Pinane. For routine checks of isomeric ratio without confirming enantiopurity, a standard non-chiral polar GC column (like one with a wax or polyethylene glycol phase) is often sufficient.

References

  • Pinane - Wikipedia. [Link]

  • Brief Description of cis/trans-Pinane - Foreverest Resources Ltd. [Link]

  • (-)-trans-Pinane - NIST WebBook. [Link]

  • Not used.
  • (1R,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane - PubChem. [Link]

  • Process for the separation of pinene isomers - Google P
  • Not used.
  • Extraction and purification of α-pinene; a comprehensive review - PubMed. [Link]

  • Crystallization Part 1 of 2 - YouTube. [Link]

  • alpha-pinene, 80-56-8 - The Good Scents Company. [Link]

  • Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. [Link]

  • Not used.
  • Not used.
  • Not used.
  • Not used.
  • Not used.
  • CN1054595C - Catalytic hydrogenation process preparing cis-pinane
  • Not used.
  • Not used.
  • Not used.
  • Not used.
  • Not used.
  • Not used.
  • Safety Data Sheet - EPA OSC Response. [Link]

  • Simple Distillation of Alpha Pinene - YouTube. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - Rotachrom Technologies. [Link]

  • Not used.
  • Not used.
  • Not used.
  • Not used.

Sources

Troubleshooting

Common challenges in using (-)-trans-Pinane as a chiral auxiliary

Welcome to the technical support center for the utilization of (-)-trans-pinane as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of (-)-trans-pinane as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your stereoselective syntheses.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter when using (-)-trans-pinane and its derivatives as chiral auxiliaries.

Problem 1: Low Diastereoselectivity in Asymmetric Reactions

You've attached your substrate to the (-)-trans-pinane auxiliary, but the subsequent diastereoselective reaction is yielding an unexpectedly low diastereomeric excess (d.e.).

Possible Causes and Solutions:

  • Steric Hindrance: The bulky bicyclic structure of the pinane auxiliary can sometimes lead to unexpected steric interactions, affecting the approach of reagents.[1] The strong steric hindrance of the bicyclic system is a known factor that can impede reactions.[1]

    • Troubleshooting Steps:

      • Reagent Choice: Consider using less bulky reagents. For instance, if you are using a bulky base, switching to a smaller one might improve selectivity.

      • Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state that leads to the desired diastereomer. Experiment with a temperature gradient to find the optimal conditions.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the chiral auxiliary-substrate conjugate and the transition state. Screen a variety of solvents (e.g., THF, toluene, dichloromethane) to identify the one that provides the best diastereoselectivity.

  • Incorrect Reagent Stoichiometry: An excess of the achiral reagent can sometimes lead to a background, non-selective reaction, lowering the overall d.e.

    • Troubleshooting Steps:

      • Titrate the Reagent: Carefully control the stoichiometry of your reagents. A slow addition of the achiral reagent to the reaction mixture can help maintain a low concentration and favor the diastereoselective pathway.

  • Inadequate Lewis Acid Chelation: In reactions like aldol additions, proper chelation of the Lewis acid to the auxiliary and the substrate's carbonyl group is crucial for high stereoselectivity.

    • Troubleshooting Steps:

      • Lewis Acid Screening: Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl). The size and Lewis acidity of the metal center can significantly impact the geometry of the chelated intermediate.

      • Additive Effects: The presence of additives like cerium chloride (CeCl₃) can sometimes enhance regioselectivity and reaction rates in reductions, which can be analogous to improving diastereoselectivity in other reactions by promoting a specific reaction pathway.[2]

Experimental Protocol: Screening Lewis Acids for an Asymmetric Aldol Reaction

  • Setup: In parallel, oven-dried round-bottom flasks under an inert atmosphere (e.g., Argon or Nitrogen), add your (-)-trans-pinane-derived N-acyloxazolidinone substrate dissolved in anhydrous dichloromethane.

  • Cooling: Cool the flasks to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: To each flask, add one equivalent of a different Lewis acid (e.g., TiCl₄, SnCl₄, Et₂AlCl) dropwise. Stir for 30 minutes.

  • Aldehyde Addition: Add 1.1 equivalents of the aldehyde dropwise.

  • Reaction Monitoring: Monitor the reactions by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reactions with a saturated aqueous solution of ammonium chloride.

  • Workup and Analysis: Perform a standard aqueous workup, extract the product, and purify by column chromatography. Determine the diastereomeric ratio of the product from each reaction using ¹H NMR spectroscopy or chiral HPLC.

Troubleshooting Logic for Low Diastereoselectivity

Caption: Troubleshooting workflow for addressing low diastereoselectivity.

Problem 2: Difficult Cleavage of the (-)-trans-Pinane Auxiliary

You have successfully performed your diastereoselective reaction, but now you are struggling to remove the chiral auxiliary without racemization or decomposition of your product.

Possible Causes and Solutions:

  • Harsh Cleavage Conditions: Many standard cleavage methods can be too harsh for sensitive products.

    • Troubleshooting Steps:

      • Mild Hydrolysis: For ester-linked auxiliaries, instead of strong acid or base hydrolysis, consider milder enzymatic hydrolysis or conditions like using trimethyltin hydroxide.

      • Reductive Cleavage: For amide-linked auxiliaries (e.g., from oxazolidinones), reductive cleavage using agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH) can be effective.[1] However, be aware that LAH is a strong reducing agent and may require more severe conditions like prolonged reflux, which could affect other functional groups.[1]

  • Steric Hindrance Around the Cleavage Site: The bulky pinane framework can restrict access to the cleavage site.[1]

    • Troubleshooting Steps:

      • Choice of Reagent: A smaller nucleophile or reducing agent might be more effective. For example, if LiAlH₄ is proving too slow or requires harsh conditions, consider reagents that might have different steric profiles.

      • Change in Linker: If you are in the early stages of your synthetic design, consider a linker between the substrate and the auxiliary that is more susceptible to cleavage.

Experimental Protocol: Reductive Cleavage of an N-Acyloxazolidinone

  • Setup: Dissolve the N-acyloxazolidinone substrate in anhydrous THF in an oven-dried round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add a solution of LiBH₄ in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M NaOH.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the desired product and the recovered auxiliary by column chromatography.

General Workflow for Auxiliary Attachment and Cleavage

Caption: A typical workflow involving a chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a (-)-trans-pinane-based chiral auxiliary?

A: The primary advantages are:

  • High Stereoselectivity: The rigid, bicyclic structure of the pinane backbone provides a well-defined chiral environment, often leading to high levels of stereocontrol in asymmetric reactions.[1]

  • Natural Product Source: (-)-trans-Pinane is derived from naturally abundant α-pinene and β-pinene, making it a readily available and often cost-effective chiral starting material.[2][3]

  • Recoverable and Reusable: In many cases, the auxiliary can be recovered after cleavage and reused, which is economically and environmentally beneficial.[][5]

Q2: I am having trouble purifying my product from the cleaved auxiliary. What are some common strategies?

A: Purification can be challenging due to similar polarities. Consider these approaches:

  • Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems for column chromatography. A small change in the eluent polarity can sometimes achieve separation.

    • Alternative Media: If silica gel is not effective, try other stationary phases like alumina or florisil.

  • Crystallization: If your desired product is a solid, fractional crystallization can be a powerful purification technique.

  • Derivatization: Temporarily derivatizing either the product or the auxiliary to significantly alter its polarity can facilitate separation. After separation, the derivative can be converted back to the original compound.

  • Acid-Base Extraction: If your product and the auxiliary have different acidic or basic properties, an acid-base extraction during the workup can be a simple and effective purification step.

Q3: Can I use (+)-trans-pinane as a chiral auxiliary to obtain the opposite enantiomer of my product?

A: In principle, yes. Using the enantiomeric chiral auxiliary should lead to the formation of the opposite enantiomer of the product. However, (+)-pinene is the unnatural and less abundant enantiomer, making it more expensive and less accessible than (-)-pinane.[6] An alternative strategy to access the other enantiomer is to modify the reaction conditions or the substrate to favor the opposite diastereomeric transition state.

Q4: Are there any known limitations or "problematic" reaction types when using pinane-based auxiliaries?

A: While versatile, there are some limitations:

  • Steric Demands: As mentioned, the bulkiness of the pinane group can sometimes hinder reactions with sterically demanding substrates or reagents.[1]

  • Cleavage Difficulty: The stability of the auxiliary can make its removal challenging without affecting sensitive functional groups in the product.[1]

  • Scale-Up Challenges: Reactions that require very low temperatures or slow addition of reagents can be difficult to scale up to an industrial setting.[7] Maintaining consistent temperature and mixing on a large scale is a common challenge.[7]

Q5: How does the "trans" stereochemistry of the pinane backbone influence the outcome of the reaction?

A: The "trans" relationship between the methyl groups on the cyclobutane ring of the pinane structure creates a specific and rigid three-dimensional shape. This defined conformation is what allows for effective facial discrimination of the prochiral substrate, forcing the incoming reagent to approach from the less sterically hindered face and thus leading to high diastereoselectivity.

Parameter (-)-trans-Pinane Derivative Typical Outcome
Source (-)-α-pinene or (-)-β-pineneReadily available from natural sources.[2][3]
Stereocontrol HighThe rigid bicyclic system provides excellent facial shielding.[1]
Cleavage Can be challengingRequires specific and sometimes harsh conditions due to steric bulk.[1]
Recovery Generally goodThe auxiliary is often recovered with high optical purity.[]

References

  • Fülöp, F., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 983–990. Available at: [Link]

  • Foreverest Resources Ltd. (2023). Brief Description of cis/trans-Pinane. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Available at: [Link]

  • MDPI. (2018). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules, 23(11), 2949. Available at: [Link]

  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • PubMed. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available at: [Link]

  • Erman, M. B. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & Biodiversity, 5(8), 1600-1609. Available at: [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Available at: [Link]

  • PubMed. (2018). Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation. Available at: [Link]

  • ACS Publications. (2025). Training Undergraduate Sophomores in the Scale-up Reaction Skill with Improved Preparation of (1S)-(+)-Ketopinic Acid: An Organic Chemistry Laboratory Exercise. Journal of Chemical Education. Available at: [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • MDPI. (2021). Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. Molecules, 26(17), 5245. Available at: [Link]

  • ResearchGate. (2025). Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. Available at: [Link]

  • International Journal of Molecular Sciences. (2012). Cleavage of pyrene-stabilized RNA bulge loops by trans-(±)-cyclohexane-1,2-diamine. International Journal of Molecular Sciences, 13(1), 1080-1093. Available at: [Link]

  • YouTube. (2018). Solved Problem on TRANS EFFECT and INSERTION REACTION - GATE 2017. Available at: [Link]

  • Beilstein Journals. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Available at: [Link]

Sources

Optimization

Stability issues of (-)-trans-Pinane under different reaction conditions

Technical Support Center: (-)-trans-Pinane A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (-)-trans-Pinane. As a Senior Application Scientist, I've des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (-)-trans-Pinane

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (-)-trans-Pinane. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the chemical principles governing the stability of this versatile bicyclic monoterpene. This resource is structured to help you anticipate, diagnose, and resolve common issues encountered during its use in complex synthetic applications.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, storage, and inherent reactivity of (-)-trans-Pinane.

Q1: What are the ideal long-term storage conditions for (-)-trans-Pinane?

A: Proper storage is critical to prevent degradation. (-)-trans-Pinane should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation.[1][2] It is a flammable liquid and should be kept in a cool, well-ventilated area away from heat, sparks, and open flames.[2][3] Refrigeration is recommended for long-term storage to minimize any potential for slow isomerization or degradation.

Q2: Is (-)-trans-Pinane stable in air?

A: While it is a saturated hydrocarbon and more stable than its precursor, β-pinene, prolonged exposure to air (oxygen) is not recommended.[4] The tertiary C-H bonds in the pinane structure can be susceptible to slow, radical-initiated auto-oxidation, especially in the presence of light or trace metal impurities. For high-purity applications, it is crucial to handle the compound under an inert atmosphere.[1] Studies on the related pinenes show high oxidation activity and poor thermal stability in the presence of oxygen.[1]

Q3: What common solvents are compatible with (-)-trans-Pinane?

A: (-)-trans-Pinane is a nonpolar compound and is insoluble in water.[4] It is fully miscible with most common aprotic organic solvents, such as hexanes, heptane, toluene, diethyl ether, and dichloromethane (DCM). However, when choosing a solvent, consider the reaction conditions. For instance, while DCM is a common solvent, residual acidity can cause issues in sensitive reactions. Always use dry, high-purity solvents.

Q4: Can I use (-)-trans-Pinane directly from the supplier, or does it require purification?

A: For most applications, (-)-trans-Pinane from a reputable supplier with a high-purity grade (e.g., ≥98.5%) can be used directly.[3] However, for highly sensitive catalytic reactions, it may be beneficial to pass it through a short plug of activated neutral alumina to remove any potential peroxide or acidic impurities. An analysis of the Certificate of Analysis is always the first step.[3]

Troubleshooting Guide: Stability Under Reaction Conditions

This guide provides a problem-oriented approach to resolving issues that arise during chemical transformations involving (-)-trans-Pinane.

Issue 1: Unexpected Isomerization or Rearrangement Products
  • Symptom: Your reaction yields a mixture of isomers (e.g., cis-pinane, monocyclic terpenes) instead of the expected product. GC-MS analysis shows unexpected peaks with a mass of 138.25 g/mol .[4]

  • Probable Cause(s): The strained bicyclic ring system of pinane is susceptible to cleavage and rearrangement under acidic conditions.[5] This can be triggered by:

    • Protic or Lewis Acid Catalysts: Strong acids can protonate the cyclobutane ring, leading to carbocation intermediates that readily rearrange to more stable structures.[6] Even mild Lewis acids can coordinate and induce rearrangement.[7][8]

    • Acidic Impurities: Trace amounts of acid in your reagents, solvents, or on glassware can be sufficient to catalyze isomerization, especially at elevated temperatures.

    • Solid Supports: Using acidic solid supports like silica gel for chromatography can cause on-column degradation.

  • Diagnostic Steps & Solutions:

    • Analyze Reagents: Test the pH of your aqueous reagents. Ensure any Lewis acids used are strictly anhydrous, as moisture can generate protic acids.

    • Modify Reaction Conditions: If an acid catalyst is required, screen milder alternatives. For example, if BF₃·OEt₂ is causing issues, consider a more sterically hindered or less oxophilic Lewis acid. Run the reaction at the lowest possible temperature.

    • Purification Strategy: Avoid silica gel chromatography if rearrangement is observed. Consider alternatives like neutral alumina or distillation for purification. If silica must be used, it can be neutralized by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine.

    • Work-up Procedure: Quench the reaction with a cold, weak base solution (e.g., saturated NaHCO₃) to neutralize any acid before solvent removal.

Issue 2: Low Yields and Formation of Oxygenated Byproducts
  • Symptom: The reaction does not go to completion, and you isolate oxygenated byproducts such as pinanols or pinane hydroperoxides.

  • Probable Cause(s):

    • Oxygen Contamination: The reaction was not performed under sufficiently inert conditions. Pinane is a key starting material for producing pinane hydroperoxide through oxidation, indicating its susceptibility.

    • Peroxide Impurities: Solvents like THF or diethyl ether can contain peroxide impurities if not stored and handled correctly. These can initiate radical oxidation pathways.

    • Strong Oxidizing Agents: (-)-trans-Pinane is incompatible with strong oxidizers.[4]

  • Diagnostic Steps & Solutions:

    • Improve Inert Atmosphere Technique: Ensure all glassware is oven- or flame-dried. Use robust inert gas purging (e.g., three vacuum/backfill cycles). Maintain a positive pressure of nitrogen or argon throughout the reaction. See Protocol 1 for a detailed setup.

    • Test for Peroxides: Always test ether-based solvents for peroxides before use (e.g., with peroxide test strips). If positive, either discard the solvent or purify it using an appropriate method.

    • Controlled Oxidation: If your goal is oxidation, the reaction must be carefully controlled. The oxidation of pinenes, for instance, occurs in distinct stages, and uncontrolled conditions can lead to a complex product mixture or even thermal decomposition.[1]

Issue 3: Inconsistent Stereoselectivity
  • Symptom: The stereochemical outcome of your reaction is inconsistent between batches, or you observe a loss of enantiomeric excess.

  • Probable Cause(s):

    • Isomerization to cis-Pinane: The reaction conditions may be causing partial epimerization at one of the stereocenters, leading to the formation of the cis-diastereomer. This can alter the steric environment for subsequent transformations.

    • Racemization via Rearrangement: If acidic conditions lead to ring-opening and re-closure, stereochemical information can be lost. Pinenes, the precursors to pinanes, are known to undergo cationic rearrangements that can affect stereochemistry.[5]

  • Diagnostic Steps & Solutions:

    • Confirm Starting Material Purity: Verify the isomeric and enantiomeric purity of your starting (-)-trans-Pinane using chiral GC or by measuring its specific optical rotation.[3]

    • Gentle Reaction Conditions: Employ the mildest possible reaction conditions (temperature, reagents). Screen a variety of catalysts and solvents to find an optimal system that minimizes isomerization.

    • In-Process Control (IPC): Take aliquots during the reaction to monitor the formation of any diastereomers by GC. This can help pinpoint when isomerization occurs.

Data Summary & Visualization

Table 1: Stability Profile of (-)-trans-Pinane
ConditionReagents/EnvironmentStability & Potential IssuesMitigation Strategy
Acidic Protic Acids (H₂SO₄, HCl), Lewis Acids (AlCl₃, BF₃)Low Stability: Prone to carbocation-mediated rearrangement and isomerization to cis-pinane or monocyclic terpenes.[5][6]Use non-acidic conditions; if acid is necessary, use milder acids at low temperatures. Quench with base.
Basic Strong Bases (NaOH, KOH), Non-nucleophilic basesHigh Stability: Generally stable. Pinane hydroperoxides show stability in the presence of alkaline catalysts.[9]No special precautions are typically needed beyond standard inert atmosphere techniques.
Oxidative Air (O₂), Peroxides, Strong OxidantsModerate Stability: Susceptible to radical auto-oxidation over time or rapid oxidation with strong reagents.[1]Store and handle under an inert atmosphere. Use peroxide-free solvents.
Thermal High Temperatures (>150 °C)Moderate Stability: Can undergo thermal isomerization.[10] In the presence of oxygen, thermal stability is poor.[1]Run reactions at the lowest effective temperature. Ensure a robust inert atmosphere for high-temp reactions.
Reductive Catalytic HydrogenationHigh Stability: As a saturated hydrocarbon, it is stable to typical hydrogenation conditions. It is formed via hydrogenation of pinenes.[11]N/A
Diagram 1: Troubleshooting Workflow for Unexpected Byproducts

This decision tree guides the user through a logical process to identify the source of instability when unexpected products are detected.

G start Unexpected Byproduct(s) Detected by GC-MS / NMR check_mass Byproduct Mass = 138.25 g/mol? start->check_mass check_oxygen Oxygenated Byproduct? check_mass->check_oxygen  No acid_issue Probable Acid-Catalyzed Isomerization/Rearrangement[5][6] check_mass->acid_issue  Yes oxidation_issue Probable Oxidation Event[1] check_oxygen->oxidation_issue  Yes other_issue Investigate Other Reaction Pathways (e.g., solvent reactivity) check_oxygen->other_issue  No action_acid 1. Use milder/non-acidic conditions. 2. Neutralize glassware & solvents. 3. Purify via neutral methods. acid_issue->action_acid action_oxidation 1. Improve inert atmosphere technique. 2. Use peroxide-free solvents. 3. Check for incompatible reagents. oxidation_issue->action_oxidation

Sources

Troubleshooting

How to monitor the progress of a reaction involving (-)-trans-Pinane

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-trans-Pinane. As a Senior Application Scientist, I've designed this guide to provide you with in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-trans-Pinane. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting strategies for monitoring the progress of your chemical reactions involving this versatile bicyclic monoterpene. This resource is structured to address specific challenges you may encounter, ensuring the integrity and success of your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the monitoring of reactions with (-)-trans-Pinane in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My TLC plate shows multiple spots with very similar Rf values, making it difficult to determine the reaction's progress. How can I improve the separation?

Answer:

This is a frequent challenge due to the often subtle structural differences between (-)-trans-Pinane, its intermediates, and products, which can result in similar polarities. Here’s a systematic approach to improving your TLC separation:

  • Optimize the Mobile Phase: A single-solvent mobile phase is often insufficient. Experiment with solvent mixtures of varying polarities. A common starting point for non-polar compounds like pinane derivatives is a high ratio of a non-polar solvent (e.g., hexane or petroleum ether) to a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).

    • Causality: By systematically varying the solvent ratio (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate), you can fine-tune the elution strength of the mobile phase to achieve differential migration of your compounds.

  • Employ Multi-dimensional TLC: If a single development does not resolve the spots, consider a two-dimensional TLC. After the first development, the plate is dried, rotated 90 degrees, and then developed in a second solvent system of different polarity. This can effectively separate compounds that co-elute in the first dimension.

  • Consider Argentation TLC: For reactions involving the double bond of a pinene precursor (e.g., α-pinene or β-pinene), silver nitrate-impregnated silica gel plates (Argentation TLC) can be highly effective.

    • Mechanism: The silver ions form reversible complexes with the π-electrons of the double bond, retarding the movement of unsaturated compounds compared to their saturated counterparts. This provides an additional separation mechanism based on the degree of unsaturation.

  • Enhance Visualization: Use a variety of visualization techniques. While UV light is a good first step for conjugated systems, many pinane derivatives are not UV-active.[1][2] Stains like p-anisaldehyde, potassium permanganate, or vanillin/sulfuric acid are excellent for terpenes and their derivatives, often yielding distinct colors for different functional groups, which can help differentiate overlapping spots.[3][4][5]

Question 2: In my GC-MS analysis, I see multiple peaks with the same mass-to-charge ratio as my expected product. How can I confidently identify the correct isomer?

Answer:

The presence of isomers is a common feature in pinane chemistry, arising from the bicyclic structure and potential for stereoisomers and constitutional isomers.[6] Here’s how to tackle this analytical challenge:

  • Optimize GC Separation:

    • Column Selection: Utilize a chiral GC column if you expect enantiomeric or diastereomeric products. These columns have a chiral stationary phase that interacts differently with each stereoisomer, leading to different retention times.[6]

    • Temperature Gradient: A slow, carefully optimized temperature ramp can improve the resolution of closely eluting isomers.

  • Mass Spectrometry Fragmentation Analysis: Even if the molecular ion is the same, the fragmentation patterns of isomers can differ. Carefully compare the fragmentation pattern of each peak with a known spectrum of your target compound or with predicted fragmentation patterns based on its structure.

  • Co-injection with an Authentic Standard: The most definitive method is to co-inject your reaction mixture with a small amount of an authentic, pure sample of your expected product. The peak corresponding to your product will increase in intensity, confirming its identity.

  • NMR Spectroscopy: For definitive structural elucidation, it is essential to isolate the major product (e.g., by column chromatography or preparative TLC/GC) and analyze it by NMR spectroscopy. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments can provide unambiguous structural and stereochemical information.

Question 3: My NMR spectrum of the crude reaction mixture is complex and difficult to interpret. How can I use it to monitor the reaction?

Answer:

While crude NMR spectra can be crowded, focusing on key diagnostic signals can provide valuable information about the reaction's progress.

  • Identify Diagnostic Peaks: Before starting the reaction, run a ¹H NMR of your starting material, (-)-trans-Pinane. Identify a few well-resolved and characteristic peaks. For (-)-trans-Pinane, the methyl group protons are often good reporters. As the reaction proceeds, monitor the disappearance of these starting material signals and the appearance of new, characteristic signals for your product.

  • Focus on Specific Regions: If you are performing a reaction at a specific functional group, focus on the corresponding region of the NMR spectrum. For example, in an oxidation reaction, you would look for the appearance of signals in the aldehydic or carboxylic acid region.

  • Use an Internal Standard: For quantitative analysis of reaction conversion, add a known amount of an unreactive internal standard with a simple NMR spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) to an aliquot of your reaction mixture. By comparing the integration of a product peak to a peak from the internal standard, you can calculate the yield at different time points.

  • In-line Monitoring: For certain reactions, in-line flow NMR can be a powerful tool for real-time monitoring without the need for sampling.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about monitoring reactions involving (-)-trans-Pinane.

What is the most suitable initial technique for monitoring a reaction with (-)-trans-Pinane?

For most solution-phase reactions, Thin Layer Chromatography (TLC) is the most convenient and rapid initial technique. It is cost-effective and provides a quick qualitative assessment of the presence of starting material, products, and byproducts. Based on the TLC results, you can then decide if more sophisticated techniques like GC-MS or NMR are necessary for more detailed analysis.

How can I monitor the stereoselectivity of a reaction involving (-)-trans-Pinane?

Monitoring stereoselectivity requires a chiral analytical method. The most common and effective technique is Chiral Gas Chromatography (Chiral GC) . By using a GC column with a chiral stationary phase, you can separate and quantify enantiomers or diastereomers, allowing you to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of your reaction. Chiral High-Performance Liquid Chromatography (HPLC) can also be used, though it is more common for less volatile compounds.

What are some common side products in reactions of (-)-trans-Pinane and how can I detect them?

Common reactions of (-)-trans-Pinane include oxidation and reactions involving its derivatives like pinanols.[7] For example, the oxidation of pinane can lead to a variety of products including pinanols and pinanones.[7] Isomerization reactions can also occur under certain conditions.

These side products can often be detected by GC-MS , as they will have different retention times and potentially different mass spectra from the desired product. Careful analysis of the gas chromatogram and the mass spectrum of each peak is crucial for identifying these impurities.

What is the best way to prepare samples for GC-MS analysis of a (-)-trans-Pinane reaction?
  • Quench the Reaction: Stop the reaction by cooling the mixture and adding a suitable quenching agent.

  • Work-up: Perform a standard aqueous work-up to remove any inorganic reagents and salts.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Dilute the Sample: Dilute a small aliquot of the dried organic layer with a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a concentration appropriate for your GC-MS instrument (typically in the ppm range).

  • Filter: Filter the diluted sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter before injection.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting: Use a capillary tube to spot a small amount of a dilute solution of your starting material in a suitable solvent onto the SM lane. Spot the reaction mixture onto the RM lane. Spot both the starting material and the reaction mixture on top of each other in the C lane.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and dry the plate. Visualize the spots using a UV lamp and/or an appropriate chemical stain (e.g., p-anisaldehyde or potassium permanganate).[1][3][8]

  • Interpretation: Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of new spots indicate the reaction is progressing. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: Sample Preparation for Quantitative ¹H NMR Analysis
  • Internal Standard Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in a deuterated solvent (e.g., CDCl₃).

  • Sample Preparation: At various time points, withdraw a precise volume of the reaction mixture (e.g., 50 µL) and quench it appropriately.

  • Addition of Internal Standard: To the quenched reaction aliquot, add a precise volume of the internal standard stock solution (e.g., 500 µL).

  • NMR Analysis: Acquire the ¹H NMR spectrum of the mixture.

  • Quantification: Identify a well-resolved peak for the product and a peak for the internal standard. Calculate the molar amount of product using the following formula:

    (Moles of Product) = (Moles of Internal Standard) × (Integration of Product Peak / Number of Protons for Product Peak) × (Number of Protons for Standard Peak / Integration of Standard Peak)

Visualizations

Reaction_Monitoring_Workflow Start Start Reaction TLC Monitor by TLC Start->TLC Reaction_Complete Reaction Complete? TLC->Reaction_Complete Reaction_Complete->TLC No Workup Work-up and Purify Reaction_Complete->Workup Yes GCMS_NMR Characterize by GC-MS and/or NMR Workup->GCMS_NMR Product Pure Product GCMS_NMR->Product

Caption: A general workflow for monitoring a chemical reaction.

Analytical_Technique_Selection Question1 Need for real-time qualitative analysis? TLC Use TLC Question1->TLC Yes Question2 Need to identify isomers/byproducts? Question1->Question2 No TLC->Question2 GCMS Use GC-MS Question2->GCMS Yes Question3 Need to determine stereoselectivity? Question2->Question3 No GCMS->Question3 Chiral_GC Use Chiral GC Question3->Chiral_GC Yes Question4 Need definitive structural information? Question3->Question4 No Chiral_GC->Question4 NMR Use NMR Question4->NMR Yes End Analysis Complete Question4->End No NMR->End

Sources

Optimization

Catalyst selection and optimization for (-)-trans-Pinane synthesis

Welcome to the technical support center for the synthesis of (-)-trans-Pinane. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and ro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (-)-trans-Pinane. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice for the catalytic hydrogenation of pinenes. Our focus is on navigating the complexities of catalyst selection and reaction optimization to maximize the yield and purity of the desired (-)-trans-Pinane isomer.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to (-)-trans-Pinane?

The most established and industrially relevant method for synthesizing pinane is the catalytic hydrogenation of pinenes, which are naturally abundant and renewable terpenes.[1] The reaction involves the addition of hydrogen across the double bond of either (-)-α-pinene or (-)-β-pinene to yield the saturated bicyclic alkane, pinane. The key challenge lies in controlling the stereochemistry of this addition to favor the trans isomer over the more commonly formed cis isomer.

Q2: Which starting material is preferred, (-)-α-pinene or (-)-β-pinene?

Both (-)-α-pinene and (-)-β-pinene can be hydrogenated to produce pinane.[1]

  • (-)-α-Pinene: This is often the more abundant and less expensive isomer found in turpentine oil. Its trisubstituted double bond is sterically hindered.

  • (-)-β-Pinene: This isomer has an exocyclic double bond, which can offer different reactivity and selectivity profiles with certain catalysts. However, some catalytic systems can cause the isomerization of β-pinene to the more thermodynamically stable α-pinene during the reaction, which can complicate the stereochemical outcome.[2]

The choice often depends on availability, cost, and the specific catalytic system employed, as each may offer unique selectivity advantages.

Q3: Why is achieving high selectivity for (-)-trans-Pinane challenging?

The primary challenge is the inherent stereochemical preference of catalytic hydrogenation on the pinene scaffold. The bicyclic structure of pinene presents two faces of the double bond to the catalyst surface: a sterically hindered face blocked by the gem-dimethyl bridge and a more accessible face. Most heterogeneous catalysts direct the hydrogen addition from the less hindered face, leading predominantly to the cis-pinane product.[3][4] Achieving high trans selectivity requires overcoming this natural steric bias through careful selection and optimization of the catalyst and reaction conditions.

Q4: What key parameters influence the cis/trans isomer ratio?

The diastereomeric ratio of pinane is highly sensitive to several experimental variables:

  • Catalyst Type: The choice of metal (e.g., Ni, Pd, Ru, Pt) is critical. For instance, Ruthenium and modified Nickel catalysts are often reported to give very high selectivity for cis-pinane, while Palladium-based systems can be tuned to favor the trans isomer under specific conditions.[3][5]

  • Catalyst Support: The material supporting the metal (e.g., carbon, alumina, silica) can influence the dispersion and electronic properties of the active sites, thereby affecting selectivity.

  • Reaction Temperature: Higher temperatures can provide the energy to overcome the kinetic barrier to the more sterically hindered trans addition but may also promote unwanted side reactions like isomerization or catalyst degradation.[6]

  • Hydrogen Pressure: Pressure affects hydrogen concentration on the catalyst surface and can influence the reaction rate and, in some systems, the stereochemical pathway.[6][7]

  • Solvent: While often performed neat, the choice of solvent can impact substrate-catalyst interactions and selectivity.

Catalyst Selection and Optimization Guide

Choosing the right catalyst is the most critical decision in this synthesis. The following table summarizes the characteristics of common catalytic systems.

Catalyst SystemTypical SelectivityAdvantagesDisadvantages & MitigationKey Optimization Parameters
Raney Nickel (Modified) High cis-selectivity (>95%)[8]High activity, cost-effective.Pyrophoric when dry; often requires modifiers (e.g., FeCl₃) to maintain high cis-selectivity.[8] Mitigation: Handle as a slurry under solvent; strictly exclude air.[9]Modifier type and loading, temperature (80-90°C), pressure (2.0-3.0 MPa).[8]
Ruthenium on Carbon/Alumina (Ru/C, Ru/Al₂O₃) Very high cis-selectivity (>97%)[3][10]Excellent activity and selectivity for cis-pinane.Can be susceptible to poisoning by sulfur impurities.[3] Mitigation: Use purified, sulfur-free pinene feedstock.[11]Support material, temperature (25-50°C), pressure (0.5-2.0 MPa).[3][10]
Palladium on Carbon (Pd/C) Variable; can be tuned for trans-selectivity[5]Versatile; specific activation methods can enhance trans isomer formation.Can cause isomerization of the pinene starting material at elevated temperatures.Catalyst activation (sonication, heating), temperature, reaction time.[5]
Platinum Nanoparticles (Pt NPs) High cis-selectivity[12]Can be prepared in eco-friendly aqueous systems using stabilizers like lignosulfonate.May require specific preparation methods for the nanoparticles.Stabilizer choice, particle size, reaction medium (aqueous vs. organic).[12]
Experimental Protocols
Protocol 1: General Hydrogenation for Screening (High cis Baseline)

This protocol is adapted from procedures focused on high cis-pinane yield and serves as a baseline for catalyst screening.[8][10]

  • Reactor Setup: Add (-)-α-pinene (e.g., 50 g) and the chosen catalyst (e.g., 5% Ru/C, 0.5-1.0% by weight of pinene) to a high-pressure autoclave reactor.[3][10]

  • Inerting: Seal the reactor and purge the system 3-5 times with an inert gas (e.g., nitrogen or argon) to remove all air.[9]

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.5-3.0 MPa).[8][10]

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50-85°C). Monitor the reaction by observing hydrogen uptake.[8][10]

  • Workup: Once hydrogen uptake ceases (typically 2-12 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge again with inert gas.[9]

  • Isolation: Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the heterogeneous catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it may be pyrophoric.[9] Wash the filter cake with a small amount of solvent (e.g., hexane).

  • Analysis: Analyze the crude product using Gas Chromatography (GC) to determine the conversion and the cis/trans isomer ratio.

Protocol 2: Optimization for Enhanced (-)-trans-Pinane Yield

This protocol incorporates findings that specific activation of Pd/C catalysts can increase the proportion of the trans isomer.[5]

  • Catalyst & Substrate: In a suitable reaction vessel, add 10% Pd/C catalyst (1-2 mol%).

  • Activation (Critical Step): Add a minimal amount of a suitable solvent (e.g., ethanol or perform solvent-free) and sonicate the mixture for 15-30 minutes. Alternatively, pre-heat the catalyst under an inert atmosphere.[5]

  • Reaction Setup: Following activation, add the (-)-α-pinene substrate. Set up the reactor for hydrogenation as described in Protocol 1.

  • Reaction Conditions: Conduct the hydrogenation at a slightly elevated temperature (e.g., 70-100°C) for 5-24 hours. The combination of catalyst activation and heat has been shown to favor trans product formation.[5]

  • Workup & Analysis: Follow the workup and analysis steps from Protocol 1. Compare the cis/trans ratio to the baseline experiment to quantify the optimization effect.

Visualizing the Workflow

The following diagram outlines the general workflow for synthesizing and optimizing (-)-trans-Pinane.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Start Select Starting Material ((-)-α-pinene or (-)-β-pinene) Cat_Select Select Catalyst System (Pd/C, Ru/C, Ni, etc.) Start->Cat_Select Setup Reactor Setup & Inert Gas Purge Cat_Select->Setup React Hydrogenation (Control T, P, Time) Setup->React Workup Cool, Vent, Filter React->Workup Analyze GC Analysis: Conversion & cis/trans Ratio Workup->Analyze Check trans-Pinane Yield > Target? Analyze->Check Optimize Optimize Conditions: - Catalyst Activation - Temp/Pressure - Different Catalyst Check->Optimize No Product Final Product: (-)-trans-Pinane Check->Product Yes Optimize->Cat_Select

Caption: General workflow for (-)-trans-Pinane synthesis and optimization.

Troubleshooting Guide
Q: My reaction shows low or no conversion. What should I do?
  • Possible Cause 1: Catalyst Poisoning. Commercial pinene derived from turpentine can contain sulfur compounds, which are potent poisons for many hydrogenation catalysts like Ru and Ni.[3][11]

    • Solution: Use high-purity pinene (<5 ppm sulfur) or pre-treat the starting material by passing it through a column of activated alumina.[3][11]

  • Possible Cause 2: Inactive Catalyst. The catalyst may be old, improperly stored, or insufficiently activated. Palladium and Nickel catalysts, especially when dry, can be pyrophoric and lose activity upon exposure to air.[9]

    • Solution: Use a fresh batch of catalyst. Ensure proper handling techniques, such as keeping the catalyst under an inert atmosphere or as a solvent slurry.[9]

  • Possible Cause 3: System Leak. Your reactor may have a leak, preventing it from maintaining the required hydrogen pressure.

    • Solution: Perform a leak test on your hydrogenation system before starting the reaction.

Q: The selectivity is poor, and I am getting mostly cis-pinane. How can I increase the trans isomer?
  • Possible Cause: Unfavorable Kinetics. As discussed, most standard conditions favor the kinetically preferred cis product.

    • Solution 1: Switch to Palladium. If you are using Ru, Pt, or Ni, switch to a Palladium on Carbon (Pd/C) catalyst, which has shown potential for higher trans selectivity.[5]

    • Solution 2: Catalyst Activation & Temperature. Implement Protocol 2. Activating the Pd/C with sonication and/or increasing the reaction temperature can significantly increase the proportion of trans-pinane.[5]

    • Solution 3: Parameter Screening. Systematically screen reaction parameters. Lower hydrogen pressure and higher temperatures can sometimes favor the thermodynamically more stable product, but this must be balanced against potential side reactions.[7]

Q: I am observing unexpected byproducts or isomerization of my starting material. Why?
  • Possible Cause: Catalyst Acidity/Temperature. Some catalyst supports can have acidic sites that, especially at higher temperatures, can catalyze the isomerization of β-pinene to α-pinene or cause skeletal rearrangements.[2]

    • Solution: Select a catalyst on a neutral support like carbon. If using an oxide support like alumina, ensure it is of a neutral grade. Lower the reaction temperature to the minimum required for a reasonable reaction rate.[6]

Q: How can I safely handle the hydrogenation catalyst after the reaction?
  • Possible Cause: Pyrophoric Nature. Used hydrogenation catalysts are highly pyrophoric because they are saturated with adsorbed hydrogen and have a high surface area. They can ignite spontaneously upon contact with air, especially when dry.[9]

    • Solution: Never allow the filtered catalyst to dry in the open air. After filtration, immediately quench the catalyst by suspending it in a large volume of water. Alternatively, for disposal, the wet catalyst can be mixed with an inert material like wet sand or vermiculite. Always perform these operations in a well-ventilated fume hood and away from flammable materials.[9]

Troubleshooting Decision Tree

G Start Reaction Issue? LowConv Low Conversion? Start->LowConv PoorSelect Poor trans-Selectivity? Start->PoorSelect Byproducts Byproducts/Isomerization? Start->Byproducts LowConv->PoorSelect Poison Check for Catalyst Poison (e.g., Sulfur) LowConv->Poison Yes PoorSelect->Byproducts SwitchPd Switch to Pd/C Catalyst PoorSelect->SwitchPd Yes Support Use Neutral Support (e.g., Carbon) Byproducts->Support Yes InactiveCat Verify Catalyst Activity (Use Fresh Catalyst) Poison->InactiveCat Still Low Leak Check System for Leaks InactiveCat->Leak Still Low Activate Activate Pd/C (Sonication/Heat) SwitchPd->Activate Screen Screen Temp/Pressure Activate->Screen LowerT Lower Reaction Temp Support->LowerT

Caption: Decision tree for troubleshooting common issues in pinane synthesis.

References
  • CN1054595C: Catalytic hydrogenation process preparing cis-pinane
  • WO2002072508A1: HYDROGENATION OF α-PINENE.
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols . Beilstein Journal of Organic Chemistry. [Link]

  • Erman, M. B. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols . Chemistry & Biodiversity. [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols . Beilstein Journals. [Link]

  • Aqueous-phase Hydrogenation of α-Pinene to cis-Pinane Using an Amphiphilic Ni-based Catalyst . ResearchGate. [Link]

  • US4310714A: Hydrogenation of α-pinene to cis-pinane.
  • Hou, S., et al. (2015). Selective Hydrogenation of α-Pinene to Cis-pinane over Ru Nanocatalysts in Aqueous Micellar Nanoreactors . RSC Advances. [Link]

  • Brief Description of cis/trans-Pinane . Foreverest Resources Ltd. [Link]

  • The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content . Molecules. [Link]

  • The conversion of α-pinene to cis-pinane using a nickel catalyst supported on a discarded fluid catalytic cracking catalyst with an ionic liquid layer . RSC Advances. [Link]

  • Hydrogenation of pinenes over Pd/C under different conditions . ResearchGate. [Link]

  • Anchored Wilkinson Catalyst: Hydrogenation of β-Pinene . ResearchGate. [Link]

  • (-)-trans-Pinane . NIST Chemistry WebBook. [Link]

  • The Influence of Phase Behavior on Reactions at Supercritical Conditions: The Hydrogenation of α-Pinene . Industrial & Engineering Chemistry Research. [Link]

  • Hydrogenation of α-Pinene over Platinum Nanoparticles Reduced and Stabilized by Sodium Lignosulfonate . ACS Omega. [Link]

  • Hydrogenation | Fact Sheet . Stanford Environmental Health & Safety. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the X-ray Crystallography of (-)-trans-Pinane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The rigid, bicyclic framework of the pinane skeleton, derived from the abundant natural monoterpene α-pinene, offers a powerful and versatile chira...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic framework of the pinane skeleton, derived from the abundant natural monoterpene α-pinene, offers a powerful and versatile chiral scaffold for asymmetric synthesis.[1] The stereochemical information embedded in its structure makes (-)-trans-pinane and its derivatives highly effective chiral auxiliaries, guiding the formation of new stereocenters in a predictable manner.[2][3] For drug development professionals and synthetic chemists, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for establishing absolute configuration, conformational preferences, and the subtle intermolecular interactions that govern the properties of these chiral molecules in the solid state.[4]

This guide provides an in-depth comparison of the crystallographic features of key (-)-trans-pinane derivatives, grounded in experimental data. It explains the causality behind crystallographic protocols and offers a framework for researchers aiming to leverage this powerful analytical technique.

The Crystallographic Imperative for Chiral Molecules

In the synthesis of chiral pharmaceuticals, controlling stereochemistry is paramount, as different enantiomers can exhibit drastically different biological activities.[5] While various techniques exist for chiral separation, crystallization remains a preferred industrial method due to its cost-effectiveness and scalability.[5]

SCXRD provides the ultimate proof of structure.[6] Unlike spectroscopic methods which provide averaged information, diffraction techniques map the precise location of each atom in a crystal lattice, revealing bond lengths, bond angles, and torsional angles.[7] For chiral molecules, this is critical. An enantiopure compound must crystallize in one of the 65 chiral space groups, which lack inversion centers or mirror planes.[8] This crystallographic requirement is a direct consequence of the molecule's own chirality. The resulting diffraction data not only confirms the relative stereochemistry but, through anomalous dispersion effects, allows for the determination of the absolute configuration.

Comparative Analysis of (-)-trans-Pinane Derivative Crystal Structures

The utility of the (-)-trans-pinane scaffold lies in its rigid conformation, which effectively shields one face of a reactive center, directing incoming reagents to the opposite face.[3] However, the addition of different functional groups can influence molecular packing and introduce new intermolecular interactions, such as hydrogen bonds. These interactions can subtly alter the conformation and are key to understanding the solid-state behavior of the material.

Below is a comparison of crystallographic data for representative pinane-based derivatives, illustrating how functionalization impacts their solid-state structures.

DerivativeFormulaSystemSpace GroupKey Intermolecular InteractionsRef.
Pinane-fused oxazolidin-2-oneC₁₁H₁₇NO₂OrthorhombicP2₁2₁2₁N-H···O=C Hydrogen Bonds[9]
Isatin-s-triazine HydrazoneC₂₃H₂₂N₈O₂TriclinicP-1N-H···O and N-H···N Hydrogen Bonds[10]
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazideC₁₀H₁₀N₄O₃OrthorhombicP2₁2₁2₁C-H···O and C-H···N interactions[11]
  • Pinane-fused oxazolidin-2-one: As detailed in the synthesis of pinane-based 2-amino-1,3-diols, the crystal structure of this intermediate was determined by X-ray diffraction.[9] Its crystallization in the chiral orthorhombic space group P2₁2₁2₁ is expected for an enantiopure compound. The structure is stabilized by hydrogen bonds between the amine proton and the carbonyl oxygen of an adjacent molecule, forming chains within the crystal lattice. This ordered arrangement is a direct result of the strong, directional nature of hydrogen bonding.

  • Substituted Hydrazone Derivatives: While not directly pinane-based, the crystallographic analyses of complex hydrazones provide valuable comparative insights into the types of intermolecular forces at play.[10][11] For instance, the structure of an isatin-s-triazine hydrazone derivative reveals a dense network of N-H···O and N-H···N hydrogen bonds, dictating the molecular packing.[10] Another study on a cyanohydrazide highlights the importance of weaker C-H···O and C-H···N interactions in the absence of stronger hydrogen bond donors.[11] These examples serve as excellent models for what to expect when analyzing pinane derivatives functionalized with similar nitrogen- and oxygen-containing groups.

The choice of substituent on the pinane scaffold directly dictates the potential for these stabilizing interactions, which in turn influences crystal packing, morphology, and physical properties like melting point and solubility.

Experimental Protocols: A Self-Validating Workflow

The path from a synthesized compound to a refined crystal structure is a multi-step process where each stage validates the next. The quality of the final structure is entirely dependent on the quality of the initial crystals.

Workflow for Crystallographic Analysis of (-)-trans-Pinane Derivatives

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement A Synthesis of (-)-trans-Pinane Derivative B Purification (e.g., Column Chromatography, Recrystallization) A->B C Selection of Crystallization Technique (e.g., Slow Evaporation) B->C D Screening of Solvents & Conditions C->D E Growth of Single Crystals (Days to Weeks) D->E F Crystal Selection & Mounting E->F G Single-Crystal X-ray Diffraction Data Collection F->G H Data Integration & Reduction G->H I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement I->J K Validation & CIF File Generation J->K

Caption: From Synthesis to Structure: A Crystallographic Workflow.

Protocol 1: Single Crystal Growth by Slow Evaporation

This technique is the most common and often the first method attempted for small organic molecules due to its simplicity. The principle is to slowly increase the concentration of the solute past its saturation point, promoting slow, ordered growth rather than rapid precipitation.

  • Purity is Paramount: Ensure the sample is of the highest possible purity (>99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. If it is too soluble, it will not crystallize; if it is poorly soluble, it will precipitate immediately. A binary solvent system (one good solvent, one poor "anti-solvent") is often effective.

  • Prepare a Saturated Solution: In a small, clean vial, dissolve the compound in a minimal amount of the chosen solvent. Gentle warming can be used to increase solubility. Ensure the solution is clear and free of particulate matter.

  • Slow Evaporation Setup: Cover the vial with a cap or parafilm. Pierce the covering with 1-3 small holes using a needle. This is the most critical step for controlling the rate of evaporation. Fewer/smaller holes lead to slower evaporation and typically better crystals.

  • Patience and Observation: Place the vial in a vibration-free location at a constant temperature. Observe the vial over several days to weeks. High-quality crystals should be optically clear and have well-defined facets.[7]

  • Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm), carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Protocol 2: Crystal Mounting and Data Collection

The goal of this stage is to select an ideal crystal and collect a complete, high-resolution diffraction dataset.

  • Crystal Selection: Under a microscope, select a single, unfractured, optically clear crystal.[7] Equant (roughly spherical or cubic) crystals are preferred to minimize absorption effects.[7]

  • Mounting: Using a cryo-loop (a small polymer loop on a pin), carefully pick up the selected crystal. The cryoprotectant oil will adhere the crystal to the loop.

  • Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This process, known as flash-cooling, vitrifies the surrounding oil and minimizes radiation damage during data collection.

  • Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo or Cu) and a detector, will rotate the crystal through a series of orientations.[7] At each position, an X-ray diffraction pattern is recorded. A modern experiment can take anywhere from a few hours to a day.

  • Data Processing: Specialized software is used to integrate the thousands of recorded reflections, correct for experimental factors (like absorption and detector response), and generate a final reflection file for structure solution.

Conclusion and Future Outlook

The crystallographic analysis of (-)-trans-pinane derivatives is an indispensable tool for confirming stereochemistry and understanding the structural nuances that drive their utility in asymmetric synthesis and drug design. The rigid pinane backbone provides a reliable platform for stereocontrol, while functional group modifications introduce specific intermolecular interactions that govern their solid-state properties.

Future work in this area will likely focus on co-crystallization strategies, where pinane derivatives are crystallized with active pharmaceutical ingredients (APIs) to form new solid phases with tailored properties, such as improved solubility or stability. As techniques like 3D electron diffraction (3DED) become more accessible, the structural analysis of nano-crystalline materials, which are often unobtainable by traditional X-ray methods, will open new avenues for research.[12]

References

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2025). ACS Omega. Available at: [Link]

  • Asymmetric Synthesis with Chiral Reagents Derived from α-Pinene. (2025). ResearchGate. Available at: [Link]

  • Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). springerprofessional.de. Available at: [Link]

  • Erman, M. B. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & Biodiversity. Available at: [Link]

  • Chirality in the Solid State: Chiral Crystal Structures in Chiral and Achiral Space Groups. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Available at: [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Chiral Separation. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI. Available at: [Link]

  • Advancements in chiral crystallization. (2022). Technobis. Available at: [Link]

  • Forgo, P., et al. (2017). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Flack, H. D. (2009). Chiral and Achiral Crystal Structures. Helvetica Chimica Acta.
  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (n.d.). MDPI. Available at: [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Available at: [Link]

  • Introduction to Chiral Crystallization of Achiral Organic Compounds. (2025). ResearchGate. Available at: [Link]

  • Structural chirality and related properties in periodic inorganic solids: review and perspectives. (2025). ORBi. Available at: [Link]

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  • Asymmetric Synthesis. (n.d.). University of York. Available at: [Link]

  • Chiral twist-bend liquid crystals. (2025). arXiv. Available at: [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules. Available at: [Link]

  • (-)-trans-Pinane. (n.d.). NIST WebBook. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Asymmetric Synthesis: A Comparative Study Featuring (-)-trans-Pinane

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and fine chemical production, the synthesis of enantiomerically pure compounds is not merely a preference...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical production, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The distinct pharmacological activities of enantiomers demand synthetic strategies that can selectively produce one stereoisomer over the other. Among the established methodologies, the use of chiral auxiliaries remains a robust and reliable approach.[1] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. After establishing the desired stereocenter, the auxiliary is removed, ideally for recycling.[2]

This guide provides an in-depth validation of a synthetic route employing a terpene-derived auxiliary, (-)-trans-pinane, for the asymmetric synthesis of a β-amino acid. We will dissect the causality behind the experimental design, present a detailed protocol, and objectively compare this classic approach with modern catalytic alternatives. Our goal is to equip you with the expert insights needed to select and validate the optimal synthetic route for your target molecule.

The (-)-trans-Pinane Auxiliary: A Case Study in Asymmetric Conjugate Addition

The chosen case study is the synthesis of enantiomerically pure (R)-β-phenylalanine, a valuable building block in pharmaceutical synthesis.[3][4] The key stereochemistry-defining step is the diastereoselective conjugate addition of an organocuprate to an α,β-unsaturated imide derived from (-)-trans-pinane.

Causality and Mechanistic Underpinnings

The efficacy of (-)-trans-pinane as a chiral auxiliary stems from its rigid bicyclic structure, which creates a highly defined and sterically hindered chiral environment.[2] This structure is derived from α-pinene, an abundant and inexpensive natural product.[2]

The synthetic strategy involves the following key transformations:

  • Amide Formation: (-)-trans-2-amino-3-pinanol is condensed with an α,β-unsaturated carboxylic acid (cinnamic acid) to form a chiral α,β-unsaturated imide.

  • Diastereoselective Conjugate Addition: The imide is activated with a Lewis acid, and a nucleophile (a phenyl group from an organocuprate reagent) is introduced via 1,4-conjugate addition. The bulky pinane framework effectively shields one face of the enoate system. This steric hindrance forces the incoming nucleophile to attack from the less hindered face, thereby establishing a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The newly formed saturated imide is hydrolyzed to release the enantiomerically enriched β-amino acid and recover the pinane auxiliary.

The predictability of this facial bias is a significant advantage of using well-established chiral auxiliaries like those derived from pinane.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for producing (R)-β-phenylalanine using the (-)-trans-pinane auxiliary.

G cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Stereoselective Reaction cluster_2 Phase 3: Cleavage & Recovery A (-)-trans-2-amino-3-pinanol C Chiral α,β-Unsaturated Imide A->C B Cinnamic Acid B->C E Diastereoselective Conjugate Addition C->E D Organocuprate (Ph₂CuLi) D->E F Saturated Imide Adduct (High d.r.) E->F G Hydrolysis F->G H Enantiomerically Pure (R)-β-Phenylalanine G->H I Recovered Auxiliary G->I

Caption: Workflow for the synthesis of (R)-β-phenylalanine.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology. Each step is designed to be monitored for completion and purity, ensuring a self-validating process.

Part 1: Synthesis of the Chiral α,β-Unsaturated Imide

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (-)-trans-2-amino-3-pinanol (1.0 eq) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C.

  • Acylation: Add cinnamoyl chloride (1.05 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield the pure chiral imide.

    • Causality Check: TLC analysis should show the consumption of the starting amine and the formation of a single, less polar product.

Part 2: Diastereoselective Conjugate Addition

  • Setup: In a separate flame-dried flask under argon, prepare the Gilman cuprate (Ph₂CuLi) by adding phenyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C.

  • Reaction: Dissolve the chiral imide (1.0 eq) in anhydrous THF in another flask and cool to -78 °C. Add the freshly prepared cuprate solution dropwise via cannula. Stir the reaction mixture at -78 °C for 3 hours.

  • Workup & Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by chromatography.

    • Causality Check: The high d.r. is a direct consequence of the steric shielding provided by the pinane auxiliary.

Part 3: Auxiliary Cleavage

  • Hydrolysis: Dissolve the purified imide adduct in a mixture of THF and water. Add lithium hydroxide (LiOH, 5.0 eq) and 30% hydrogen peroxide (H₂O₂, 10.0 eq) at 0 °C.[5] Stir vigorously for 6 hours.

  • Workup & Recovery: Quench the reaction by adding aqueous Na₂SO₃. Acidify the mixture with 1 M HCl to pH ~2. Extract the aqueous layer with diethyl ether to recover the chiral auxiliary. The aqueous layer contains the desired β-amino acid.

  • Isolation: Purify the β-amino acid by ion-exchange chromatography or crystallization. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

    • Causality Check: The use of alkaline hydrogen peroxide ensures selective cleavage of the exocyclic imide carbonyl without epimerization of the newly formed stereocenter.[5]

Comparative Analysis: Alternative Synthetic Routes

To validate the (-)-trans-pinane route, we compare it against two prominent alternative strategies for synthesizing enantiopure β-amino acids: the use of an Evans-type oxazolidinone auxiliary and a modern catalytic asymmetric approach.

  • Evans Oxazolidinone Auxiliary: This method involves the conjugate addition of an organocuprate to an N-enoyl oxazolidinone. Evans auxiliaries are renowned for providing very high levels of diastereoselectivity in a wide range of reactions.[6]

  • Catalytic Asymmetric Synthesis: A contemporary approach might involve the nickel-catalyzed enantioselective migratory cross-electrophile coupling, which can construct the C(sp²)-C(sp³) bond and set the stereocenter in a single step from simpler starting materials.[7] Another catalytic method involves the asymmetric hydrogenation of enamides.[8]

Data Presentation: Performance Benchmark

The following table summarizes the performance of each route based on typical literature-reported data.

Metric(-)-trans-Pinane RouteEvans Oxazolidinone RouteCatalytic Asymmetric Route
Stereoselectivity >95% d.r.>99% d.r.90-99% e.e.
Overall Yield 60-70%65-75%70-90%
Number of Steps 3 (from auxiliary)3 (from auxiliary)1-2 key steps
Atom Economy Moderate (stoichiometric auxiliary)Moderate (stoichiometric auxiliary)High (catalytic chiral source)
Substrate Scope Generally broadVery broad and well-documentedCan be substrate-specific
Scalability Good; requires stoichiometric reagentsGood; well-established for scale-upExcellent; low catalyst loading
Auxiliary/Catalyst Cost Low (from natural α-pinene)Moderate to HighHigh (chiral ligands/catalysts)
Recyclability YesYesYes (in principle)

Decision Logic: Choosing the Right Path

The choice of synthetic route is a multifactorial decision. The following diagram outlines a logical framework for this selection process.

G A Start: Need Enantiopure β-Amino Acid B Is scalability to >100g the primary concern? A->B C Is the highest possible stereoselectivity (>99% ee) non-negotiable? B->C No F Consider Catalytic Asymmetric Route B->F Yes D Is cost-effectiveness and use of a renewable chiral source a key driver? C->D No G Consider Evans Oxazolidinone Route C->G Yes E Are atom economy and step-count minimization critical? D->E No H Consider (-)-trans-Pinane Route D->H Yes E->F Yes E->G No E->H No

Caption: Decision-making flowchart for selecting a synthetic route.

Expert Recommendations & Conclusion

The (-)-trans-Pinane route is an excellent choice for projects where:

  • Cost-Effectiveness is Paramount: The auxiliary is derived from an inexpensive and abundant natural terpene.[2]

  • Robustness and Reliability are Needed: This is a well-established method with predictable outcomes for a reasonably broad range of substrates.

  • High, but not necessarily flawless, stereoselectivity is acceptable: While excellent diastereoselectivity is achieved, it may occasionally be slightly lower than the best Evans-type systems.

In contrast:

  • The Evans Oxazolidinone route is often the gold standard when the absolute highest levels of stereocontrol are required, though the auxiliary itself is more expensive.[1]

  • Catalytic Asymmetric methods represent the future and are ideal for large-scale production where atom economy, waste reduction, and process efficiency are the primary drivers.[9] However, they may require significant initial investment in catalyst screening and optimization for a specific substrate.[10]

Ultimately, the validation of a synthetic route is not a one-size-fits-all process. By understanding the mechanistic basis of stereocontrol, meticulously documenting experimental protocols, and objectively benchmarking against viable alternatives, researchers can confidently select and defend the most appropriate pathway for their specific scientific and commercial objectives. The (-)-trans-pinane auxiliary, validated through this comparative framework, remains a powerful and highly relevant tool in the arsenal of the modern synthetic chemist.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Chirality in Chemistry: Leveraging Alpha-Pinene as a Chiral Auxiliary. [Link]

  • Fülöp, F., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. [Link]

  • Tsuji, T., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society. [Link]

  • Jiménez-López, C., et al. (2023). Enantioselective synthesis of chiral BCPs. RSC Chemical Biology. [Link]

  • Maji, R., & Wheeler, S. E. (2020). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. ChemRxiv. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. 3.3 Terpene Derived Auxiliaries: Camphor and Pinene Derived Auxiliaries. [Link]

  • Tkachev, A. V., et al. (2017). Synthesis of new enantiomerically pure β-amino alcohols of the pinane series. Russian Journal of Organic Chemistry. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Lusi, R. F., Perea, M. A., & Sarpong, R. (2019). C-C Bond Cleavage of α-Pinene Derivatives Prepared from Carvone as a General Strategy for Complex Molecule Synthesis. Accounts of Chemical Research. [Link]

  • Ganton, M. D. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]

  • Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • University of York. Asymmetric Synthesis Course Material. [Link]

  • Lusi, R. F., Perea, M. A., & Sarpong, R. (2019). C–C Bond Cleavage of α‑Pinene Derivatives Prepared from Carvone as a General Strategy for Complex Molecule Synthesis. eScholarship, University of California. [Link]

  • Google Patents. A novel method for synthesis of optically pure beta-amino alcohols.
  • Larrow, J. F., & Schaus, S. E. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. [Link]

  • ResearchGate. Synthesis of enantiomerically pure amino acids. [Link]

  • Raji, M., et al. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

  • Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries - Principles and Recent Applications. Synthesis. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Wang, N., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Communications. [Link]

  • Lecornué, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

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Validation

A Comparative Guide to the Catalytic Synthesis of (-)-trans-Pinane: Navigating Diastereoselectivity in Pinene Hydrogenation

In the landscape of terpene chemistry, the synthesis of specific pinane diastereomers is a task of significant industrial and academic interest. While the selective synthesis of cis-pinane is a well-trodden path, driven...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of terpene chemistry, the synthesis of specific pinane diastereomers is a task of significant industrial and academic interest. While the selective synthesis of cis-pinane is a well-trodden path, driven by its utility as a precursor to high-value aroma compounds like linalool, the targeted synthesis of (-)-trans-pinane presents a more nuanced challenge.[1] This guide provides a comprehensive overview of the catalytic strategies for the synthesis of pinane, with a special focus on elucidating the factors that influence the diastereomeric outcome and detailing a viable, albeit indirect, pathway to the desired (-)-trans-pinane.

The Challenge of Direct Trans-Selective Hydrogenation

The direct catalytic hydrogenation of α-pinene to pinane isomers predominantly yields the cis diastereomer. This preference is a direct consequence of the steric hindrance posed by the gem-dimethyl bridge, which directs the approach of hydrogen to the less hindered face of the double bond, resulting in syn-addition and the formation of cis-pinane.

A variety of heterogeneous catalysts, including nickel, ruthenium, palladium, and platinum, have been extensively studied for this transformation.[2][3] However, the primary focus of these studies has been the maximization of the cis-pinane yield. For instance, ruthenium-on-carbon catalysts have been reported to achieve cis-pinane selectivity as high as 99% under optimized conditions.[4] Similarly, modified nickel catalysts can provide high selectivity for the cis isomer, with typical cis:trans ratios ranging from 87:13 to 95:5.[5]

The inherent stereochemical bias of the α-pinene molecule makes a direct, highly selective catalytic hydrogenation to trans-pinane a formidable challenge that has not been extensively documented in the literature. Therefore, a multi-step approach is the most practical route to obtaining the (-)-trans-pinane isomer.

A Multi-Step Synthetic Pathway to (-)-trans-Pinane

The most feasible route to (-)-trans-pinane involves a three-step sequence starting from the catalytic hydrogenation of (-)-α-pinene, followed by oxidation and subsequent reduction of the resulting intermediate. This pathway leverages the formation of a separable intermediate to isolate the desired trans stereochemistry.

Multi-step Synthesis of (-)-trans-Pinane cluster_0 Step 1: Non-selective Hydrogenation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction & Separation cluster_3 Step 4: Deoxygenation alpha_pinene (-)-α-Pinene pinane_mixture cis/trans-Pinane Mixture alpha_pinene->pinane_mixture H₂, Catalyst (e.g., Ni, Pd, Pt) pinane_hydroperoxide cis/trans-Pinane Hydroperoxide pinane_mixture->pinane_hydroperoxide Air or O₂ pinanol_mixture cis/trans-Pinanol Mixture pinane_hydroperoxide->pinanol_mixture Reducing Agent (e.g., Na₂SO₃) trans_pinanol (-)-trans-Pinanol (Separated) pinanol_mixture->trans_pinanol Separation trans_pinane (-)-trans-Pinane trans_pinanol->trans_pinane Reduction

Figure 1: A multi-step synthetic route to (-)-trans-Pinane.

Step 1: Catalytic Hydrogenation of (-)-α-Pinene

The initial step involves the non-selective hydrogenation of (-)-α-pinene to produce a mixture of cis- and trans-pinane. The choice of catalyst and reaction conditions can influence the diastereomeric ratio to some extent, although a significant excess of the trans isomer is not typically achieved.

CatalystSupportTemperature (°C)Pressure (MPa)Typical cis:trans RatioReference
Raney Nickel-80-902.0-3.096.7:3.3[2]
Modified Skeletal Ni-80-852.0-3.096.9:3.1[6]
RutheniumCarbon501599:1[4]
PalladiumCarbonNot SpecifiedNot SpecifiedNot Specified[7]
PlatinumNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]

Table 1: Comparison of Catalysts for the Hydrogenation of α-Pinane. While these catalysts heavily favor the cis isomer, they are all capable of producing the initial cis/trans mixture required for the subsequent steps.

Experimental Protocol: Hydrogenation of (-)-α-Pinene

  • Catalyst Preparation: In a suitable autoclave, charge the chosen catalyst (e.g., 5% Pd/C, 1-2 mol%).

  • Reactant Addition: Add (-)-α-pinene and a suitable solvent (e.g., ethanol or hexane).

  • Reaction Setup: Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa) and heat to the target temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC analysis until the starting material is consumed.

  • Work-up: After cooling and depressurizing, filter the catalyst and remove the solvent under reduced pressure to obtain the mixture of cis- and trans-pinane.

Step 2: Oxidation to Pinane Hydroperoxide

The mixture of pinane isomers is then subjected to oxidation, typically using air or oxygen, to form the corresponding pinane hydroperoxides.[1][8] This reaction generally proceeds via a free-radical mechanism and is not highly stereoselective, thus preserving the diastereomeric ratio of the starting pinane mixture.

Step 3: Reduction to Pinanols and Isomer Separation

The pinane hydroperoxide mixture is then reduced to a mixture of cis- and trans-pinanols.[9] Common reducing agents for this step include sodium sulfite or catalytic hydrogenation.[8] A key advantage of this route is that the resulting cis- and trans-pinanol diastereomers have different physical properties and can be separated by techniques such as fractional distillation or chromatography. One patent reports a trans/cis ratio of 2-pinanol as 10.5/40.94, indicating the formation of a significant amount of the trans isomer.[7]

Step 4: Conversion of (-)-trans-Pinanol to (-)-trans-Pinane

The final step, and the key to obtaining the target molecule, is the deoxygenation of the isolated (-)-trans-pinanol. This can be achieved through a variety of reductive methods known in organic synthesis, such as the Barton-McCombie deoxygenation or by conversion of the alcohol to a tosylate or mesylate followed by reduction with a hydride source like lithium aluminum hydride.

Alternative Approaches: Avenues for Future Research

While the multi-step route is currently the most viable, other synthetic strategies could be explored to achieve a more direct synthesis of trans-pinane.

  • Hydroboration-Oxidation: The hydroboration-oxidation of α-pinene is a well-established method that proceeds with anti-Markovnikov and syn-addition to yield isopinocampheol.[6][10] While this does not directly produce trans-pinanol, the principles of controlling stereochemistry through reagent approach could inspire new catalyst designs.

  • Kinetic vs. Thermodynamic Control: The hydrogenation of α-pinene is typically under kinetic control, favoring the faster-formed cis product.[3][11] Investigating reaction conditions (higher temperatures, specific catalysts) that might allow for equilibration to the potentially more thermodynamically stable trans isomer could be a fruitful area of research. However, the relative thermodynamic stabilities of cis- and trans-pinane are not definitively established in the literature.

  • Isomerization of α-Pinene Oxide: The isomerization of α-pinene oxide can lead to various products, including trans-pinocarveol.[12] Further reduction of this intermediate could potentially lead to trans-pinane, offering another indirect route.

Conclusion

The direct and highly selective synthesis of (-)-trans-pinane via catalytic hydrogenation of (-)-α-pinene remains an unsolved challenge in terpene chemistry, primarily due to the inherent steric bias of the starting material. The current state-of-the-art relies on a multi-step approach that involves the non-selective hydrogenation to a mixture of pinane isomers, followed by oxidation, reduction, and crucial separation of the resulting trans-pinanol intermediate, which is then converted to the final product.

Future research in this area should focus on the development of novel catalytic systems that can overcome the steric hindrance of the gem-dimethyl bridge to favor the formation of the trans diastereomer. This could involve the design of shape-selective heterogeneous catalysts or the use of homogeneous catalysts with specific ligand architectures that can steer the stereochemical outcome of the hydrogenation reaction.

References

  • Erman, M. B., & Kane, B. J. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & biodiversity, 5(5), 910–919. [Link]

  • Lappalainen, K., & VTT Technical Research Centre of Finland Ltd. (2002).
  • Zheng, D., & Wang, J. (1992).
  • Rinco, R., & SCM Corp. (1973). Process for producing 2-pinanol. US 3723542 A.
  • Wikipedia. (2023, November 29). 2-Pinanol. In Wikipedia. [Link]

  • Canova, L. L., & SCM Corp. (1977). Selective hydrogenation of α-pinene to cis-pinane. US 4018842 A.
  • Wroblewska, A., Makuch, E., & Milchert, E. (2021). The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. Molecules (Basel, Switzerland), 26(24), 7525. [Link]

  • Smith, A. B., III, & Bodner, C. R. (2020). Isomerization of α-Pinene Oxide to Trans-Pinocarveol. Organic Syntheses, 97, 264-279. [Link]

  • Zhang, G., & Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2017). Synthesis method of 2-pinanol. CN 107253900 B.
  • Foreverest Resources Ltd. (2023, August 4). Brief Description of cis/trans-Pinane. Foreverest. [Link]

  • LibreTexts Chemistry. (2020, November 23). 11.11: Hydroboration–Oxidation. [Link]

  • LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Forgo, P., & Szakonyi, Z. (2018). Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids. Molecules, 23(8), 2049. [Link]

  • Taran, F., et al. (2022). New Sustainable Synthetic Routes to Cyclic Oxyterpenes Using the Ecocatalyst Toolbox. Catalysts, 12(5), 509. [Link]

  • Wikipedia. (2023, December 27). Thermodynamic and kinetic reaction control. In Wikipedia. [Link]

  • Volcho, K. P., et al. (2017). Synthesis of new enantiomerically pure β-amino alcohols of the pinane series. Russian Chemical Bulletin, 66(3), 488-496. [Link]

  • Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

  • Lu, A., & Renata, H. (2021). A Chiral-Pool-Based Strategy to Access trans-syn-Fused Drimane Meroterpenoids: Chemoenzymatic Total Syntheses of Polysin, N-Acetyl-polyveoline and the Chrodrimanins. Journal of the American Chemical Society, 143(43), 18013–18019. [Link]

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Validation

The Enduring Legacy of the "Chiral Pool": A Comparative Guide to the Applications of (-)-trans-Pinane in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the "chiral pool"...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the "chiral pool" remains a foundational source of inspiration and practicality. Nature, in its vast complexity, provides a readily available and cost-effective arsenal of chiral molecules. Among these, the terpene-derived scaffold of pinane, and specifically (-)-trans-pinane, has emerged as a versatile and powerful tool in the hands of synthetic chemists. This guide provides an in-depth technical review of the applications of (-)-trans-pinane in asymmetric synthesis, offering a critical comparison of its performance against other established chiral auxiliaries and ligands, supported by experimental data and mechanistic insights.

The Pinane Scaffold: A Rigid Framework for Stereocontrol

(-)-trans-Pinane, derived from the abundant natural product α-pinene, possesses a rigid bicyclo[3.1.1]heptane skeleton. This conformational rigidity is the cornerstone of its efficacy as a chiral directing group. The gem-dimethyl bridge and the defined stereochemistry of the ring fusion create a highly predictable and sterically demanding environment, effectively shielding one face of a reactive center and directing incoming reagents to the opposite, less hindered face. This inherent structural bias is the key to inducing high levels of stereoselectivity in a variety of chemical transformations.

Applications in Asymmetric Synthesis: A Multifaceted Chiral Tool

The utility of (-)-trans-pinane and its derivatives spans a range of applications in asymmetric synthesis, primarily as chiral auxiliaries and as precursors for chiral ligands.

As Chiral Auxiliaries: Guiding Reactions with Precision

A chiral auxiliary is a chiral moiety that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.[1] While a wide array of chiral auxiliaries have been developed, with Evans' oxazolidinones being a prominent example, pinane-based auxiliaries offer a unique set of advantages stemming from their terpene origin.[2][3]

The aldol reaction is a cornerstone of carbon-carbon bond formation. Controlling the stereochemistry of the newly formed chiral centers is a significant challenge. Pinane-based chiral auxiliaries have been explored in this context. For instance, β-amino alcohols derived from the pinane skeleton have been synthesized and utilized as organocatalysts in the aldol reaction of isatin with acetone.[4]

Experimental Protocol: Synthesis of Pinane-Based β-Amino Alcohols for Aldol Reactions [4]

This protocol outlines the synthesis of a new β-amino alcohol with a pinane structure, which can be investigated as an organocatalyst.

Materials:

  • cis-Verbanone

  • Isoamyl nitrite

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium borohydride (NaBH₄)

  • Appropriate solvents (e.g., diethyl ether, THF)

Procedure:

  • Nitrosation of cis-Verbanone: React cis-verbanone with isoamyl nitrite to form the corresponding ketone oxime.

  • Reduction to Amino Alcohol 1: Reduce the ketone oxime with LiAlH₄ to yield 3α-amino-10β-pinan-4α-ol (1).

  • Alternative Reduction to Amino Alcohol 2: Alternatively, reduce the ketone oxime first with NaBH₄ followed by LiAlH₄ to obtain 3β-amino-10β-pinan-4β-ol (2).

  • Purification: Purify the resulting amino alcohols using appropriate chromatographic techniques.

The performance of these pinane-based catalysts can then be evaluated in asymmetric aldol reactions and compared to established methods. While detailed comparative data with Evans auxiliaries in aldol reactions is sparse in the literature, the principle of steric shielding by the bulky pinane framework provides a strong rationale for their potential efficacy. Evans auxiliaries typically operate through chelation control, forming a rigid transition state with a metal enolate.[2][3] Pinane-based auxiliaries, when attached to a reactant, would primarily exert stereocontrol through non-bonded steric interactions.

Figure 1: A conceptual comparison of the workflow for asymmetric aldol reactions using pinane-based and Evans chiral auxiliaries.

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The use of chiral auxiliaries to control the facial selectivity of the dienophile is a well-established strategy.[1][5] While there is a wealth of information on the use of auxiliaries like Evans' oxazolidinones in Diels-Alder reactions, specific examples employing (-)-trans-pinane derivatives are less common in readily accessible literature. However, the rigid and bulky nature of the pinane scaffold makes it a theoretically sound candidate for inducing diastereoselectivity in such cycloadditions. The steric hindrance provided by the gem-dimethyl bridge would be expected to effectively block one face of the dienophile, leading to preferential attack of the diene from the less hindered side.

As Precursors for Chiral Ligands: Catalyzing Asymmetric Transformations

Perhaps the most significant application of (-)-trans-pinane and its parent compound, α-pinene, is in the synthesis of chiral ligands for asymmetric catalysis. The pinane framework can be chemically modified to incorporate coordinating heteroatoms, such as nitrogen and oxygen, to create a chiral environment around a metal center.

A notable success of pinane-derived ligands is in the enantioselective addition of organozinc reagents to aldehydes. Libraries of pinane-based chiral aminodiols have been synthesized from (-)-β-pinene and evaluated as catalysts in the addition of diethylzinc to various aldehydes.[6] These ligands have demonstrated the ability to induce moderate to good enantioselectivities, with enantiomeric excesses (ee) reaching up to 87%.[6]

The stereochemical outcome of these reactions is highly dependent on the specific structure of the ligand, highlighting the tunability of the pinane scaffold. For example, regioisomeric pinane-based amino alcohols have been shown to produce opposite enantiomers of the product alcohol with near-quantitative asymmetric induction (99% ee).[7] This demonstrates the profound impact of subtle structural modifications to the chiral ligand on the stereochemical course of the reaction.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Pinane-Based Ligand [6]

This protocol provides a general procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a pinane-based aminodiol.

Materials:

  • Pinane-based chiral aminodiol ligand

  • Benzaldehyde

  • Diethylzinc (in hexane or toluene)

  • Anhydrous toluene

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the pinane-based chiral aminodiol ligand (0.1 mmol) in anhydrous toluene (2 mL).

  • Reaction Initiation: Add diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol) to the ligand solution and stir for 30 minutes at room temperature.

  • Substrate Addition: Cool the mixture to 0 °C and add benzaldehyde (1.0 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Comparative Performance:

Ligand/Auxiliary SystemReaction TypeSubstrateProduct ee (%)Reference
Pinane-based aminodiolDiethylzinc additionBenzaldehydeup to 87[6]
Pinane-based amino alcohol (3-MAP)Diethylzinc additionBenzaldehyde99 (S)[7]
Pinane-based amino alcohol (2-MAP)Diethylzinc additionBenzaldehyde99 (R)[7]
Evans OxazolidinoneAldol AdditionVarious>95[2][3]

This table highlights the high levels of enantioselectivity achievable with pinane-based ligands in specific applications, rivaling the performance of well-established systems like Evans auxiliaries in their respective domains.

Figure 2: A simplified workflow for the synthesis of pinane-based chiral aminodiol ligands from (-)-β-pinene.

Mechanistic Rationale: The Origin of Stereocontrol

The stereochemical outcome of reactions employing pinane-based chiral auxiliaries and ligands can be rationalized by considering the steric environment created by the rigid bicyclic framework. In the case of chiral ligands in metal-catalyzed reactions, the pinane scaffold dictates the coordination geometry of the metal center and the substrate, leading to a highly organized and diastereomeric transition state.

For example, in the diethylzinc addition to aldehydes, the pinane-based aminodiol forms a chiral zinc-alkoxide complex. The bulky pinane group then effectively blocks one face of the aldehyde carbonyl group, forcing the ethyl group from the diethylzinc to attack from the less hindered face, resulting in the preferential formation of one enantiomer of the product alcohol. Molecular modeling studies have been employed to interpret the stereochemical outcomes and support the proposed transition state models.[6]

Comparison with Other Chiral Auxiliaries

A direct, comprehensive comparison of (-)-trans-pinane derivatives with other classes of chiral auxiliaries across a wide range of reactions is challenging due to the focused nature of most research articles. However, some general comparisons can be drawn:

  • Evans Auxiliaries (Oxazolidinones): These are highly effective and widely used for a variety of transformations, particularly aldol and alkylation reactions, often providing excellent diastereoselectivity (>95%).[2][3] Their mode of action is primarily based on chelation control. Pinane-based auxiliaries, relying more on steric hindrance, may offer complementary selectivity in certain cases.

  • Camphor-Derived Auxiliaries: Like pinane, camphor is a readily available terpene. Camphor-derived auxiliaries have been successfully used in Diels-Alder reactions and alkylations.[2] The choice between pinane and camphor derivatives may depend on the specific substrate and reaction conditions, with subtle differences in their steric profiles influencing the stereochemical outcome.

  • Availability and Cost: A significant advantage of pinane-based auxiliaries is their origin from the inexpensive and abundant chiral pool of terpenes. This makes them attractive for large-scale industrial applications.

Conclusion and Future Outlook

(-)-trans-Pinane and its derivatives have carved a significant niche in the field of asymmetric synthesis. Their rigid, well-defined chiral scaffold provides a powerful platform for inducing stereoselectivity in a variety of reactions. While they have shown exceptional promise as precursors for chiral ligands in asymmetric alkylations, their full potential as chiral auxiliaries in other key transformations, such as Diels-Alder and a broader range of aldol reactions, remains an area ripe for further exploration.

Future research should focus on:

  • Systematic studies directly comparing the performance of pinane-based auxiliaries with established systems like Evans auxiliaries for a range of common asymmetric transformations.

  • Development of new pinane-derived ligands with enhanced catalytic activity and enantioselectivity.

  • Detailed mechanistic investigations , combining experimental and computational methods, to provide a deeper understanding of the factors governing stereocontrol with these systems.

The continued exploration of the rich chemistry of the pinane scaffold will undoubtedly lead to the development of new and efficient tools for the synthesis of enantiomerically pure molecules, further solidifying the enduring value of the chiral pool in modern organic synthesis.

References

  • Evans, D. A. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (eds M. Christmann and S. Bräse). Wiley-VCH.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-40.
  • Singaram, B., & Zaidlewicz, M. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (−)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(15), 5691–5697.
  • Myers, A. G. (n.d.). Asymmetric Diels-Alder Reactions. Harvard University.
  • Volcho, K. P., et al. (2017). Synthesis of new enantiomerically pure β-amino alcohols of the pinane series. Russian Journal of Organic Chemistry, 53(3), 338–345.
  • Portoghese, P. S. (1992). The Role of Chiral Auxiliaries in Asymmetric Synthesis. Journal of Medicinal Chemistry, 35(18), 3327-3335.
  • Raji, M., et al. (2022).
  • Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17(6), 1322–1335.
  • Raji, M., Le, T. M., Fülöp, F., & Szakonyi, Z. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (-)-trans-Pinane

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with (-)-trans-Pinane. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a culture of proactive safety and scientific integrity.

(-)-trans-Pinane, a flammable liquid and vapor, presents several potential hazards in a laboratory setting.[1][2][3] Understanding its properties is the first step in mitigating risk. It can be fatal if swallowed and enters the airways, may cause drowsiness or dizziness, and is toxic to aquatic life with long-lasting effects.[1][3] Furthermore, its vapors are heavier than air and can form explosive mixtures, and repeated contact may cause skin dryness or cracking.[1]

This guide is structured to provide immediate, actionable safety and logistical information, ensuring that you and your team can handle (-)-trans-Pinane with the highest degree of confidence and safety.

Core Principles of PPE Selection for (-)-trans-Pinane

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that must consider the specific experimental conditions. The primary hazards associated with (-)-trans-Pinane are its flammability, aspiration toxicity, and potential for skin and respiratory irritation.[1][4] Therefore, our PPE strategy is designed to create a robust barrier against these risks.

Engineering Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize the foundational role of engineering controls. Personal protective equipment is the last line of defense. All work with (-)-trans-Pinane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] This is to control the flammable vapors and minimize inhalation exposure.[1] Furthermore, all potential ignition sources must be eliminated from the work area. This includes but is not limited to open flames, hot plates, and non-intrinsically safe electrical equipment.[1][3][6]

Essential Personal Protective Equipment for (-)-trans-Pinane

The following table summarizes the recommended PPE for handling (-)-trans-Pinane, categorized by the level of protection required for different laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (e.g., weighing, transfers in a fume hood) Safety glasses with side shields or chemical splash gogglesNitrile or other chemically resistant gloves (double-gloving recommended)Flame-resistant lab coatNot generally required when using a fume hood
Large-Scale Operations or Potential for Splashing Chemical splash goggles and a face shieldNitrile or other chemically resistant gloves (double-gloving recommended)Flame-resistant lab coat and a chemically resistant apronRequired if there is a risk of generating aerosols or vapors outside of a fume hood
Emergency Situations (e.g., spills) Chemical splash goggles and a face shieldHeavy-duty, chemically resistant glovesChemically resistant suit or coverallsSelf-contained breathing apparatus (SCBA)[1][6]
Rationale for PPE Selection:
  • Eye and Face Protection: The potential for splashes of (-)-trans-Pinane necessitates, at a minimum, safety glasses with side shields. For operations with a higher risk of splashing, chemical splash goggles in conjunction with a face shield provide more comprehensive protection.[7]

  • Hand Protection: Due to the risk of skin irritation and the potential for absorption, chemically resistant gloves are mandatory.[6][8] Nitrile gloves are a common and effective choice. Double-gloving is a best practice, especially for prolonged handling, as it provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Body Protection: A flame-resistant lab coat is essential due to the flammability of (-)-trans-Pinane.[1][2][3] For larger-scale work, a chemically resistant apron provides an additional barrier against spills.

  • Respiratory Protection: When working within a properly functioning chemical fume hood, respiratory protection is typically not necessary.[1] However, in situations where vapors or aerosols may be generated outside of a fume hood, or in the event of a significant spill, a respirator is required.[1] For firefighting or major emergencies, a self-contained breathing apparatus (SCBA) is the only acceptable option to protect against high concentrations of vapors and potential oxygen displacement.[1][6]

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning, doffing, and disposing of PPE are critical to preventing contamination.

Donning PPE Protocol:
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned or snapped.

  • Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a face shield is required, it should be worn over the primary eye protection.

  • Gloves: Don the first pair of gloves. If wearing a long-sleeved lab coat, ensure the cuffs of the gloves go over the cuffs of the coat. Don a second pair of gloves over the first.

Doffing PPE Protocol (to minimize cross-contamination):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the appropriate hazardous waste container.

  • Gown/Lab Coat and Apron: Unfasten the lab coat and remove it by rolling it away from your body, ensuring the contaminated outer surface is folded inward. Dispose of it in the designated container.

  • Eye and Face Protection: Remove the face shield (if used) and then the safety glasses or goggles from the back of your head forward. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan:

All disposable PPE, including gloves and lab coats, that has been in contact with (-)-trans-Pinane must be considered hazardous waste.[8] It should be collected in a designated, clearly labeled, and sealed waste container.[7] Follow your institution's specific guidelines for the disposal of chemically contaminated waste. Avoid releasing (-)-trans-Pinane into the environment.[6] In the event of a spill, collect the spillage for proper disposal.[8]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling (-)-trans-Pinane.

PPE_Selection_Process cluster_start Start: Handling (-)-trans-Pinane cluster_risk_assessment Risk Assessment cluster_ppe_levels PPE Level Selection cluster_ppe_details Specific PPE Requirements start Assess the planned procedure risk_assessment Potential for splash, aerosol, or vapor generation? start->risk_assessment low_risk Low Risk: - Routine handling in fume hood - Small quantities risk_assessment->low_risk Minimal medium_risk Medium Risk: - Large scale operations - Potential for splashing risk_assessment->medium_risk Moderate high_risk High Risk: - Spill or emergency - Work outside fume hood risk_assessment->high_risk High ppe_low Standard PPE: - Safety glasses - Double nitrile gloves - Flame-resistant lab coat low_risk->ppe_low ppe_medium Enhanced PPE: - Goggles & face shield - Double nitrile gloves - FR lab coat & apron medium_risk->ppe_medium ppe_high Emergency PPE: - Goggles & face shield - Heavy-duty gloves - Chemical suit - SCBA high_risk->ppe_high

Caption: PPE selection workflow for (-)-trans-Pinane.

References

  • Airgas. (2015). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane. Retrieved from [Link]

  • Penta Manufacturing Company. (n.d.). Pentane - SAFETY DATA SHEET. Retrieved from [Link]

  • The Good Scents Company. (n.d.). trans-pinene hydrate bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1S,2S,5R). Retrieved from [Link]

  • RCI Labscan Limited. (2021). n-PENTANE 95% - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Pinene is a FLAMMABLE - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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